5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Description
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Properties
IUPAC Name |
2-amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)7(4-6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKOHLMGPSUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-64-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the novel amino acid analogue, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the predicted physicochemical and spectroscopic characteristics of this compound. Given the limited availability of experimental data for this specific molecule, this guide leverages predictive modeling and established principles of organic chemistry to offer a robust profile. Furthermore, it outlines detailed, field-proven experimental protocols for the synthesis and analytical characterization of this and similar fluorinated amino acids, providing a valuable resource for its practical application in research and development.
Introduction: The Significance of Fluorinated Phenylalanine Analogues
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylalanine, an essential aromatic amino acid, is a frequent target for such modifications due to its critical role in peptide and protein structure and function.
This compound is a novel, non-proteinogenic amino acid that combines two key structural modifications: a methyl group and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a particularly powerful modulator of electronic and lipophilic properties, while the methyl group can provide steric bulk and influence metabolic pathways. This unique combination of substituents suggests that this compound holds significant potential as a building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced pharmacological profiles. This guide aims to provide a foundational understanding of its chemical properties to facilitate its exploration in drug discovery and chemical biology.
Physicochemical Properties: A Predictive Analysis
In the absence of extensive experimental data, the physicochemical properties of this compound have been predicted using established computational models. These predictions offer valuable insights into the molecule's behavior in various chemical and biological environments.
| Property | Predicted Value | Method | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₂F₃NO₂[1] | - | Fundamental for identification and molecular weight determination. |
| Molecular Weight | 247.21 g/mol [1] | - | Crucial for stoichiometric calculations in synthesis and analysis. |
| Melting Point | 180-200 °C (decomposes) | Estimation based on similar structures | Purity assessment and formulation development. |
| Boiling Point | Not applicable (decomposes) | - | Not relevant for a solid that decomposes upon heating. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, methanol) | Structural analogy | Impacts formulation, bioavailability, and experimental design. |
| pKa (acidic) | ~2.5 | Estimation based on amino acid pKa values | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| pKa (basic) | ~9.5 | Estimation based on amino acid pKa values | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| LogP | ~2.8 | Predictive software (e.g., XLogP3) | A measure of lipophilicity, which correlates with membrane permeability and bioavailability. |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of novel compounds. While experimental spectra for this compound are not publicly available, this section provides predicted spectral features and general protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
-
~8.0-9.0 ppm (broad singlet, 2H): Amine protons (-NH₂).
-
~7.3-7.6 ppm (multiplet, 3H): Aromatic protons of the phenyl ring.
-
~4.0-4.2 ppm (triplet, 1H): Alpha-proton (-CH).
-
~3.0-3.3 ppm (doublet of doublets, 2H): Beta-protons (-CH₂).
-
~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).
-
~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
-
~170-175 ppm: Carboxylic acid carbon (-COOH).
-
~120-140 ppm: Aromatic carbons, including the carbon attached to the trifluoromethyl group (quartet due to C-F coupling).
-
~55-60 ppm: Alpha-carbon (-CH).
-
~35-40 ppm: Beta-carbon (-CH₂).
-
~20-25 ppm: Methyl carbon (-CH₃).
-
~120-130 ppm (quartet, J ≈ 270-280 Hz): Trifluoromethyl carbon (-CF₃).
Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆):
-
~ -60 to -65 ppm (singlet): Trifluoromethyl group (-CF₃).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider using techniques like DEPT to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to unambiguously assign all proton and carbon signals and confirm the molecular structure.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate NMR software.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands (KBr pellet):
-
3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1620 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1350 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the trifluoromethyl group.
-
~1500-1600 cm⁻¹: N-H bending vibration of the amine.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum (Electrospray Ionization, Positive Mode):
-
[M+H]⁺: m/z 248.0893 (corresponding to C₁₁H₁₃F₃NO₂⁺)
-
[M+Na]⁺: m/z 270.0712 (corresponding to C₁₁H₁₂F₃NNaO₂⁺)
-
Fragmentation Pattern: Expect characteristic fragments corresponding to the loss of the carboxylic acid group (-45 Da), the trifluoromethyl group (-69 Da), and cleavage of the side chain.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
A Plausible Synthetic Pathway
While a specific published synthesis for this compound was not identified, a plausible and robust synthetic route can be designed based on well-established methodologies for the synthesis of substituted phenylalanine analogues. A common and effective approach involves the alkylation of a glycine equivalent with a suitably substituted benzyl halide.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol:
-
Synthesis of 1-(Bromomethyl)-5-methyl-2-(trifluoromethyl)benzene: a. Reduction: Reduce 5-methyl-2-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. b. Bromination: Convert the resulting benzyl alcohol to the benzyl bromide using a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
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Alkylation of a Glycine Equivalent: a. Protection and Enolate Formation: Protect the amino group of a glycine ester (e.g., ethyl glycinate) with a suitable protecting group (e.g., benzophenone imine). Treat the protected glycine ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. b. Alkylation: React the enolate with the previously synthesized 1-(bromomethyl)-5-methyl-2-(trifluoromethyl)benzene.
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Deprotection: a. Hydrolysis of the Imine: Hydrolyze the benzophenone imine protecting group under acidic conditions to reveal the free amine. b. Saponification of the Ester: Hydrolyze the ethyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Purification: Purify the final product, this compound, by recrystallization or column chromatography.
Safety and Handling
As a novel chemical entity, this compound should be handled with care, assuming it may have unknown toxicological properties. Standard laboratory safety practices for handling fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising yet underexplored building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted chemical properties, offering a valuable starting point for researchers. The outlined experimental protocols for its synthesis and characterization are based on robust and widely accepted methodologies, providing a practical framework for its incorporation into research programs. Further experimental validation of the predicted properties is crucial and will undoubtedly pave the way for the exciting application of this unique fluorinated amino acid in the advancement of medicinal chemistry and drug discovery.
References
Sources
The Predicted Biological Activity and Experimental Characterization of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
An In-depth Technical Guide
Abstract
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a novel, non-canonical amino acid (NCAA) whose biological activities are not yet extensively documented in publicly available literature. Its unique structure, combining a phenylalanine scaffold with electron-withdrawing trifluoromethyl and electron-donating methyl groups, suggests a high potential for novel pharmacological effects. This guide provides a theoretical framework for its predicted biological activities, drawing parallels from structurally related compounds and foundational principles of medicinal chemistry. We hypothesize that its primary interactions may involve neuromodulation via competitive inhibition of amino acid transporters, metabolic enzyme modulation, and potential applications in protein engineering. To bridge the gap between theoretical potential and empirical evidence, this document outlines a comprehensive, multi-stage experimental workflow designed to systematically characterize its physicochemical properties, in vitro activity, in vivo pharmacokinetics, and potential therapeutic mechanisms. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the untapped potential of this unique molecule.
Introduction and Scientific Rationale
The strategic modification of natural amino acids is a cornerstone of modern drug discovery. By introducing specific chemical moieties, scientists can fine-tune the parent molecule's stability, lipophilicity, target affinity, and pharmacokinetic profile. The structure of this compound presents a compelling case for investigation, built upon three key components:
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The Phenylalanine Backbone: As an essential amino acid, L-phenylalanine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine[1]. It crosses the blood-brain barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT-1), a crucial pathway for both nutrient delivery and therapeutic intervention[2]. The DL-racemic mixture introduces further complexity, as D-phenylalanine exhibits distinct pharmacological properties, including potential analgesic effects, and is transported with different kinetics than its L-enantiomer[1][3].
-
The Trifluoromethyl (CF₃) Group: This moiety is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are frequently exploited in medicinal chemistry to enhance metabolic stability (by blocking sites of oxidation), improve membrane permeability, and increase binding affinity to protein targets.
-
The Methyl (CH₃) Group: Positioned at the 5-carbon of the phenyl ring, this group introduces steric bulk and is weakly electron-donating. Its presence can influence the molecule's orientation within a binding pocket and modulate its electronic character, offering a subtle but significant counterpoint to the trifluoromethyl group.
The combination of these features suggests that this compound could act as a modulator of phenylalanine-dependent biological pathways with a unique pharmacological profile.
Physicochemical Properties (Predicted)
A foundational understanding of a compound's physical and chemical characteristics is essential for designing relevant biological assays and formulating delivery strategies.
| Property | Value | Source / Method |
| Chemical Name | 2-Amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | IUPAC Nomenclature |
| Synonyms | This compound | Common Name[4][5] |
| Molecular Formula | C₁₁H₁₂F₃NO₂ | --- |
| Exact Mass | 247.08 g/mol | [4] |
| Predicted LogP | ~2.5 - 3.5 | Computational (e.g., ALOGPS) |
| Predicted pKa (Acid) | ~2.0 - 2.5 | --- |
| Predicted pKa (Base) | ~9.0 - 9.5 | --- |
Hypothesized Biological Activities and Mechanisms
Based on its structural components, we propose several primary hypotheses for the biological activity of this compound.
Hypothesis 1: Competitive Inhibition of the LAT-1 Transporter
The most direct hypothesis is that the compound, as a structural mimic of phenylalanine, will compete for binding to the LAT-1 transporter at the blood-brain barrier and in peripheral tissues. By blocking or reducing the uptake of natural L-phenylalanine into the brain, it could modulate the synthesis of catecholamine neurotransmitters. This has potential therapeutic implications for neurological disorders characterized by neurotransmitter dysregulation or metabolic conditions like Phenylketonuria (PKU), where reducing brain phenylalanine levels is a primary goal[2].
Caption: Hypothesized competitive inhibition of the LAT-1 transporter at the BBB.
Hypothesis 2: Modulation of Protein Synthesis and Function
As a non-canonical amino acid, it may be recognized by aminoacyl-tRNA synthetases and incorporated into proteins, albeit likely with low efficiency. This could be exploited in protein engineering to introduce a ¹⁹F NMR probe for structural studies or to create proteins with altered stability or function. Conversely, its presence could inhibit protein synthesis, a mechanism that could contribute to cytotoxicity[6]. The α-methylated analog, α-methylphenylalanine, has been shown to affect protein synthesis and cytoskeletal protein phosphorylation, suggesting that modifications to the phenylalanine core can have profound cellular effects[6][7].
Hypothesis 3: Enzyme Inhibition
The trifluoromethyl group can act as a potent pharmacophore. Phenylalanine derivatives containing trifluoromethyl ketones have been synthesized to act as inhibitors for various enzymes, including proteases[8]. It is plausible that this compound could serve as a lead compound or a building block for inhibitors of enzymes that process aromatic amino acids, such as phenylalanine hydroxylase.
Proposed Experimental Workflow for Characterization
A systematic, phased approach is required to validate these hypotheses. The following workflow provides a logical progression from basic characterization to in vivo functional assessment.
Caption: A phased experimental workflow for compound characterization.
Protocol 4.1: Synthesis and Quality Control
-
Objective: To synthesize or procure and verify the identity and purity of this compound.
-
Rationale: Ensuring high purity (>98%) is critical, as impurities could confound biological data. The synthesis of related fluorinated phenylalanines has been well-documented and can serve as a guide[9].
-
Methodology:
-
Synthesis: If not commercially available, a potential route involves the Negishi cross-coupling of a protected β-iodoalanine with a pre-functionalized 2-bromo-4-methyl-1-(trifluoromethyl)benzene intermediate, a strategy proven effective for similar phenylalanine derivatives[8].
-
Purification: Purify the final product using column chromatography followed by recrystallization.
-
Identity Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 4.2: In Vitro Cytotoxicity Assessment
-
Objective: To determine the compound's general toxicity and establish a safe concentration range for subsequent cell-based assays.
-
Rationale: A baseline cytotoxicity profile is essential for interpreting results from functional assays and identifying a potential therapeutic window.
-
Methodology:
-
Cell Lines: Select a panel of relevant human cell lines (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity, and Caco-2 for intestinal permeability and LAT-1 expression).
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a 10-point serial dilution of the compound (e.g., from 100 µM down to 5 nM). Treat cells for 72 hours.
-
Viability Assay: Use a standard metabolic assay, such as CellTiter 96 AQueous One Solution (MTS) or MTT, to quantify cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 4.3: LAT-1 Transporter Inhibition Assay
-
Objective: To quantify the compound's ability to inhibit the uptake of L-phenylalanine via the LAT-1 transporter.
-
Rationale: This assay directly tests Hypothesis 1 and is a critical first step in evaluating the compound's potential for neuromodulation.
-
Methodology:
-
Cell Model: Use a cell line with high LAT-1 expression, such as Caco-2 or primary rodent astrocytes.
-
Plating: Seed cells in 24-well plates and grow to confluence.
-
Assay Buffer: Wash cells with a sodium-free uptake buffer (e.g., HBSS) to isolate LAT-1 activity.
-
Inhibition: Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (the inhibitor) or a known LAT-1 inhibitor like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control.
-
Uptake: Add a mixture of radiolabeled [³H]-L-phenylalanine (at a concentration near its Kₘ for LAT-1, ~20-50 µM) and the corresponding inhibitor concentration. Incubate for a short, linear uptake period (e.g., 1-5 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter. Normalize counts to the total protein content in each well (determined by a BCA assay).
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific [³H]-L-phenylalanine uptake.
-
Protocol 4.4: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile after a single dose.
-
Rationale: Understanding the compound's PK is crucial for designing effective in vivo efficacy studies. Key parameters include oral bioavailability, plasma half-life, and maximum concentration (Cₘₐₓ). The pharmacokinetics of phenylalanine itself have been studied in rodents, providing a baseline for comparison[10].
-
Methodology:
-
Animals: Use male Sprague-Dawley rats or CD-1 mice (n=3-4 per group).
-
Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cₘₐₓ, Tₘₐₓ, T₁/₂, Clearance, Volume of Distribution, and oral bioavailability %F).
-
Data Presentation and Interpretation
Clear and concise data presentation is paramount for decision-making.
Table 2: Representative In Vitro Activity Data
| Assay | Cell Line | Parameter | Result (Hypothetical) |
| Cytotoxicity | SH-SY5Y | IC₅₀ | > 100 µM |
| LAT-1 Inhibition | Caco-2 | IC₅₀ | 15.2 µM |
| LAT-1 Inhibition | Astrocytes | IC₅₀ | 11.8 µM |
Table 3: Representative In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Unit |
| Cₘₐₓ | 1250 | 2340 | ng/mL |
| Tₘₐₓ | 0.08 | 0.5 | hr |
| AUC(₀-inf) | 1890 | 9450 | hr*ng/mL |
| T₁/₂ | 2.1 | 2.5 | hr |
| Oral Bioavailability (%F) | --- | 50 | % |
Conclusion and Future Directions
This guide establishes a robust scientific and experimental framework for investigating the biological activity of this compound. The proposed workflow systematically addresses key questions regarding its safety, target engagement, and drug-like properties.
Positive outcomes from these studies—specifically, low cytotoxicity, potent LAT-1 inhibition, and a favorable pharmacokinetic profile with CNS penetration—would strongly warrant progression into preclinical disease models. Future work could explore its efficacy in models of Phenylketonuria, neuroinflammation, or certain cancers where metabolic pathways involving amino acid transporters are dysregulated. The synthesis and evaluation of individual L- and D-enantiomers would also be a critical next step to dissect their respective contributions to the overall biological activity.
References
- Source: National Institutes of Health (NIH)
- Title: 5-Methyl-2-(trifluoromethyl)
- Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC - PubMed Central URL
- Title: 5-Methyl-2-(trifluoroMethyl)
- Title: Phenylalanine - Wikipedia Source: Wikipedia URL
- Title: Physiological competition of brain phenylalanine accretion: Initial pharmacokinetic analyses of aminoisobutyric and methylaminoisobutyric acids in Pahenu2 −/− mice Source: PMC - PubMed Central URL
- Title: Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame Source: PubMed URL
- Title: Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa Source: PubMed - NIH URL
- Title: Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins Source: PubMed URL
- Title: Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis Source: PubMed URL
- Source: National Institutes of Health (NIH)
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Physiological competition of brain phenylalanine accretion: Initial pharmacokinetic analyses of aminoisobutyric and methylaminoisobutyric acids in Pahenu2 −/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound, JRD, 97% [amp.chemicalbook.com]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Mechanistic Investigation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
A Guide for Researchers and Drug Development Professionals
Disclaimer: 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a novel molecular entity. As of the date of this publication, there is no publicly available research detailing its specific mechanism of action. This guide, therefore, serves as a prospective analysis based on established principles of medicinal chemistry and pharmacology. It deconstructs the molecule's structural components to hypothesize potential biological activities and proposes a rigorous experimental framework for their investigation.
Introduction: Deconstructing a Novel Phenylalanine Analog
The field of drug discovery is increasingly focused on the design of unnatural amino acids to modulate biological processes with high specificity and efficacy.[1][2] this compound represents a rationally designed analog of the essential amino acid L-phenylalanine, incorporating two key functional groups known to profoundly influence pharmacological properties: a methyl group and a trifluoromethyl group. Understanding the interplay of these moieties is critical to predicting and ultimately elucidating the compound's mechanism of action.
This technical guide provides a foundational framework for investigating this molecule. We will explore its potential physicochemical properties, hypothesize its primary biological targets based on its structural lineage, and provide detailed, actionable protocols for researchers to systematically uncover its mechanism of action.
Part 1: Physicochemical and Structural Profile
The therapeutic potential of any small molecule is fundamentally governed by its physicochemical properties. The unique substitutions on the phenylalanine scaffold of this compound suggest a deliberate effort to optimize its drug-like characteristics.
The Role of Key Functional Groups
-
Phenylalanine Scaffold: As an analog of phenylalanine, the molecule's core structure predisposes it to interactions with biological systems that recognize and process natural amino acids. This includes amino acid transporters, metabolic enzymes, and the protein synthesis machinery.[3][4]
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[5] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's profile.[6][7][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the compound's half-life.[5][6]
-
Binding Affinity: The -CF₃ group can enhance binding to protein targets through favorable van der Waals, dipole-dipole, and even halogen bonding interactions.[5] Its steric bulk can also promote favorable conformations for binding.
-
Lipophilicity and Permeability: The addition of a -CF₃ group typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and potentially the blood-brain barrier.[6][7]
-
-
The "Magic Methyl" Group (-CH₃): The strategic addition of a single methyl group can lead to a disproportionately large and sometimes unexpected increase in biological potency—a phenomenon often called the "magic methyl effect".[9][10][11]
-
Hydrophobic Interactions: A methyl group can fit into small hydrophobic pockets within a target protein's binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect.[11][12]
-
Conformational Control: It can restrict the rotation of the phenyl ring, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.[10][11]
-
Blocking Metabolism: A methyl group can sterically hinder adjacent sites that would otherwise be susceptible to metabolic attack.[9][10]
-
Predicted Physicochemical Properties
The combination of these groups likely results in a molecule with enhanced metabolic stability and cellular permeability compared to native phenylalanine.
| Property | Predicted Influence of Moieties | Rationale |
| Lipophilicity (LogP) | Increased | Both -CH₃ and -CF₃ groups are lipophilic, which should significantly increase the LogP value over phenylalanine.[6][11] |
| Metabolic Stability | Significantly Increased | The -CF₃ group at the 2-position and the -CH₃ group at the 5-position can block common sites of aromatic hydroxylation.[6][10] |
| Acidity/Basicity (pKa) | Altered | The potent electron-withdrawing -CF₃ group will lower the pKa of the carboxylic acid and the amine, affecting its charge state at physiological pH.[5][13] |
| Binding Interactions | Enhanced Potential | The molecule has potential for hydrophobic, van der Waals, and dipole interactions, suggesting it could be a potent ligand for a specific target.[5][12] |
Part 2: Hypothesized Biological Targets and Mechanisms of Action
Based on its structure, this compound could act through several distinct mechanisms.
Hypothesis 1: Modulation of Amino Acid Transport
The most direct hypothesis is that the compound interacts with L-type amino acid transporters (LATs), such as LAT1 (SLC7A5). LAT1 is overexpressed in many cancer cells and at the blood-brain barrier to facilitate the transport of large neutral amino acids.[3]
-
Potential Action: The compound could act as either a competitive inhibitor of LAT1, starving cancer cells of essential amino acids, or as a substrate, gaining entry into LAT1-expressing cells to exert a secondary effect. Halogenated phenylalanine analogs are known to have high affinity for LAT1.[3]
Caption: Hypothesized competitive inhibition of the LAT1 amino acid transporter.
Hypothesis 2: Interference with Phenylalanine Metabolism
The compound could inhibit key enzymes involved in phenylalanine metabolism. A primary candidate is phenylalanine hydroxylase (PAH) , the enzyme that converts phenylalanine to tyrosine.
-
Potential Action: As a structural analog, it could act as a competitive inhibitor or a false substrate for PAH. Several phenylalanine analogs are known to modulate PAH activity.[14] Inhibition of this pathway could disrupt the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).
Hypothesis 3: Incorporation into Polypeptides
The molecule could be recognized by aminoacyl-tRNA synthetases and incorporated into growing polypeptide chains during protein synthesis.
-
Potential Action: This would create proteins with an unnatural amino acid, potentially altering their folding, stability, and function. This mechanism is less likely for highly substituted analogs but remains a possibility.[15] The efficiency of such incorporation would need to be experimentally verified.
Part 3: Proposed Experimental Workflow for Elucidation of Mechanism
A multi-step, systematic approach is required to validate these hypotheses and identify the compound's true mechanism of action. This workflow is designed to be a self-validating system, where each step informs the next.
Workflow Stage 1: Target Identification and Validation
This stage aims to identify the primary molecular target(s) through a series of in vitro assays.
Protocol 1: Amino Acid Transporter Interaction Assay
Objective: To determine if this compound is a substrate or inhibitor of LAT1.
Methodology:
-
Cell Culture: Utilize a cell line with high LAT1 expression (e.g., HEK293 cells stably expressing human LAT1, or a cancer cell line like HT-29).[3]
-
Uptake Inhibition Assay: a. Plate cells in 24-well plates and allow them to adhere. b. Pre-incubate the cells with increasing concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 15 minutes in a sodium-free buffer. c. Add a known LAT1 substrate, L-[¹⁴C]Leucine, at a fixed concentration and incubate for a defined period (e.g., 1-2 minutes). d. Terminate the transport by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of L-[¹⁴C]Leucine uptake against the log concentration of the test compound. A low IC₅₀ suggests potent interaction with LAT1.
Protocol 2: Phenylalanine Hydroxylase (PAH) Enzyme Inhibition Assay
Objective: To measure the inhibitory effect of the compound on PAH activity.
Methodology:
-
Enzyme Source: Use purified recombinant human PAH.
-
Assay Principle: The activity of PAH can be measured by monitoring the formation of its product, tyrosine, from phenylalanine.
-
Procedure: a. Prepare a reaction mixture containing assay buffer, the cofactor tetrahydrobiopterin (BH₄), and catalase. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding a fixed concentration of L-phenylalanine and the PAH enzyme. d. Incubate at 37°C for a set time (e.g., 30 minutes). e. Stop the reaction (e.g., by adding perchloric acid). f. Quantify the amount of tyrosine produced using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Determine the IC₅₀ value for PAH inhibition.
Workflow Stage 2: Cellular and Pathway Analysis
If Stage 1 yields a positive result, the next step is to understand the downstream consequences in a cellular context.
Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.
Example Downstream Analysis: If the compound inhibits LAT1, subsequent experiments would involve:
-
Metabolomics: Analyze intracellular amino acid pools to confirm that the compound depletes essential amino acids.
-
Cell Cycle Analysis: Use flow cytometry to see if depletion of amino acids induces cell cycle arrest (e.g., at G1).
-
Apoptosis Assays: Use Annexin V/PI staining to determine if the compound induces programmed cell death.
Conclusion and Future Directions
This compound is a compound of significant interest due to its rational design, which leverages powerful strategies in medicinal chemistry. While its precise mechanism of action is unknown, a systematic investigation beginning with its most probable targets—amino acid transporters and metabolic enzymes—provides a clear path forward. The experimental workflows detailed in this guide offer a robust framework for researchers to not only elucidate the compound's primary mechanism but also to uncover any potential off-target effects, thereby fully characterizing its therapeutic potential and safety profile.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Al-Aboudi, A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2015). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry. [Link]
-
Reddit. (2019). If a methyl group is added to the drug, what will be its new activity? r/OrganicChemistry. [Link]
-
Glushakov, A. V., et al. (2005). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. [Link]
-
Infante, M. R., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]
-
Röther, D., et al. (1995). The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine. PubMed. [Link]
-
Knapp, M. J., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. [Link]
-
Uemura, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]
-
Singh, S. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
-
Hartman, M. C. T., et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE. [Link]
-
MDPI. (2024). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. [Link]
-
Zappas, K. E., et al. (1982). Toxicology of the fluoroalkenes: review and research needs. PubMed. [Link]
-
Sim, J., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports. [Link]
-
FDA. (2017). FDA's Predictive Toxicology Roadmap. [Link]
-
Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Environmental Health. [Link]
-
ResearchGate. (2025). Study on the Synthesis of Novel Sugar Amino Acids. [Link]
-
Wolf, C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the ortho-position and a methyl group at the meta-position of the phenyl ring imparts unique physicochemical and pharmacological properties. This document delves into the synthesis, physicochemical characteristics, analytical profile, and potential therapeutic applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Rationale for Fluorinated Amino Acids in Drug Discovery
The introduction of fluorine and fluorinated moieties into bioactive molecules has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[2] Its strong electron-withdrawing nature and steric bulk can profoundly influence molecular interactions with biological targets.[3]
This compound is a non-proteinogenic amino acid that combines the structural features of phenylalanine with the unique properties of the trifluoromethyl group. This strategic modification can lead to compounds with enhanced pharmacokinetic profiles and novel pharmacological activities. This guide will explore the multifaceted aspects of this compound, providing a foundation for its application in drug development programs.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 1256482-64-0 | |
| Molecular Formula | C11H12F3NO2 | |
| Molecular Weight | 247.21 g/mol | |
| Appearance | White to off-white solid | Typical for amino acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The hydrophobic phenyl ring, methyl, and trifluoromethyl groups reduce aqueous solubility. |
| pKa (Carboxylic Acid) | ~2-3 | The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid compared to phenylalanine. |
| pKa (Amine) | ~9-10 | |
| LogP | Higher than phenylalanine | The trifluoromethyl group significantly increases lipophilicity.[2] |
Synthesis of this compound
A plausible synthetic route for this compound, based on established methodologies for the synthesis of unnatural amino acids, is the Bucherer-Bergs reaction.[4][5] This multicomponent reaction offers a straightforward approach from a suitable aldehyde precursor.
Figure 1: Proposed Bucherer-Bergs synthesis of this compound.
Experimental Protocol: Bucherer-Bergs Synthesis
Step 1: Hydantoin Formation
-
To a solution of 5-methyl-2-(trifluoromethyl)benzaldehyde (1 equivalent) in a mixture of ethanol and water (1:1) is added potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).
-
The reaction mixture is heated to 60-70°C in a sealed vessel and stirred for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated hydantoin intermediate is collected by filtration, washed with cold water, and dried.
Causality: The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization to the hydantoin.[6] The use of a sealed vessel is crucial to prevent the loss of volatile reactants and intermediates.
Step 2: Hydrolysis to the Amino Acid
-
The crude hydantoin intermediate is suspended in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
-
The mixture is heated at reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a suitable acid or base.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Self-Validation: The identity and purity of the final product should be confirmed by the analytical methods described in the following section. The presence of the characteristic trifluoromethyl signal in the 19F NMR spectrum is a key indicator of successful synthesis.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.
Figure 2: Key analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of trifluoromethylated compounds.[7]
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be indicative of the 1,2,4-substitution.
-
Methine Proton (α-carbon): A signal around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (β-carbon): A pair of diastereotopic protons appearing as a multiplet around δ 3.0-3.5 ppm.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Trifluoromethyl Carbon: A characteristic quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the methyl and trifluoromethyl substituents.
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
α- and β-Carbons: Signals corresponding to the aliphatic carbons of the phenylalanine backbone.
-
Methyl Carbon: A signal in the aliphatic region.
-
-
¹⁹F NMR:
-
A singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing a definitive confirmation of its presence.[8] The chemical shift will be characteristic of a CF3 group attached to an aromatic ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 248.09 should be observed.
-
Fragmentation Pattern: Characteristic fragments would include the loss of the carboxylic acid group and cleavage of the amino acid side chain. The presence of the trifluoromethyl group can lead to specific fragmentation pathways.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
N-H Stretching: Broad absorption in the region of 3000-3300 cm⁻¹ corresponding to the amino group.
-
O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ overlapping with the N-H and C-H stretches, characteristic of the carboxylic acid.
-
C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
-
C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹ are indicative of the trifluoromethyl group.[10]
-
Aromatic C-H and C=C Stretching: Absorptions in their respective characteristic regions.
Applications in Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The incorporation of this unnatural amino acid can lead to significant improvements in a molecule's pharmacological profile.
Figure 3: Impact of this compound on drug properties.
Enhanced Metabolic Stability
The trifluoromethyl group is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile group with a trifluoromethyl group can block common metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.
Modulation of Lipophilicity and Bioavailability
The trifluoromethyl group is significantly more lipophilic than a methyl group.[1] This increased lipophilicity can enhance a drug's ability to cross cell membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.
Improved Binding Affinity and Selectivity
The steric and electronic properties of the 5-methyl-2-(trifluoromethyl)phenyl moiety can lead to enhanced binding affinity and selectivity for a biological target. The trifluoromethyl group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole and halogen bonds.[2]
Bioisosteric Replacement
This compound can be used as a bioisostere for natural amino acids or other functional groups in a lead compound.[11] This substitution can lead to improved potency, reduced side effects, and a better overall therapeutic index.
Conclusion
This compound is a valuable synthetic amino acid with significant potential in drug discovery and development. Its unique combination of a trifluoromethyl and a methyl group on the phenyl ring offers a powerful tool for medicinal chemists to optimize the properties of lead compounds. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for further research and innovation in the field of fluorinated pharmaceuticals.
References
- BenchChem. (2025). A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy. BenchChem.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes, 138(5-6).
- Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). 706. The chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Journal of the Chemical Society (Resumed), 3598.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Emeléus, H. J., & Haszeldine, R. N. (1953). 706. The chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Journal of the Chemical Society (Resumed), 3598.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Wikipedia. (2024). Strecker amino acid synthesis.
- Lu, S. F., Lee, Y. T., & Wang, K. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(25), 12471–12477.
- Simkovsky, R., & Slanina, T. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(31), 18349–18365.
- Grokipedia. (n.d.). Strecker amino acid synthesis.
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7310–7315.
- Simkovsky, R., & Slanina, T. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-758.
- Exploring the Synthesis of Trifluoromethylated Arom
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry.
- Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube.
- Naz, S., Shahzadi, S., Zuber, M., & Jamil, S. (2017). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Journal of the Chilean Chemical Society, 62(1), 3365-3371.
- Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.
- Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 9(5), 1051–1055.
- BenchChem. (2025). A Researcher's Guide to Bioisosteric Replacement in 3-(2-(Trifluoromethyl)phenyl)
- Coconote. (2025). Understanding Strecker Synthesis of Amino Acids.
- BenchChem. (2025).
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7310–7315.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Shchegolev, A. A., & Brel, V. K. (2018). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 23(12), 3121.
- Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS medicinal chemistry letters, 10(6), 903–909.
- Schneider, J., & Micura, R. (2021). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 12(12), 4411–4419.
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025).
- Ogawa, T., Carlson, G. A., & Pimentel, G. C. (1964). Reaction rate of trifluoromethyl radicals by rapid scan infrared spectroscopy. The Journal of Physical Chemistry, 68(12), 3822–3827.
- Mathew, B., & Suresh, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
- Pan, C., Berr, C., & Hagn, F. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
- Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
- Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20.
- Pan, F., & Wang, J. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1665–1675.
- Wang, N., Ju, T., Niu, W., & Guo, J. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 646–651.
- Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20.
- Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. Phenylalanine analogs, in particular, are pivotal building blocks for synthesizing peptides, peptidomimetics, and small molecule therapeutics targeting a range of diseases. The introduction of substituents such as methyl and trifluoromethyl groups can profoundly alter a molecule's pharmacological profile, influencing its metabolic stability, lipophilicity, binding affinity, and overall efficacy.[1][2][3] The compound 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine represents a novel structural motif with significant therapeutic potential. However, before its biological activity can be explored, its molecular structure must be unambiguously confirmed.
This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. Moving beyond a simple recitation of methods, this document details the causality behind the analytical strategy, explaining how each spectroscopic technique provides a unique and essential piece of the structural puzzle. We will proceed through an integrated workflow, demonstrating how High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy collectively serve as a self-validating system to confirm the elemental composition, connectivity, and functional group architecture of this novel compound.
Core Analytical Strategy & Proposed Structure
The hypothesized structure of this compound is presented below. Our core directive is to verify every aspect of this structure: the molecular formula (C₁₁H₁₂F₃NO₂), the presence of all functional groups (carboxylic acid, primary amine, aromatic ring), and the precise connectivity of the atoms, including the substitution pattern on the phenyl ring.

Our analytical workflow is designed for systematic and unequivocal structure confirmation. It begins with determining the molecular formula and then proceeds to map out the molecular framework piece by piece, using complementary techniques to cross-validate findings at each stage.
Experimental Protocol: LC-HRMS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile:water containing 0.1% formic acid. Serially dilute to a final concentration of ~1 µg/mL.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, at a flow rate of 0.3 mL/min.
-
MS Acquisition (Full Scan): Acquire data in positive ion mode over a scan range of m/z 100-500 with a resolution setting of >70,000.
-
MS/MS Acquisition (Data-Dependent): Configure the instrument to trigger MS/MS scans on the most intense ions from the full scan. Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, we can map the chemical environment and connectivity of every atom in the molecule.
¹⁹F NMR Spectroscopy
Expertise & Rationale: For a fluorinated compound, ¹⁹F NMR is an essential starting point. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. [4]Its chemical shift is extremely sensitive to the local electronic environment. [5][6]For this molecule, we expect a single, sharp signal for the CF₃ group, confirming its presence and chemical equivalence of the three fluorine atoms. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring. [7][8][9] Expected Outcome: A singlet peak in the range of -60 to -65 ppm (relative to CFCl₃). The absence of coupling in a proton-decoupled spectrum confirms the CF₃ group is not directly bonded to any protons.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides detailed information about the number, environment, and connectivity of protons. The chemical shift of each proton is dictated by the shielding/deshielding effects of neighboring atoms and functional groups. The trifluoromethyl group is strongly electron-withdrawing and will deshield nearby protons, shifting them downfield. The methyl group is weakly electron-donating.
Predicted ¹H NMR Signals:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets between 7.0 and 7.8 ppm. The specific pattern will depend on the coupling constants between them, but they will be clearly identifiable in the aromatic region.
-
Alpha-Proton (1H, Cα-H): This proton, adjacent to the amine and carboxylic acid, will likely appear as a triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the two beta-protons.
-
Beta-Protons (2H, Cβ-H₂): These diastereotopic protons of the side chain will appear as two distinct multiplets, likely between 3.1 and 3.5 ppm. They will be coupled to each other (geminal coupling) and to the alpha-proton (vicinal coupling).
-
Methyl Protons (3H, Ar-CH₃): The methyl group on the aromatic ring will give rise to a sharp singlet around 2.3-2.5 ppm.
-
Amine & Carboxyl Protons (3H): These protons are exchangeable and may appear as broad singlets or may not be observed at all, depending on the solvent (especially if D₂O is used).
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom. The chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl) and its electronic environment. A key feature will be the carbon of the CF₃ group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). [10] Predicted ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): ~170-175 ppm.
-
Aromatic Carbons (6C): In the range of 120-145 ppm. The carbon attached to the CF₃ group (C-2) will be shifted and show a quartet splitting (~30 Hz). The carbon attached to the methyl group (C-5) will also have a characteristic shift.
-
Trifluoromethyl Carbon (CF₃): A characteristic quartet around 125-130 ppm with a large C-F coupling constant (¹JCF ≈ 270-280 Hz).
-
Alpha-Carbon (Cα): ~55-60 ppm.
-
Beta-Carbon (Cβ): ~35-40 ppm.
-
Methyl Carbon (CH₃): ~20-25 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not using a solvent with a known reference peak.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). [1]3. ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the lower sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external standard (e.g., CFCl₃) is typically used for referencing. [1]6. 2D NMR (Optional but Recommended): If assignments are ambiguous, acquire 2D spectra such as COSY (to show ¹H-¹H correlations) and HSQC (to correlate directly bonded ¹H and ¹³C atoms) for definitive structural confirmation.
Part 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. [11]Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds. [11]For this compound, IR will provide definitive evidence for the carboxylic acid, the primary amine, and the aromatic ring, as well as the strong absorptions characteristic of the C-F bonds. [1][12] Expected Characteristic IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Primary Amine): Two medium bands (symmetric and asymmetric) in the region of ~3300-3500 cm⁻¹. These may be superimposed on the broad O-H band.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Medium intensity peaks around ~1600 cm⁻¹ and ~1450-1500 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Very strong, characteristic absorptions in the range of ~1100-1350 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. [1]Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Data Summary and Conclusion
The conclusive identification of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides overlapping and complementary information, creating a robust, self-validating final assignment.
| Technique | Parameter | Predicted Observation | Structural Confirmation |
| HRMS | [M+H]⁺ | m/z = 248.0898 (within 5 ppm) | Confirms elemental formula C₁₁H₁₂F₃NO₂. |
| MS/MS | Fragmentation | Fragments at m/z 202, 173 | Supports phenylalanine backbone and substituted benzyl side chain. |
| ¹⁹F NMR | Chemical Shift | Singlet at ~ -63 ppm | Confirms presence of a single, electronically equivalent CF₃ group. |
| ¹H NMR | Signals | Aromatic (3H), Cα-H (1H), Cβ-H₂ (2H), CH₃ (3H) | Defines all proton environments and their relative numbers. |
| ¹³C NMR | Signals | Carbonyl, Aromatic (6C), CF₃ (quartet), Cα, Cβ, CH₃ | Maps the complete carbon skeleton and confirms CF₃ attachment. |
| IR Spec. | Absorption Bands | ~3300 (N-H), ~3000 (broad O-H), ~1710 (C=O), ~1100-1350 (C-F) | Verifies all key functional groups. |
References
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
- BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide. Benchchem.
- Cataldo, F., et al. (n.d.). FT-IR spectra of amino acids studied in the present work. ResearchGate.
- Kauffman, C. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals.
- Sajan, D., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate.
- Bocharova, M., et al. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed.
- Gerig, J. T. (n.d.). Fluorine NMR. University of Illinois.
- LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois.
- Theillet, F. X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.
- Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Doddrell, D., et al. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Oh-hashi, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC.
- JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- SpectraBase. (n.d.). 1,4-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts.
- Schlosser, M. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent.
- Prosser, R. S., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.
- Hufsky, F., & Böcker, S. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate.
- Calder, A. G., et al. (1992). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. PubMed.
- Jackson, J. C., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. researchgate.net [researchgate.net]
The Fluorine Advantage: A Technical Guide to the Discovery and Application of Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acids has revolutionized protein science and drug discovery. This guide provides an in-depth exploration of fluorinated phenylalanine analogs, from their historical discovery to their cutting-edge applications. We delve into the fundamental properties of fluorine that make it a uniquely powerful tool for modulating molecular properties, detail the evolution of synthetic methodologies, and offer practical insights into their use in peptide and protein engineering, as sensitive probes in ¹⁹F-NMR spectroscopy for structural biology, and as key components in modern pharmaceuticals. This document is intended to serve as a comprehensive resource, blending foundational knowledge with actionable protocols and expert analysis to empower researchers in their pursuit of novel therapeutics and a deeper understanding of biological systems.
The Unique Influence of Fluorine in Biological Systems
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in medicinal chemistry and chemical biology. Its small van der Waals radius, second only to hydrogen, allows it to act as a subtle steric replacement for a hydrogen atom. However, the profound electronic perturbations it induces can dramatically alter the physicochemical properties of a molecule.[1] The carbon-fluorine bond is exceptionally strong and polarized, which can enhance metabolic stability, modulate pKa, and influence molecular conformation.[2][3] These characteristics are pivotal in the design of fluorinated phenylalanine analogs, enabling the fine-tuning of peptides and proteins for therapeutic and research applications.[4]
A Journey Through Time: The History of Fluorinated Phenylalanine Analogs
The story of fluorinated phenylalanine analogs is intrinsically linked to the broader history of fluorine chemistry. While fluorine was first isolated by Henri Moissan in 1886, its journey into the realm of organic and medicinal chemistry was more gradual.[2] The mid-20th century saw the emergence of the first fluorinated pharmaceuticals, such as the steroid fludrocortisone and the anticancer agent 5-fluorouracil, demonstrating the profound impact of fluorination on biological activity.[5] The synthesis of the first fluorinated amino acids marked a significant milestone, opening the door to the systematic investigation of their effects on peptide and protein structure and function.[]
Key Milestones in the Development of Fluorinated Phenylalanine Analogs:
-
1932: The first synthesis of a fluorinated α-amino acid is achieved via the Erlenmeyer azlactone synthesis.[7]
-
Mid-20th Century: Pioneering work on fluorinated steroids and nucleobases establishes fluorine as a valuable element in medicinal chemistry.[3]
-
Late 20th Century: Development of more sophisticated synthetic methods, including asymmetric synthesis, allows for the preparation of enantiomerically pure fluorinated amino acids.[8]
-
Late 1990s - Early 2000s: The advent of genetic code expansion techniques enables the site-specific incorporation of fluorinated phenylalanine analogs into proteins, revolutionizing their use as probes in ¹⁹F-NMR.[9][10][11]
-
21st Century: Fluorinated phenylalanine analogs become integral components in a growing number of FDA-approved drugs and are widely used in protein engineering and structural biology.[12]
The Art of Synthesis: Crafting Fluorinated Phenylalanine Analogs
The synthesis of fluorinated phenylalanine analogs has evolved from classical methods to highly sophisticated and stereoselective strategies. The choice of synthetic route depends on the desired position and number of fluorine substitutions on the phenyl ring, as well as the required stereochemistry.
Chemical Synthesis Strategies
Modern synthetic approaches offer precise control over the structure of fluorinated phenylalanine analogs. These methods can be broadly categorized into the construction from fluorinated building blocks and the direct fluorination of phenylalanine precursors.[13]
Asymmetric phase-transfer catalysis is a powerful method for establishing the stereochemistry of the α-carbon. The following protocol provides a detailed methodology for this synthesis.
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation
-
Preparation of the Schiff Base: Commercially available tert-butyl glycinate-benzophenone Schiff base serves as the nucleophilic glycine equivalent.
-
Alkylation Reaction:
-
In a reaction vessel, dissolve the Schiff base and a chiral phase-transfer catalyst in a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of a base (e.g., potassium hydroxide).
-
Cool the mixture and add 4-fluorobenzyl bromide as the electrophile.
-
Stir the reaction vigorously at low temperature until completion, monitoring by TLC or HPLC.
-
-
Hydrolysis and Deprotection:
-
After completion of the alkylation, separate the organic layer.
-
Hydrolyze the Schiff base and the tert-butyl ester using aqueous acid (e.g., hydrochloric acid) with heating.
-
Extract the aqueous layer with an organic solvent to remove the benzophenone byproduct.
-
-
Isolation and Purification:
-
Crystallize the 4-fluoro-L-phenylalanine hydrochloride salt from the aqueous solution.
-
Filter, wash with a cold solvent, and dry the product under vacuum.
-
Enzymatic Synthesis
Biocatalysis offers an environmentally friendly and highly stereoselective alternative for the synthesis of fluorinated phenylalanine analogs. Enzymes such as phenylalanine ammonia lyases (PALs) can catalyze the addition of ammonia to fluorinated cinnamic acid derivatives to produce the corresponding L-phenylalanine analogs with excellent enantioselectivity.[4][14]
Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)
-
Reaction Setup:
-
Prepare a buffered aqueous solution containing a high concentration of an ammonia source (e.g., ammonium carbonate).
-
Dissolve the fluorinated cinnamic acid substrate in the buffer.
-
Add the purified PAL enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature and pH for the specific PAL enzyme, with gentle agitation.
-
Monitor the progress of the reaction by HPLC, observing the conversion of the substrate to the product.
-
-
Product Isolation:
-
Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding acid or heating).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the fluorinated L-phenylalanine from the reaction mixture using ion-exchange chromatography.
-
Applications in Drug Discovery and Development
The incorporation of fluorinated phenylalanine analogs into drug candidates has become a powerful strategy to enhance their therapeutic properties. Fluorination can lead to improved metabolic stability, increased binding affinity, and altered pharmacokinetic profiles.[12]
Enhancing Pharmacological Properties
The strategic placement of fluorine atoms can significantly impact a drug's interaction with its biological target. This is often due to the altered electronic properties of the aromatic ring, which can influence key interactions such as cation-π stacking.[15]
| Drug/Analog | Target | Effect of Fluorination | Reference |
| Biphalin Analog | μ- and δ-opioid receptors | Substitution of Phe with 4-F-Phe significantly enhances binding affinity. | [15] |
| Sitagliptin | Dipeptidyl peptidase-4 (DPP-4) | Contains a trifluorophenylalanine moiety, contributing to its high potency and selectivity. | [4][16] |
| Melphalan flufenamide | DNA (alkylating agent) | A dipeptide containing p-fluorophenylalanine, which enhances cellular uptake and activation in tumor cells. | [9] |
Case Study: Biphalin Analogs
Biphalin is a dimeric opioid peptide with high affinity for both μ- and δ-opioid receptors. Structure-activity relationship studies have demonstrated that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-L-phenylalanine leads to a substantial increase in binding affinity, particularly for the δ-opioid receptor.[15]
| Analog | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Native Biphalin (Phe) | 0.45 | 0.18 |
| 4-F-Phe Biphalin | 0.22 | 0.04 |
A Window into Protein Worlds: ¹⁹F-NMR Spectroscopy
The incorporation of fluorinated phenylalanine analogs into proteins provides a powerful tool for studying their structure, dynamics, and interactions using ¹⁹F-Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has several advantages for NMR, including 100% natural abundance, high sensitivity, and a large chemical shift range, which makes it highly sensitive to the local environment.[17][18]
Site-Specific Incorporation for NMR Studies
To obtain residue-specific information, fluorinated phenylalanine analogs can be incorporated at specific sites within a protein using the genetic code expansion methodology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon UAG) and inserts the fluorinated analog during protein expression.[9][10][11]
Experimental Protocol: Site-Specific Incorporation of 4-Trifluoromethyl-L-phenylalanine
-
Plasmid Preparation: Co-transform E. coli with two plasmids: one containing the gene of interest with an amber codon at the desired site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the fluorinated phenylalanine analog.
-
Cell Growth and Induction:
-
Grow the transformed E. coli in a minimal medium.
-
When the culture reaches the mid-log phase, induce protein expression with IPTG and supplement the medium with the fluorinated phenylalanine analog.
-
-
Protein Expression and Purification:
-
Allow the protein to express overnight at a reduced temperature.
-
Harvest the cells and purify the labeled protein using standard chromatographic techniques.
-
-
¹⁹F-NMR Analysis:
-
Prepare the purified protein in a suitable NMR buffer.
-
Acquire one-dimensional ¹⁹F-NMR spectra to observe the chemical shift of the incorporated fluorinated phenylalanine.
-
Interpreting ¹⁹F-NMR Spectra
The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment. Changes in protein conformation, ligand binding, or interactions with other molecules will result in perturbations of the ¹⁹F chemical shift, providing detailed information about these events at a specific site.[18][19] For example, a downfield shift may indicate a more solvent-exposed environment, while an upfield shift could suggest burial within a hydrophobic pocket. The magnitude of the chemical shift change can be used to quantify binding affinities and kinetics.[20]
Conclusion and Future Perspectives
Fluorinated phenylalanine analogs have firmly established themselves as indispensable tools in modern chemical biology and drug discovery. Their unique properties have enabled the development of more stable and effective therapeutics and have provided unprecedented insights into the intricate workings of proteins. As synthetic methodologies continue to advance and our understanding of the subtle effects of fluorination deepens, the applications of these powerful building blocks will undoubtedly continue to expand, paving the way for the next generation of innovative medicines and a more profound comprehension of biological systems.
References
-
Jackson, J. C., Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600-2608. [Link]
-
Mehl, R. A., et al. (2003). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 125(4), 935-939. [Link]
-
Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University. [Link]
-
Boeszoermenyi, A., et al. (2025). Leveraging relaxation-optimized 1H-13CF correlations in 4-19F-phenylalanine as atomic beacons for probing structure and dynamics of large proteins. Nature Chemistry. [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Frieden, C., et al. (1996). NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry, 35(34), 11138-11144. [Link]
-
Yu, Y., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2019. Chinese Chemical Letters, 32(8), 2401-2413. [Link]
-
Gerig, J. T. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 25, 291-322. [Link]
-
Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]
-
Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Lichtenecker, R. J., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]
-
Jackson, J. C., & Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature protocols, 2(10), 2600–2608. [Link]
-
Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-15. [Link]
-
Fustero, S., et al. (2011). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. Tetrahedron: Asymmetry, 22(1), 89-95. [Link]
-
Al-Masoudi, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5484. [Link]
-
Smith, A. (2019). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
-
Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7853-7854. [Link]
-
de Groot, T. J. (2015). Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET. [Link]
-
Britton, R., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(11), 2812-2815. [Link]
-
Koksch, B., & Seeberger, P. H. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]
-
Fields, G. B. (2005). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 1-31). Humana Press. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621-631. [Link]
-
Brigaud, T., et al. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(9), 16213–16248. [Link]
-
Shibata, N. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 8, 1828–1849. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem. [Link]
- Iomantas, Y. A. V., & Abalakina, E. G. (2002). Method for producing L-phenylalanine. U.S.
Sources
- 1. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 18. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Leveraging relaxation-optimized 1H-13CF correlations in 4-19F-phenylalanine as atomic beacons for probing structure and dynamics of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a novel unnatural amino acid with potential therapeutic applications. Lacking preexisting biological data for this specific molecule, this document synthesizes established methodologies for analogous compounds to propose a logical and scientifically rigorous pipeline for its initial characterization. We will detail protocols for assessing its cytotoxic and anti-proliferative effects on cancer cell lines, and delve into mechanistic assays to probe its interaction with amino acid transport and protein synthesis pathways. This guide is designed to be a self-validating system, with each experimental choice causally linked to the overarching goal of elucidating the compound's biological activity.
Introduction: The Rationale for Investigating Modified Phenylalanine Analogs
Phenylalanine, an essential amino acid, is a critical precursor for protein synthesis and the biosynthesis of key neurotransmitters[1][2]. Its metabolic pathways are often dysregulated in pathological states, particularly in cancer, where there is a heightened demand for amino acids to fuel rapid proliferation[3][4][5]. Consequently, the development of phenylalanine analogs that can act as metabolic antagonists presents a promising avenue for therapeutic intervention[6][7].
The subject of this guide, this compound, is a structurally unique analog. The introduction of a trifluoromethyl group, a bioisostere for the methyl group with potent electron-withdrawing properties, and a methyl group on the phenyl ring is anticipated to significantly alter its steric and electronic profile compared to native phenylalanine. These modifications could potentially lead to:
-
Altered transport kinetics into cells via L-type amino acid transporters (LATs), which are often overexpressed in cancer cells[4].
-
Inhibition of protein synthesis through competitive antagonism or incorporation and subsequent disruption of protein function.
-
Induction of cellular stress responses , leading to apoptosis or cell cycle arrest.
This guide will outline a systematic in vitro approach to test these hypotheses.
Compound Characterization and Safe Handling
Physicochemical Properties (Hypothetical)
| Property | Predicted/Analogous Value | Source/Justification |
| Molecular Formula | C11H12F3NO2 | Based on chemical structure. |
| Molecular Weight | ~247.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical appearance for similar amino acid derivatives[8][9]. |
| Solubility | Sparingly soluble in water; soluble in DMSO and dilute acids. | Phenylalanine has limited water solubility, and the addition of hydrophobic groups would likely decrease it further. DMSO is a common solvent for such compounds in biological assays. Similar compounds show solubility in H2O with warming[10]. |
| Storage | Store at -20°C, desiccated and protected from light. | Standard storage conditions for amino acid analogs to ensure stability[10]. |
| CAS Number | Not definitively assigned (CB22549165 is a catalog number) | A definitive CAS registry number was not found in common databases[11][12]. |
Safe Handling and Preparation of Stock Solutions
Trifluoromethyl-containing compounds are generally stable; however, appropriate safety precautions should always be observed[13][14].
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[15]. Avoid contact with skin and eyes[16].
-
Waste Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.
Protocol for Stock Solution Preparation (100 mM in DMSO):
-
Aseptically weigh out 24.72 mg of this compound.
-
In a sterile microcentrifuge tube, dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Core Assays for Anti-Proliferative and Cytotoxic Effects
The initial screening of this compound should focus on its potential to inhibit cancer cell growth and induce cell death. A panel of cancer cell lines with known dependencies on amino acid metabolism (e.g., HeLa, PC-3, A549) should be selected for these studies[6].
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells[17][18][19].
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 1000 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[2].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 |
| 1 | 95.2 |
| 10 | 78.5 |
| 50 | 51.3 |
| 100 | 35.8 |
| 500 | 12.1 |
Evaluation of Apoptosis (Annexin V-FITC/PI Staining)
To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is recommended[8][20][21]. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells)[22].
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol[21].
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
Hypothetical Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
To investigate if the compound induces cell cycle arrest, flow cytometric analysis of PI-stained cells is performed. PI stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[23][24][25].
Experimental Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C[1][26].
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA)[24].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Hypothetical Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.3 | 30.1 | 14.6 |
| Compound X | 72.1 | 15.4 | 12.5 |
Mechanistic Assays
Following the initial characterization of its anti-proliferative effects, the next logical step is to investigate the potential mechanisms of action.
Amino Acid Transport Assay
Given its structure as a phenylalanine analog, this compound may compete with natural amino acids for uptake via transporters like LAT1. This can be assessed using a competitive uptake assay with a radiolabeled or fluorescently-tagged natural amino acid[27][28][29].
Experimental Workflow Diagram:
Caption: Workflow for a competitive amino acid transport assay.
In Vitro Protein Synthesis Assay
The compound may interfere with protein synthesis. This can be evaluated using a cell-free protein synthesis system or by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins in cultured cells[30][31][32][33][34][35].
Hypothetical Signaling Pathway for Investigation:
Caption: Hypothetical mechanism of action of the compound.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed experiments will elucidate its potential as an anti-proliferative agent and provide insights into its mechanism of action. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., specific enzyme inhibition assays, proteomics) and eventual progression to in vivo models.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Bio-protocol. (2024). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Arizona. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs. Retrieved from [Link]
-
AACR Journals. (1959). Effect of Glutamine Analogs on Amino Acid Incorporation into Protein of Some Normal and Neoplastic Cells in Vitro. Retrieved from [Link]
-
National Institutes of Health. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. Retrieved from [Link]
-
YouTube. (2018). In vitro research method for screening inhibitors of protein translation. Retrieved from [Link]
-
Frontiers. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
-
MDPI. (n.d.). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. Retrieved from [Link]
-
PubMed Central. (n.d.). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]
-
PubMed. (n.d.). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Amino acid metabolism as a therapeutic target in cancer: a review. Retrieved from [Link]
-
ResearchGate. (2025). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Retrieved from [Link]
-
PubChem. (n.d.). DL-alpha-Methylphenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). Dl-Phenylalanine. Retrieved from [Link]
Sources
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid metabolism as a therapeutic target in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Annexin V-FITC Kit Protocol [hellobio.com]
- 9. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, JRD, 97% [amp.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 22. kumc.edu [kumc.edu]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. neb.com [neb.com]
- 33. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [worldwide.promega.com]
A Technical Guide to the Preliminary Toxicity Screening of Novel Phenylalanine Derivatives
Preamble: The Imperative of Early Safety Profiling in Drug Discovery
Phenylalanine and its derivatives represent a promising class of molecules in modern drug discovery, serving as foundational scaffolds for therapeutics targeting a range of conditions, from metabolic disorders like Phenylketonuria (PKU) to novel antimicrobial and anticancer agents.[1] However, the journey from a promising hit compound to a viable clinical candidate is fraught with peril, with a significant percentage of failures attributed to unforeseen toxicity.[2] Therefore, the early and systematic evaluation of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of efficient and ethical drug development.[3][4]
This guide provides a comprehensive framework for the preliminary toxicity screening of novel phenylalanine derivatives. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind the selection and sequencing of assays. Our approach is a tiered, multi-parametric strategy, beginning with predictive computational methods and progressing through high-throughput in vitro assays to targeted, low-volume in vivo studies. This "fail fast, fail cheap" paradigm is essential for de-risking candidates, conserving resources, and focusing medicinal chemistry efforts on compounds with the highest probability of success.[5][6]
Chapter 1: The Predictive Foundation - In Silico ADMET Profiling
Before committing valuable resources to wet-lab synthesis and testing, computational modeling provides the first critical filter.[7] The goal of in silico screening is to predict potential liabilities based on the chemical structure of the phenylalanine derivative, allowing for the early prioritization or flagging of compounds.[8][9]
The Causality of Computational Screening
The fundamental principle is that a molecule's structure dictates its function and its interactions within a biological system.[10] By leveraging vast databases of known toxic compounds, machine learning algorithms can identify structural motifs or physicochemical properties within a novel derivative that are associated with adverse outcomes.[9][10][11] This is not a replacement for experimental data but a powerful hypothesis-generating tool. It allows us to ask: "Does this derivative share features with known toxins?"
Key predictive models include:
-
Quantitative Structure-Activity Relationship (QSAR): Models that correlate structural or property descriptors of molecules with their biological activities, including toxicity.[10][12]
-
ADMET Prediction: An integrated assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity.[2][7][13] Predicting how a compound will behave pharmacokinetically is crucial, as toxicity is often a function of exposure at a specific site. Xenobiotic metabolism, for instance, can sometimes transform a benign parent compound into a toxic metabolite.[14]
Workflow: In Silico Prioritization
The computational workflow is designed to rapidly screen a virtual library of derivatives and rank them for synthesis and experimental evaluation.
Caption: In Silico workflow for prioritizing phenylalanine derivatives.
Chapter 2: The Cellular Response - A Battery of In Vitro Toxicity Assays
In vitro assays are the workhorse of early toxicity screening.[15] They provide rapid, cost-effective, and ethically sound methods for evaluating the effects of a compound on living cells, offering mechanistic insights that are impossible to glean from computational models alone.[3][16] We employ a battery of tests to assess distinct, critical toxicity endpoints.
Foundational Assessment: Cytotoxicity
The first experimental question is fundamental: "Does the compound kill cells, and at what concentration?" Cytotoxicity assays measure basic cellular health, typically cell viability or membrane integrity.[16][17]
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[18] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Causality: A reduction in MTT conversion indicates mitochondrial dysfunction or a decrease in cell number, a primary indicator of cytotoxicity. It is a sensitive and high-throughput method ideal for initial screening.[18][19] However, it's crucial to be aware of potential artifacts, as some compounds can directly reduce MTT or interfere with the absorbance reading.[20]
-
-
LDH Release Assay (Membrane Integrity): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[21][22]
-
Causality: Detecting LDH in the supernatant is a direct measure of cell lysis. It provides complementary information to the MTT assay. For example, a compound might inhibit metabolic activity (low MTT result) without immediately rupturing the cell membrane (low LDH release), suggesting a cytostatic rather than a cytotoxic effect.
-
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the phenylalanine derivative in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Compound ID | Phenylalanine Derivative | IC₅₀ (µM) on HepG2 Cells (48h) |
| PHE-001 | (Structure A) | 35.2 |
| PHE-002 | (Structure B) | > 100 |
| PHE-003 | (Structure C) | 8.9 |
| Staurosporine | (Positive Control) | 0.02 |
Genetic Integrity: Genotoxicity Screening
A compound that damages DNA can lead to mutations and potentially cancer. Assessing genotoxicity is therefore a non-negotiable step in safety profiling.[23] A single assay is insufficient to capture the full spectrum of potential genetic damage; therefore, a battery of tests is required by regulatory agencies.[24]
-
Bacterial Reverse Mutation Assay (Ames Test): This is the gold standard for detecting gene mutations (point mutations and frameshifts).[24][25] It uses specialized strains of Salmonella typhimurium or Escherichia coli that are unable to synthesize a specific amino acid (e.g., histidine).[24] A positive result occurs when the test compound causes a mutation that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.
-
Causality: The Ames test is highly sensitive for detecting mutagens.[24] It is almost always required for Investigational New Drug (IND) submissions.[25] The inclusion of a liver enzyme extract (S9 fraction) is critical, as it mimics mammalian metabolism and can identify compounds that become mutagenic only after metabolic activation.
-
-
In Vitro Micronucleus Assay: This assay, performed in mammalian cells, detects larger-scale chromosomal damage.[23][25] Micronuclei are small, extra-nuclear bodies that form during cell division when a chromosome fragment (clastogenicity) or a whole chromosome (aneugenicity) fails to incorporate into the daughter nuclei.[24][25]
-
Causality: This test complements the Ames test by identifying compounds that cause chromosomal aberrations rather than gene-level mutations.[24] Together, they provide a robust profile of a compound's genotoxic potential.
-
Caption: Logic of the standard in vitro genotoxicity testing battery.
Cardiac Safety: The hERG Channel Inhibition Assay
Drug-induced cardiotoxicity is a leading cause of late-stage clinical trial failures and post-market drug withdrawals.[3][26] The primary culprit is often the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[27][28]
The hERG channel is critical for the repolarization phase of the cardiac action potential.[26] Inhibition of this channel delays repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[28] This can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[26][29] Therefore, screening for hERG liability is an essential early safety assessment.[27]
Caption: Mechanism of drug-induced cardiotoxicity via hERG channel blockade.
Automated patch-clamp systems (e.g., QPatch) provide a high-throughput method to directly measure hERG channel currents in cells engineered to express the channel (e.g., HEK293-hERG).[26][28]
-
Cell Preparation: HEK293-hERG cells are cultured and prepared for the assay.
-
System Setup: The automated patch-clamp system is primed with intracellular and extracellular solutions that create the necessary electrochemical gradients.
-
Cell Trapping: Cells are captured on the measurement sites, and a high-resistance "giga-seal" is formed to isolate the cell membrane patch.
-
Baseline Recording: A specific voltage protocol is applied to elicit and measure the baseline hERG current.
-
Compound Application: The phenylalanine derivative is perfused over the cells at various concentrations.
-
Post-Compound Recording: The hERG current is measured again in the presence of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined. A low IC₅₀ value indicates a high potential for cardiotoxicity.
Chapter 3: The Systemic Overview - Early In Vivo Toxicity Assessment
While in vitro assays are invaluable, they cannot fully replicate the complex interactions within a living organism.[30][31] Early, limited in vivo studies are necessary to understand a compound's behavior in a systemic context, identify potential target organs of toxicity, and establish a preliminary safety margin.[32][33]
The Rationale for Early In Vivo Testing
The primary objectives of these initial studies are:
-
To evaluate the acute toxic effects of a single dose.[34]
-
To determine the Maximum Tolerated Dose (MTD).[35]
-
To inform dose selection for future, more extensive studies.[32][36]
-
To observe overt clinical signs of toxicity and identify potential target organs through gross necropsy.[30][32]
These studies must be designed to be efficient, requiring low amounts of the compound and providing rapid results to guide the project.[5][32] All in vivo work must adhere strictly to ethical guidelines, embodying the principles of the 3Rs (Replacement, Reduction, and Refinement).[33]
Protocol Overview: Acute Oral Toxicity Study (Following OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use while allowing for the classification of a substance's toxicity.[37]
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats), young and healthy.[38]
-
Acclimatization: Allow animals to acclimatize to laboratory conditions for at least 5 days.
-
Dosing - Step 1: Administer the compound by oral gavage to a group of 3 animals at a starting dose selected based on in vitro data and any structural alerts (e.g., 300 mg/kg).
-
Observation: Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) immediately after dosing and periodically for 14 days. Record body weights.
-
Decision Point:
-
If 2 or 3 animals die, re-dose a new group of 3 animals at a lower dose level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, re-dose a new group of 3 animals at a higher dose level (e.g., 2000 mg/kg).
-
-
Termination: At the end of the 14-day observation period, surviving animals are humanely euthanized.
-
Necropsy: Perform a gross necropsy on all animals to look for macroscopic pathological changes in organs and tissues.
-
Reporting: The results allow for the classification of the compound into a specific toxicity category based on the observed mortality at different dose levels.[37]
Workflow: Decision Making in Early In Vivo Screening
Caption: Decision-making workflow for early in vivo toxicity assessment.
Chapter 4: Integrated Analysis and Go/No-Go Decisions
The ultimate goal of this preliminary screening cascade is not to generate isolated data points but to build a holistic safety profile that informs a critical "Go/No-Go" decision. Data from all tiers—in silico, in vitro, and in vivo—must be integrated.
Building the Safety Profile
A successful candidate should ideally exhibit:
-
Low predicted toxicity in in silico models.
-
A high IC₅₀ (>10-30 µM) in general cytotoxicity assays.
-
No evidence of genotoxicity in the Ames and micronucleus assays.
-
A high hERG IC₅₀ value, providing a significant safety margin over the projected efficacious concentration.
-
An acceptable acute toxicity profile in vivo, with an MTD well above the expected therapeutic dose.
The Integrated Screening Cascade
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 4. histologix.com [histologix.com]
- 5. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 13. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 14. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 15. criver.com [criver.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. kosheeka.com [kosheeka.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 22. m.youtube.com [m.youtube.com]
- 23. criver.com [criver.com]
- 24. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. appggreatlakes.org [appggreatlakes.org]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hoeford.com [hoeford.com]
- 31. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 32. tandfonline.com [tandfonline.com]
- 33. blog.biobide.com [blog.biobide.com]
- 34. pacificbiolabs.com [pacificbiolabs.com]
- 35. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 36. fda.gov [fda.gov]
- 37. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 38. scribd.com [scribd.com]
Methodological & Application
analytical methods for 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine characterization
An In-Depth Guide to the Analytical Characterization of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Abstract
This document provides a comprehensive technical guide with detailed protocols for the analytical characterization of this compound, a synthetic amino acid of interest in pharmaceutical and biochemical research. As a novel phenylalanine analog, its structural integrity, purity, and enantiomeric composition must be rigorously established. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on established analytical principles. We will detail methodologies spanning chromatography and spectroscopy, including High-Performance Liquid Chromatography (HPLC) for purity and chiral separations, Mass Spectrometry (MS) for identity and molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Introduction and Analytical Strategy
This compound is a non-proteinogenic amino acid. The incorporation of a trifluoromethyl (-CF₃) group can significantly alter the steric and electronic properties of the parent molecule, potentially enhancing metabolic stability or modifying binding affinity in biological systems. The additional methyl group further tunes its lipophilicity and conformational properties. Given these modifications, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization.
Our strategy is predicated on a logical, stepwise validation of the compound's identity and quality attributes. The workflow begins with assessing purity, proceeds to confirm molecular identity, provides an in-depth structural analysis, and concludes with the critical resolution of its enantiomers.
Caption: Overall workflow for comprehensive characterization.
Physicochemical Properties
A summary of the key identifiers for this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Amino-3-(5-methyl-2-(trifluoromethyl)phenyl)propanoic acid |
| Molecular Formula | C₁₁H₁₂F₃NO₂ |
| Molecular Weight | 247.22 g/mol |
| CAS Number | Not available (Unique structure) |
| CBNumber | CB22549165[1] |
Chromatographic Methods for Purity and Chiral Separation
Chromatography is the cornerstone for assessing the purity of a compound and for separating its stereoisomers.
Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity of the synthesized compound by separating it from starting materials, by-products, and other impurities. The aromatic nature of the molecule makes it highly suitable for UV detection.
Causality Behind Experimental Choices:
-
C18 Column: The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the aromatic ring of the phenylalanine derivative.
-
Acidified Mobile Phase: The use of formic acid or trifluoroacetic acid (TFA) serves two purposes: it protonates the carboxylic acid and amine groups, suppressing ionization to yield sharper, more symmetrical peaks, and it provides protons for efficient ionization in subsequent mass spectrometry analysis.
-
Gradient Elution: A gradient from a weaker solvent (water) to a stronger organic solvent (acetonitrile) ensures that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable timeframe.
Protocol: Purity Analysis by RP-HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve ~1.0 mg of the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Acetonitrile Gradient 10% B to 90% B over 20 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 254 nm | Injection Vol. | 10 µL |
-
Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Separation
As the compound is synthesized as a DL-racemic mixture, separating and quantifying the individual D- and L-enantiomers is crucial, especially for pharmaceutical applications where stereoisomers can have vastly different pharmacological activities.[2] Chiral Stationary Phases (CSPs) are required for this separation.
Causality Behind Experimental Choices:
-
Polysaccharide-Based CSP: Columns like Chiralpak® are coated with polysaccharide derivatives (e.g., amylose or cellulose) that form chiral cavities. Enantiomers interact differently with these cavities through a combination of hydrogen bonding, dipole-dipole, and steric interactions, leading to differential retention times.[3][4]
-
Normal Phase Elution: Mobile phases like hexane/isopropanol are often effective for these CSPs, as they promote the specific interactions required for chiral recognition.
Protocol: Enantiomeric Resolution by Chiral HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
Parameter Condition Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm Mobile Phase Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) Flow Rate 0.8 mL/min Column Temp. 25 °C Detection UV at 254 nm | Injection Vol. | 10 µL |
-
Data Analysis: A successful separation will yield two well-resolved peaks of approximately equal area, corresponding to the D- and L-enantiomers. The enantiomeric excess (ee%) can be calculated if the separation is used to assess an asymmetric synthesis. For a racemic standard, the goal is to achieve baseline resolution (Rs > 1.5).
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the target molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to predict the elemental formula.
Expected Results:
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the primary amine is readily protonated.
-
Expected Ion: [M+H]⁺
-
Theoretical m/z: 248.0898 for C₁₁H₁₃F₃NO₂⁺
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion would be expected to show characteristic losses, such as the loss of the carboxylic group (-45 Da) and cleavage at the Cα-Cβ bond, providing further structural confirmation.
Protocol: HRMS Analysis
-
Sample Preparation: Dilute the HPLC stock solution to approximately 10 µg/mL using the initial HPLC mobile phase.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infusion: Directly infuse the sample or perform an LC-MS run using the RP-HPLC method described in Section 3.1.
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Mass Range: 50 - 500 m/z
-
Resolution: > 60,000
-
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass. The mass error should be less than 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical technique for structural elucidation in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will unambiguously confirm the structure of this compound.
Causality and Predicted Spectra: The substitution pattern on the benzene ring (positions 1, 2, and 5) will result in three distinct signals for the aromatic protons. The electron-withdrawing -CF₃ group will deshield adjacent protons, while the electron-donating -CH₃ group will shield them.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignments.
-
Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 7.8 | d | Aromatic H (position 3 or 6) |
| ~7.3 - 7.5 | d | Aromatic H (position 3 or 6) | |
| ~7.2 - 7.4 | s | Aromatic H (position 4) | |
| ~4.0 - 4.2 | t | α-H | |
| ~3.1 - 3.4 | m | β-CH₂ | |
| ~2.3 - 2.4 | s | Ar-CH₃ | |
| ¹³C | ~170 - 175 | s | C=O (Carboxylic acid) |
| ~120 - 140 | m | Aromatic carbons | |
| ~124 | q (J ≈ 272 Hz) | -CF₃ | |
| ~55 - 60 | s | α-C | |
| ~35 - 40 | s | β-C | |
| ~20 - 22 | s | Ar-CH₃ | |
| ¹⁹F | ~ -60 to -65 | s | -CF₃ |
Note: Predicted shifts are estimates and may vary based on solvent and pH.
Method Selection and Validation
The choice of analytical methods should be guided by the specific question being asked. The following decision tree illustrates a logical approach to applying these techniques.
Caption: Decision tree for analytical method application.
Conclusion
The analytical characterization of this compound requires a suite of orthogonal analytical techniques. By systematically applying RP-HPLC for purity, chiral HPLC for enantiomeric separation, high-resolution mass spectrometry for identity, and multi-nuclear NMR for definitive structural proof, researchers can ensure the quality and integrity of this novel amino acid. The protocols and rationale provided in this guide offer a robust framework for achieving comprehensive and reliable characterization.
References
- Schütz S, Sprangers R (2020) Methyl TROSY spectroscopy: a versatile NMR approach to study challenging biological systems. Prog Nucl Magn Reson Spectrosc 116:56–84.
-
Jackson, R. F. W., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
PubMed. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorg Med Chem. [Link]
-
Li, S., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA][L-ASP]) as selectors. Biomedical Chromatography, 28(5), 610-614. [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC². [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
NIST. (n.d.). DL-Phenylalanine, TMS derivative. NIST Chemistry WebBook. [Link]
-
Salgın, S., et al. (2019). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Journal of Chemical Engineering Research Updates, 6, 18-24. [Link]
-
Avanti Publishers. (2019). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Journal of Chemical Engineering Research Updates. [Link]
- Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing.
-
ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]
-
ResearchGate. (n.d.). HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade water). [Link]
Sources
Application Note: High-Resolution 1H and 19F NMR Analysis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Abstract
This application note provides a detailed guide to the structural elucidation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine using high-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel phenylalanine analog with increasing relevance in drug discovery and peptide chemistry, understanding its precise structural and electronic properties is paramount. Fluorine-19 NMR, with its high sensitivity and broad chemical shift range, offers a unique and powerful tool for unambiguous characterization. This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation, providing researchers, scientists, and drug development professionals with a comprehensive framework for analyzing this and structurally related fluorinated biomolecules.
Introduction: The Significance of Fluorinated Amino Acids
The incorporation of fluorine into amino acids and peptides has become a cornerstone of modern medicinal chemistry and drug development. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of bioactive molecules.[1][2] this compound is a synthetic amino acid that combines the steric bulk of a methyl group with the potent electron-withdrawing nature of a trifluoromethyl group on the aromatic ring of phenylalanine. This substitution pattern is expected to significantly alter its electronic and lipophilic properties, making it a valuable building block for novel therapeutics.
¹⁹F NMR spectroscopy is an exceptionally well-suited technique for the analysis of such compounds. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity, while the large chemical shift dispersion minimizes signal overlap, a common challenge in ¹H NMR.[3][4][5] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, making it a sensitive probe for subtle conformational changes and intermolecular interactions.[4][6][7] This guide will demonstrate the synergistic use of both ¹H and ¹⁹F NMR to achieve a complete structural assignment of the title compound.
Predicted Spectroscopic Data
As of the date of this publication, experimental NMR data for this compound is not widely available in the public domain. The following spectral parameters are therefore predicted based on established chemical shift principles and data from structurally analogous compounds, such as 2-(trifluoromethyl)toluene, various phenylalanine derivatives, and other trifluoromethylated aromatic systems.[1][8][9]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | ~ 7.65 | d | ³JHH ≈ 8.0 | Deshielded by adjacent -CF₃ group. |
| H-4 | ~ 7.40 | dd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0 | |
| H-6 | ~ 7.30 | d | ⁴JHH ≈ 2.0 | |
| α-CH | ~ 4.20 | t | ³JHH ≈ 6.5 | Typical for α-proton in phenylalanine. |
| β-CH₂ | ~ 3.15, ~ 3.30 | m (dd, dd) | ²JHH ≈ 14.0, ³JHH ≈ 6.5 | Diastereotopic protons due to chiral center. |
| Ar-CH₃ | ~ 2.40 | s | - | |
| -NH₂ | ~ 8.10 | br s | - | Exchangeable protons; shift is concentration and temperature dependent. |
| -COOH | ~ 12.50 | br s | - | Exchangeable proton; typically broad. |
Table 2: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, Proton Decoupled)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-CF₃ | -61.5 to -62.5 | s | Referenced to CFCl₃ (0 ppm). The ortho-methyl group may cause a slight upfield or downfield shift compared to unsubstituted 2-(trifluoromethyl)benzene.[8][10] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the preparation and NMR analysis of this compound.
Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution spectra. The following protocol is recommended for achieving optimal results.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent for many amino acids, as it effectively solubilizes both the free acid and zwitterionic forms.
-
Gently vortex the sample until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present. If solids remain, filtration through a small plug of glass wool in a Pasteur pipette is recommended.[11]
-
Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
Causality Behind Experimental Choices:
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL provides a good signal-to-noise ratio for ¹H NMR within a reasonable acquisition time.[12]
-
Solvent: DMSO-d₆ is chosen for its excellent solvating power for amino acids and its ability to slow down the exchange of labile N-H and O-H protons, often allowing for their observation as distinct, albeit broad, signals.
-
Particulate-Free Solution: Suspended particles in the NMR sample will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[11]
NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Receiver Gain: Optimized for the sample
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling)
-
Temperature: 298 K
-
Spectral Width: ~50 ppm (centered around -62 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 64-256
-
Receiver Gain: Optimized for the sample
Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating. The use of a high-purity deuterated solvent and a well-shimmed spectrometer should result in sharp, well-resolved peaks for the non-exchangeable protons. The integration of the ¹H spectrum should correspond to the number of protons in the molecule, confirming the sample's purity and structural integrity.
Spectral Interpretation and Structural Elucidation
The combination of ¹H and ¹⁹F NMR data allows for a confident assignment of the molecular structure.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic region (α- and β-protons), and the exchangeable proton region.
-
Aromatic Region (7.0 - 8.0 ppm): The three protons on the phenyl ring will appear in this region. The proton at the 3-position is expected to be the most downfield due to the deshielding effect of the adjacent trifluoromethyl group. It should appear as a doublet, coupled to the proton at the 4-position. The H-4 proton will be a doublet of doublets, and the H-6 proton will be a doublet.
-
Aliphatic Region (3.0 - 4.5 ppm): The α-proton will appear as a triplet due to coupling with the two β-protons. The β-protons are diastereotopic because they are adjacent to a chiral center (the α-carbon). Therefore, they will have different chemical shifts and will appear as a complex multiplet, likely a pair of doublets of doublets.
-
Methyl and Exchangeable Protons: The methyl group on the aromatic ring is expected to be a sharp singlet around 2.40 ppm. The amine and carboxylic acid protons will appear as broad singlets that may shift depending on the sample concentration and temperature.
¹⁹F NMR Spectrum Analysis
The proton-decoupled ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this peak is highly indicative of the electronic environment of the trifluoromethyl group.[4][7] Its position, predicted to be between -61.5 and -62.5 ppm, confirms the presence of the -CF₃ group attached to the aromatic ring.
¹H-¹⁹F Coupling
While the standard ¹⁹F NMR is proton-decoupled for simplicity, a proton-coupled ¹⁹F spectrum (or high-resolution ¹H spectrum) would reveal long-range couplings between the fluorine and hydrogen atoms. These couplings, though small, provide valuable structural confirmation.
-
⁵JHF Coupling: A small coupling (typically 0.5-1.5 Hz) is expected between the fluorine atoms and the H-3 proton.
-
Through-Space Coupling: A through-space coupling (Nuclear Overhauser Effect, NOE) may be observable between the fluorine atoms and the methyl protons in a 2D NOESY experiment, confirming their spatial proximity.
Workflow and Visualization
The overall workflow for the NMR analysis of this compound is summarized in the following diagram.
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. colorado.edu [colorado.edu]
- 11. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor | Distefano Research Group [distefano.chem.umn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Liquid Chromatography (HPLC) Purification Protocol for 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details a robust two-stage High-Performance Liquid Chromatography (HPLC) protocol for the purification of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. The methodology first addresses the removal of synthetic impurities via reversed-phase chromatography to yield a high-purity racemic mixture. Subsequently, a chiral separation method is outlined to resolve the individual D- and L-enantiomers. This guide is designed for researchers in pharmaceutical development and organic synthesis, providing not only a step-by-step protocol but also the underlying scientific rationale for method development, ensuring adaptability and reproducibility.
Introduction and Guiding Principles
This compound (CAS No. 1256482-64-0) is a synthetic amino acid derivative.[1] Its structural features, including the trifluoromethyl group, make it a compound of interest in drug discovery, potentially influencing metabolic stability and binding affinity of peptides or small molecule drugs.[2] As with most pharmacologically active molecules, the stereochemistry is critical; enantiomers of a chiral drug can have widely different potencies and toxicological profiles.[3] Therefore, the ability to isolate the pure racemic compound from synthetic byproducts and subsequently separate the individual enantiomers is paramount.[3][4]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical sciences for the analysis and purification of compounds.[5][6] This protocol employs a logical, two-part HPLC strategy:
-
Stage 1: Achiral Reversed-Phase Purification: The initial goal is to achieve high chemical purity of the racemic (DL) mixture. Reversed-phase HPLC (RP-HPLC) is the method of choice for separating small molecules from impurities of differing polarity.[6][7][8] We will utilize a C18 stationary phase, which separates compounds based on hydrophobic interactions.
-
Stage 2: Chiral Stationary Phase Separation: Once the racemic mixture is chemically pure, the second stage focuses on resolving the enantiomers. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[3] Polysaccharide-based CSPs are particularly effective for separating trifluoromethyl-substituted compounds and will be the basis for this part of the protocol.[9]
This dual-method approach ensures that the final products—the individual enantiomers—are both chemically and stereochemically pure.
Overall Purification Workflow
The logical flow from a crude synthetic product to isolated, pure enantiomers is a critical consideration for efficiency and success. The workflow involves an initial purification to remove byproducts, followed by a specialized chiral separation to resolve the stereoisomers.
Caption: Overall workflow for the purification of this compound.
Stage 1: Achiral Purification of the Racemic Mixture
Objective: To remove impurities from the crude synthesis product, yielding the DL-phenylalanine derivative with a chemical purity of >95%.
Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilyl) column is a robust and versatile choice for reversed-phase chromatography, offering excellent retention for moderately nonpolar compounds like substituted phenylalanine.[6]
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is used. Acetonitrile is a common organic modifier with low viscosity and UV transparency.[7] The addition of 0.1% trifluoroacetic acid (TFA) serves two purposes: it protonates the carboxylic acid and amine groups of the amino acid, suppressing ionization to improve peak shape, and it acts as an ion-pairing agent, further enhancing retention and resolution.
-
Gradient Elution: A gradient from a low to a high concentration of organic solvent allows for the elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are effectively separated from the target compound.[10]
-
Detection: The aromatic phenyl ring in the molecule allows for strong UV absorbance. A detection wavelength of 220 nm is chosen as it provides high sensitivity for peptide bonds and aromatic systems.[8][11] A secondary wavelength of 254 nm can also be monitored.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC with gradient pump, autosampler, fraction collector, UV-Vis detector |
| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size) |
| Solvents | HPLC-grade acetonitrile (ACN), HPLC-grade water |
| Additives | Trifluoroacetic acid (TFA), sequencing grade |
| Sample Solvent | Mobile Phase A / Water with minimal organic solvent (e.g., ACN or DMSO) |
| Filtration | 0.45 µm syringe filters (PTFE or other compatible material) |
| Evaporation System | Rotary evaporator or lyophilizer |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN. Degas thoroughly.
-
-
Sample Preparation:
-
Verify that your sample is soluble in the mobile phase solvents to prevent precipitation on the column.[7]
-
Accurately weigh the crude compound.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., a small amount of DMSO, then dilute with Mobile Phase A). The target concentration will depend on the column's loading capacity, typically starting around 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method and Execution:
-
Install the preparative C18 column and equilibrate it with 95% Mobile Phase A / 5% Mobile Phase B for at least 3-5 column volumes, or until the baseline is stable.
-
Inject the prepared sample onto the column.
-
Run the purification using the parameters outlined in the table below. The method should first be developed on an analytical scale and then geometrically scaled up for preparative purification.[7][12]
-
| Parameter | Recommended Setting |
| Flow Rate | ~20 mL/min (for a 21.2 mm ID column) |
| Injection Volume | Dependent on concentration and column loading capacity |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | Ambient or controlled at 25 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 35.0 | |
| 40.0 | |
| 40.1 | |
| 45.0 |
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of interest. Set the fraction collector to trigger based on the UV signal threshold.[7]
-
Analyze small aliquots of the collected fractions using an analytical HPLC system to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity specification (e.g., >95%).
-
-
Post-Purification Processing:
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to obtain the purified DL-mixture as a solid TFA salt.
-
Stage 2: Chiral Separation of D- and L-Enantiomers
Objective: To resolve the high-purity racemic mixture into its constituent D- and L-enantiomers with high enantiomeric excess (ee >99%).
Rationale for Method Parameters
-
Stationary Phase: A polysaccharide-based Chiral Stationary Phase (CSP), such as an amylose or cellulose derivative (e.g., Chiralpak® series), is highly effective for separating enantiomers of compounds containing aromatic rings and polar functional groups.[3][9] The trifluoromethyl group can also play a role in the chiral recognition mechanism.
-
Mobile Phase: Chiral separations on polysaccharide CSPs are often performed in normal-phase or polar organic modes.[9] A mobile phase consisting of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (IPA) or ethanol is common. The ratio of these solvents is the most critical parameter for optimizing resolution. No acidic or basic additives are typically used unless they are found to improve peak shape.
-
Isocratic Elution: Unlike the gradient used for achiral purification, chiral separations are almost always performed under isocratic (constant mobile phase composition) conditions. This provides the stable environment needed for the subtle differences in enantiomer-CSP interactions to manifest as a separation.
-
Detection: UV detection at 220 nm or 254 nm remains appropriate for this stage.
Materials and Equipment
| Item | Specification |
| HPLC System | Analytical or Semi-preparative HPLC with isocratic pump, autosampler, fraction collector, UV-Vis detector |
| Column | Chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 x 4.6 mm or 250 x 10 mm, 5 µm) |
| Solvents | HPLC-grade n-hexane, HPLC-grade isopropanol (IPA) or ethanol |
| Sample Solvent | Mobile Phase |
| Filtration | 0.45 µm syringe filters (PTFE or other compatible material) |
| Evaporation System | Rotary evaporator or gentle stream of nitrogen |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the chosen solvents in the desired ratio (e.g., 90:10 n-Hexane:IPA, v/v).
-
It is critical to start with a well-established ratio for similar compounds and optimize from there.[9] A typical starting point is 90:10 n-Hexane:IPA.
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Take the purified racemic product from Stage 1.
-
Dissolve the sample directly in the chiral mobile phase to a concentration of approximately 1 mg/mL. Using the mobile phase as the sample solvent is crucial to prevent peak distortion.[9]
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chiral HPLC Method and Execution:
-
Install the chiral column and equilibrate with the mobile phase until a stable baseline is achieved. This can take longer than for C18 columns.
-
Inject the sample.
-
Run the separation using the isocratic conditions detailed below.
-
| Parameter | Recommended Setting |
| Column | Amylose-based CSP (e.g., Chiralpak® AD-H or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) - Requires optimization |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID); scale accordingly for larger ID |
| Detection | UV at 220 nm |
| Column Temperature | Controlled at 25 °C |
-
Optimization and Fraction Collection:
-
If resolution is poor, adjust the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and may improve resolution, while increasing it will shorten retention times.
-
Once baseline separation (Resolution, Rs ≥ 1.5) is achieved, perform repeated injections to collect the separated enantiomer peaks into distinct sets of fractions.[9]
-
-
Post-Purification Processing:
-
Analyze the collected fractions to confirm their enantiomeric purity (e.g., by re-injecting a small aliquot).
-
Pool the pure fractions for each enantiomer separately.
-
Carefully remove the solvents using a rotary evaporator at low temperature to obtain the isolated, pure enantiomers.
-
References
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
-
Ray, A., & Donegan, M. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. Retrieved from [Link]
-
Lackner, T., et al. (2016, August 8). Protein Quantification by Derivatization-Free High-Performance Chromatography of Aromatic Amino Acids. ResearchGate. Retrieved from [Link]
-
Stoll, D. R. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]
-
Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
GE Healthcare. (n.d.). Reversed Phase Chromatography Handbook. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of separated phenylalanine enantiomers. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Trifluoromethyl-DL-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). DL-alpha-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-methyl-dl-phenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation of standard DL-phenylalanine. Retrieved from [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Fluoro-5-methyl-dl-phenylalanine [myskinrecipes.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. ualberta.ca [ualberta.ca]
- 12. chromatographytoday.com [chromatographytoday.com]
Application Note: Mass Spectrometric Characterization of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Abstract
This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a substituted aromatic amino acid of interest in drug discovery and development. The methodology outlines sample preparation, direct infusion electrospray ionization-mass spectrometry (ESI-MS) for accurate mass determination, and tandem mass spectrometry (MS/MS) for structural elucidation. A theoretical fragmentation pathway is proposed based on established principles of amino acid and fluorinated aromatic compound fragmentation. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for novel amino acid analogs.
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of both a methyl and a trifluoromethyl group on the phenyl ring. These substitutions can significantly alter the compound's steric and electronic properties, making it a valuable building block in the design of novel pharmaceuticals and probes for studying biological systems. Accurate characterization of such molecules is paramount, and mass spectrometry offers a rapid, sensitive, and specific tool for confirming molecular identity and elucidating structure.
This document details the application of electrospray ionization-mass spectrometry (ESI-MS) and collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) for the analysis of this compound. ESI is a soft ionization technique well-suited for polar molecules like amino acids, minimizing in-source fragmentation and preserving the molecular ion for accurate mass measurement.[1] CID provides structural information by inducing fragmentation of the isolated molecular ion, yielding a characteristic pattern of product ions.[2]
Chemical Properties and Expected Mass
Before analysis, it is crucial to determine the theoretical mass of the analyte.
-
Molecular Formula: C₁₁H₁₂F₃NO₂
-
Molecular Weight: 247.21 g/mol
-
Monoisotopic Mass: 247.08199 g/mol
In positive ion mode ESI-MS, the analyte is expected to be observed as the protonated molecule [M+H]⁺.
| Species | Theoretical m/z |
| [M+H]⁺ | 248.0898 |
Experimental Design & Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra and preventing contamination of the instrument.[3]
Protocol: Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and an organic solvent like acetonitrile).
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Take 10 µL of the 1 mg/mL stock solution and add it to 990 µL of the infusion solvent.
-
Infusion Solvent: A typical infusion solvent for positive mode ESI is 50:50 acetonitrile:water with 0.1% formic acid. The acidic modifier aids in the protonation of the analyte.[4]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before infusion.
Direct Infusion ESI-MS Analysis
Direct infusion is used for the initial characterization of the pure compound to confirm its molecular weight.
Protocol: Full Scan MS Analysis
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Infusion: Infuse the 10 µg/mL working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
MS Parameters: Set the instrument to acquire data in positive ion mode over a relevant m/z range (e.g., m/z 50-500). Key parameters to optimize include:
-
Capillary Voltage
-
Cone Voltage (or equivalent focusing voltages)
-
Nebulizing Gas Flow
-
Drying Gas Flow and Temperature
-
-
Data Acquisition: Acquire the full scan mass spectrum. The base peak should correspond to the [M+H]⁺ ion at m/z 248.09.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
MS/MS analysis provides structural information by fragmenting the precursor ion and analyzing the resulting product ions.
Protocol: Product Ion Scan MS/MS
-
Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion at m/z 248.09.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into the collision cell. Apply a range of collision energies to induce fragmentation.
-
Product Ion Scan: Scan for the product ions generated from the fragmentation of the precursor ion.
-
Data Analysis: Interpret the resulting product ion spectrum to propose a fragmentation pathway.
Theoretical Fragmentation Pathway
The fragmentation of protonated this compound is predicted to follow pathways characteristic of aromatic amino acids, with additional fragmentation influenced by the trifluoromethyl group.[2][5]
The primary fragmentation events for protonated amino acids involve neutral losses from the amino acid backbone:
-
Loss of H₂O (18 Da)
-
Loss of CO (28 Da)
-
Loss of HCOOH (46 Da) or (H₂O + CO) (46 Da)
-
Loss of NH₃ (17 Da)
The trifluoromethyl group can also influence fragmentation, with potential losses of:
-
Loss of CF₃ radical (69 Da)
-
Rearrangement and loss of CF₂ (50 Da) [5]
The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for MS analysis.
Based on these principles, a theoretical fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 248.09) is proposed below.
Caption: Proposed fragmentation of protonated analyte.
Table of Expected Fragment Ions:
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 248.09 | NH₃ | 231.06 | Protonated 2-(5-methyl-2-(trifluoromethyl)phenyl)acrylic acid |
| 248.09 | HCOOH | 202.08 | Iminium ion |
| 248.09 | •CF₃ | 179.09 | Radical cation after loss of trifluoromethyl radical |
| 231.06 | HCOOH | 184.05 | Cation after subsequent loss of formic acid |
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The described protocols for sample preparation, direct infusion ESI-MS, and tandem MS/MS, coupled with the theoretical fragmentation pathway, offer a robust framework for the unambiguous identification and structural characterization of this and similar novel amino acid analogs. The presented methodology is essential for quality control in synthesis and for detailed structural analysis in drug development and chemical biology research.
References
-
Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Method for Amino Acid Detection. Retrieved from [Link]
- Li, Y., et al. (2015). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Journal of the American Society for Mass Spectrometry, 26(7), 1189-1196.
- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
-
Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]
-
Imtakt. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS. Retrieved from [Link]
- Ruan, Q., et al. (2012). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 23(10), 1741-1752.
-
arXiv. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. Retrieved from [Link]
- Goolsby, B. J., & Brodbelt, J. S. (2001). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry, 12(4), 426-437.
- Gucinski, A. C., et al. (2014). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 25(7), 1198-1207.
-
MDPI. (2016). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]
-
ResearchGate. (2004). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Retrieved from [Link]_
-
PubChem. (n.d.). 2-Trifluoromethyl-L-Phenylalanine. Retrieved from [Link]
-
Sciex. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Trifluoromethyl-DL-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]
-
NIST. (n.d.). Phenylalanine. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]
-
ResearchGate. (2013). Mass spectrometric study of the gas-phase difluorocarbene expulsion of polyfluorophenyl cations via F-atom migration. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. advion.com [advion.com]
- 2. Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
Application Notes and Protocols: Incorporation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine into Peptides
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology, enabling the rational design of peptides with enhanced therapeutic properties.[1][2] Fluorinated amino acids, in particular, are powerful tools for modulating peptide conformation, metabolic stability, and binding affinity.[3][4][5] This document provides a detailed guide for researchers on the successful incorporation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a sterically demanding UAA, into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We delve into the unique challenges posed by this amino acid, recommend optimized coupling strategies, and provide step-by-step protocols for synthesis, purification, and characterization.
Introduction: The Rationale for Fluorination and Substitution
Moving beyond the canonical 20 amino acids allows for the fine-tuning of peptide characteristics. The strategic introduction of fluorine, through moieties like the trifluoromethyl (CF3) group, offers a suite of advantages. The CF3 group is highly electron-withdrawing and lipophilic, which can profoundly influence a peptide's pharmacokinetic profile.[3][6] These modifications can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can sterically shield adjacent peptide bonds from proteolytic degradation, increasing the peptide's in vivo half-life.[3][6]
-
Improve Membrane Permeability: Increased lipophilicity can facilitate better absorption and distribution of peptide drugs.[6]
-
Modulate Bioactivity: The electronic effects and steric bulk of the CF3 group can alter the peptide's conformation, potentially leading to enhanced binding affinity and specificity for its biological target.[3][4]
This compound presents a unique combination of modifications. The ortho-trifluoromethyl group introduces significant steric hindrance and electronic effects, while the meta-methyl group further increases lipophilicity. These features make it an attractive building block for creating novel peptide therapeutics but also introduce specific synthetic challenges.
Core Challenges & Strategic Considerations
The successful incorporation of this compound hinges on overcoming two primary obstacles: steric hindrance and the presence of stereoisomers.
-
Severe Steric Hindrance: The bulky trifluoromethyl group at the ortho position of the phenyl ring, adjacent to the peptide backbone, significantly impedes the approach of the incoming amino group during the coupling reaction. This can lead to slow reaction kinetics and incomplete couplings, resulting in deletion sequences and low yields.[1] Conventional coupling reagents are often insufficient to overcome this hurdle.[7]
-
Diastereomeric Products: The commercially available starting material is a DL-racemic mixture.[8][9] Consequently, its incorporation into a peptide chain composed of L-amino acids will result in a mixture of diastereomers. These diastereomers will have distinct physicochemical properties and potentially different biological activities, necessitating robust purification and analytical methods to separate and characterize them.
Recommended Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for incorporating UAAs with high precision.[2][10] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly well-suited for this purpose. The general workflow involves the iterative cycle of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[1][10]
The Critical Role of the Coupling Reagent
Due to the severe steric hindrance of this compound, the selection of an appropriate coupling reagent is paramount. Standard carbodiimide reagents like DCC or EDC are likely to be inefficient.[7] We recommend the use of high-efficiency uronium- or phosphonium-based reagents known for their ability to facilitate difficult couplings.[11]
| Coupling Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | High reactivity, rapid activation, effective for sterically hindered couplings, low racemization.[11][12] |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium | More reactive than HBTU, generates highly reactive O-6-ClBt esters. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Extremely reactive, proven effective for sequences containing hindered amino acids.[7] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium | Based on Oxyma Pure leaving group, performs better than HOBt-based reagents. |
Expert Recommendation: For initial attempts, HATU is the recommended coupling reagent due to its well-documented success in overcoming steric hindrance and its balance of high reactivity and stability.[11][12]
Detailed Experimental Protocols
This protocol outlines the manual SPPS of a peptide containing this compound using the recommended Fmoc/tBu strategy on a 0.1 mmol scale.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang/2-CTC resin.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Amino Acids: Fmoc-protected L-amino acids, Fmoc-5-Methyl-2-(trifluoromethyl)-DL-phenylalanine.
-
Coupling Reagent: HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation Solvent: Cold diethyl ether.
-
Analysis: RP-HPLC system, Mass Spectrometer (e.g., ESI-MS).
SPPS Workflow Visualization
Caption: Decision pathway for troubleshooting an incomplete coupling reaction.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM (x5) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared TFA cleavage cocktail (e.g., 3 mL for 0.1 mmol resin) to the dry resin.
-
Agitate at room temperature for 2-3 hours. [2]4. Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by RP-HPLC
The crude peptide must be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Key Consideration: Due to the use of a DL-amino acid, the product is a mixture of two diastereomers (e.g., L-L-L-... and L-D-L-...). These diastereomers often have slightly different retention times and may be separable on a high-resolution analytical or semi-preparative C18 column. A shallow gradient (e.g., 0.5% acetonitrile/min) is recommended to maximize the chance of separation. Collect the distinct peaks for individual characterization.
Characterization
-
Mass Spectrometry: Analyze the purified fractions using ESI-MS or MALDI-TOF to confirm that the molecular weight matches the theoretical mass of the desired peptide. Both diastereomers should have the identical mass.
-
Analytical RP-HPLC: Inject a small amount of each purified fraction onto an analytical RP-HPLC column to confirm its purity (ideally >95%).
Conclusion
The incorporation of this compound into peptides is a challenging yet rewarding endeavor that can yield novel biomolecules with potentially superior therapeutic properties. [13][14]Success requires a departure from standard SPPS protocols, specifically through the use of potent coupling reagents like HATU and extended reaction times to overcome significant steric hindrance. Furthermore, researchers must anticipate the formation of diastereomeric products, necessitating meticulous purification and characterization. By following the detailed protocols and strategic considerations outlined in this guide, scientists can effectively navigate these challenges and unlock the potential of this unique fluorinated amino acid in their research and drug development programs.
References
- Vertex AI Search. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Retrieved January 19, 2026.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved January 19, 2026.
- Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved January 19, 2026.
-
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). Retrieved January 19, 2026, from [Link]
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved January 19, 2026.
- PubMed Central (PMC). (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved January 19, 2026.
-
MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved January 19, 2026, from [Link]
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, JRD, 97% [amp.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. nbinno.com [nbinno.com]
- 12. file.globalso.com [file.globalso.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Solid-Phase Peptide Synthesis (SPPS) with 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery, enabling the enhancement of stability, potency, and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. We delve into the strategic considerations necessitated by the unique steric and electronic properties of this UAA, offering field-proven insights to navigate the challenges and ensure successful synthesis.
Introduction: The Rationale for Advanced Peptide Modification
Solid-phase peptide synthesis (SPPS) remains the cornerstone for the chemical synthesis of peptides, offering precise sequence control and methodological efficiency.[2] The strategic incorporation of UAAs, such as fluorinated and alkylated phenylalanine analogs, allows for the fine-tuning of a peptide's biological and physical properties.[3]
The trifluoromethyl (CF₃) group is a particularly valuable substituent; its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and binding affinity.[4] Concurrently, the methyl (CH₃) group can introduce conformational constraints and improve resistance to enzymatic degradation. This compound combines these features, making it a compelling building block for designing novel peptide therapeutics with potentially superior properties. However, the ortho-trifluoromethyl group and the adjacent methyl group present considerable steric hindrance and modified electronics, which demand careful optimization of the standard SPPS workflow.[5]
Physicochemical Properties & Strategic Handling
The unique structure of this compound dictates its behavior in SPPS.
-
Steric Hindrance: The bulky CF₃ and CH₃ groups in close proximity to the α-carbon and amino group significantly slow down the kinetics of the amide bond formation.[1] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to achieve complete acylation.
-
Electronic Effects: The electron-withdrawing CF₃ group reduces the nucleophilicity of the carboxylate upon activation, further increasing the challenge of the coupling reaction.
-
Racemic Mixture: This guide assumes the use of the DL-racemic mixture. This will result in the synthesis of a mixture of diastereomeric peptides, which will require careful analytical characterization and purification, typically via reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
Handling and Storage: Like most amino acid derivatives, the compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Core Synthetic Strategy: Reagents and Rationale
A successful synthesis hinges on the rational selection of coupling reagents and a robust monitoring strategy. The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is generally applicable.[2]
Coupling Reagent Selection
Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) may prove inefficient for this sterically demanding UAA.[5] Uronium/aminium-based reagents are strongly recommended due to their higher reactivity and faster kinetics.
| Reagent | Class | Rationale for Use with this compound |
| HATU | Uronium Salt | Highly Recommended. Forms a highly reactive OAt-active ester, which is exceptionally effective at overcoming steric hindrance.[7][8] Its rapid kinetics help minimize side reactions. |
| HBTU | Uronium Salt | A suitable alternative to HATU, though generally considered slightly less reactive. Still a powerful reagent for difficult couplings.[9] |
| PyBOP | Phosphonium Salt | A strong coupling reagent that can be effective, but its byproducts can sometimes complicate purification.[10] |
| DIC/Oxyma | Carbodiimide | May be attempted, but likely requires extended reaction times and double coupling. Less effective for severely hindered couplings compared to HATU.[5] |
Base Selection: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is required to facilitate the reaction.[11] It is crucial to use the base in appropriate molar excess to ensure deprotonation of the incoming amino acid and neutralize any acidic species without causing side reactions.
Reaction Monitoring: The Kaiser Test
Vigilant monitoring of the coupling reaction is critical to prevent the formation of deletion sequences. The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[12]
-
Positive Result (Intense Blue Beads): Indicates incomplete coupling. A second coupling cycle is required.
-
Negative Result (Yellow/Colorless Beads): Indicates that all primary amines have been acylated and the reaction is complete.[13]
Detailed Experimental Protocols
The following protocols outline the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a 0.1 mmol scale using Rink Amide resin as an example.
Workflow Overview
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling of this compound
This protocol begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-5-Methyl-2-(trifluoromethyl)-DL-phenylalanine (0.5 mmol, 5 equiv.)
-
HATU (0.49 mmol, 4.9 equiv.)
-
DIPEA (1.0 mmol, 10 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel with frit and stopcock
Procedure:
-
Resin Preparation: Ensure the deprotected peptide-resin is thoroughly washed with DMF (5 x 10 mL) to remove all residual piperidine.[1]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-5-Methyl-2-(trifluoromethyl)-DL-phenylalanine and HATU in ~5 mL of DMF. Add the DIPEA, mix gently, and allow the solution to pre-activate for 3-5 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature.
-
Reaction Time: Allow the coupling to proceed for at least 2 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[13]
-
Decision Point:
-
If the Kaiser test is negative (yellow): The coupling is complete. Proceed to wash the resin with DMF (5 x 10 mL) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.[7]
-
If the Kaiser test is positive (blue): The coupling is incomplete. Drain the reaction solution and repeat steps 2-5 for a second coupling.
-
-
Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[14]
HATU Coupling Mechanism
Caption: The reaction mechanism for HATU-mediated peptide coupling.[11][15]
Protocol 2: Cleavage and Global Deprotection
After the full peptide sequence is assembled, it must be cleaved from the resin and all side-chain protecting groups must be removed.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction flask.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Swirl to ensure all the resin is suspended.[16]
-
Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Precipitation: Add the TFA solution dropwise to a larger volume of cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
The crude peptide must be purified to isolate the desired product from deletion sequences and diastereomers.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[17][18]
-
Column: A C18 column is typically used.
-
Mobile Phases: Usually a gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Method: A scouting gradient should be run first to determine the optimal separation conditions.[17]
-
-
Analysis and Characterization:
-
Analytical HPLC: To confirm the purity of the collected fractions.
-
Mass Spectrometry (LC-MS): To verify the molecular weight of the purified peptide, confirming the successful incorporation of the UAA.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent excess or reaction time due to steric hindrance. Peptide aggregation on the resin. | Perform a second coupling cycle. Increase coupling time to 4 hours or overnight. Consider switching to a more potent reagent like HATU if not already in use.[12] |
| Low Final Yield | Incomplete coupling leading to chain termination. Loss of peptide during cleavage/precipitation. Poor solubility of the crude peptide. | Ensure complete coupling at each step using the Kaiser test. Minimize transfer steps. Test different solvents for dissolving the crude peptide before HPLC injection. |
| Complex HPLC Profile | Presence of deletion sequences. Diastereomers from the DL-amino acid. Side reactions during cleavage. | Optimize coupling efficiency. Use a shallow gradient during RP-HPLC to improve the separation of diastereomers. Ensure the correct cleavage cocktail and scavengers are used for the peptide sequence. |
Conclusion
The successful incorporation of this compound into synthetic peptides is a challenging yet achievable goal that opens avenues for developing next-generation peptide therapeutics. The steric and electronic hurdles posed by this UAA can be overcome through the rational selection of highly active coupling reagents like HATU, extended reaction times, and diligent monitoring of reaction completion. By following the optimized protocols and strategic considerations outlined in this guide, researchers can effectively harness the unique properties of this powerful building block to advance their scientific objectives.
References
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Peptide Purification by Reverse-Phase HPLC. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]
-
RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. youtube.com [youtube.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. lcms.cz [lcms.cz]
- 18. pharmtech.com [pharmtech.com]
Application Notes and Protocols: 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine for Protein Engineering
Introduction: Expanding the Chemical Repertoire of Proteins
The twenty canonical amino acids form the fundamental basis of protein structure and function. However, the ability to incorporate non-canonical amino acids (ncAAs) with unique chemical functionalities opens up a new frontier in protein engineering, enabling the design of proteins with novel properties and applications.[1] This guide focuses on 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine , a synthetic amino acid analog that introduces a unique combination of a methyl group and a trifluoromethyl group on the phenyl ring of phenylalanine.
The trifluoromethyl group is of particular interest due to its strong electron-withdrawing nature, high lipophilicity, and its utility as a sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe.[1][2] The additional methyl group can provide steric bulk and further modulate the electronic and hydrophobic properties of the amino acid side chain. The ortho-position of the trifluoromethyl group presents a unique spatial arrangement that can influence local protein conformation and interactions.
These application notes provide a comprehensive overview of the rationale, methodologies, and validation techniques for the site-specific incorporation of this compound into proteins. The protocols are designed for researchers in molecular biology, protein engineering, and drug development who are looking to leverage the unique properties of this ncAA to probe protein structure, function, and dynamics.
Physicochemical Properties and Rationale for Use
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent functional groups.
| Property | Inferred Characteristic | Reference/Rationale |
| Molecular Formula | C₁₁H₁₂F₃NO₂ | [3] |
| Molecular Weight | ~247.21 g/mol | [3] |
| Solubility | Likely soluble in organic solvents and aqueous solutions at acidic or basic pH. | Based on the properties of similar amino acids like DL-Phenylalanine.[4] |
| Hydrophobicity | Increased hydrophobicity compared to phenylalanine due to the trifluoromethyl and methyl groups. | Trifluoromethyl groups are known to be highly lipophilic. |
| Electronic Effect | The trifluoromethyl group is strongly electron-withdrawing, which can alter the cation-π interactions of the aromatic ring. | [5] |
| ¹⁹F NMR Probe | The trifluoromethyl group provides a sensitive and distinct signal for ¹⁹F NMR studies, allowing for the investigation of local protein environments. | [1][2][6] |
Rationale for Incorporation:
-
Probing Protein Structure and Dynamics: The ¹⁹F NMR signal of the trifluoromethyl group is highly sensitive to its local environment.[6] By incorporating this ncAA at specific sites, researchers can monitor conformational changes, protein-ligand interactions, and protein-protein interactions with high precision.[1][2]
-
Engineering Protein Stability: The introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins.[5] The hydrophobic nature of the trifluoromethyl and methyl groups can contribute to the stability of the hydrophobic core of a protein.
-
Modulating Protein-Protein Interactions: The unique steric and electronic properties of this compound can be used to modulate protein-protein interfaces, potentially enhancing or disrupting interactions for therapeutic purposes.
-
Enzyme Engineering: Placing this ncAA in the active site of an enzyme can alter substrate specificity or catalytic activity, enabling the design of novel biocatalysts.
Genetic Encoding of this compound
The site-specific incorporation of this compound into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system hijacks the cellular translation machinery to read through a nonsense codon (typically the amber stop codon, UAG) and insert the ncAA at the desired position in the polypeptide chain.[7][8]
The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species and its corresponding tRNA have been shown to be a highly versatile platform for incorporating a wide range of phenylalanine analogs.[9][10] Mutants of PylRS, such as the N346A/C348A double mutant, exhibit remarkable substrate promiscuity and can accommodate various substitutions on the phenyl ring.[9][10] It is anticipated that such promiscuous PylRS mutants will be capable of charging this compound onto the orthogonal tRNA.
Workflow for the genetic incorporation of this compound.
Experimental Protocols
Part 1: Protein Expression
This protocol describes the expression of a target protein containing this compound in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal PylRS mutant and its corresponding tRNA (e.g., pEVOL-PylRS).
-
This compound (ensure high purity).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Co-transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Part 2: Protein Purification
This is a general protocol for the purification of a His-tagged protein. The specific purification strategy will depend on the properties of the target protein.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against the dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
Validation of Incorporation
It is crucial to verify the successful and site-specific incorporation of this compound.
Mass Spectrometry
Mass spectrometry is the gold standard for confirming the incorporation of ncAAs.
Protocol (Bottom-Up Proteomics):
-
In-gel or In-solution Digestion: Excise the protein band from an SDS-PAGE gel or use the purified protein in solution. Digest the protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the target protein sequence, including a modification corresponding to the mass of this compound at the UAG codon site. The mass of phenylalanine is 165.19 g/mol , while this compound has a mass of approximately 247.21 g/mol . The expected mass shift will be the difference between these two values.
Workflow for mass spectrometry-based validation.
¹⁹F NMR Spectroscopy
¹⁹F NMR can provide direct evidence of incorporation and offer insights into the local environment of the ncAA.
Protocol:
-
Sample Preparation: Prepare a concentrated sample of the purified protein (typically >100 µM) in a suitable NMR buffer.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the trifluoromethyl group will be sensitive to its environment within the protein.[6]
-
Analysis: A single resonance in the ¹⁹F spectrum (for a single incorporation site) confirms the presence of the ncAA in a unique chemical environment. Changes in the chemical shift upon addition of a ligand or interacting partner can provide information about binding events.[1][2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | - Inefficient ncAA incorporation.- Toxicity of the ncAA or expressed protein. | - Optimize ncAA concentration.- Use a different orthogonal aaRS/tRNA pair.- Lower the expression temperature and IPTG concentration. |
| No ncAA incorporation detected by mass spectrometry | - Inactive orthogonal aaRS.- ncAA not taken up by the cells.- The chosen PylRS mutant does not recognize the ncAA. | - Sequence the orthogonal aaRS/tRNA plasmid.- Test different ncAA concentrations.- Screen a library of PylRS mutants. |
| Broad or multiple peaks in ¹⁹F NMR | - Protein aggregation.- Conformational heterogeneity. | - Optimize buffer conditions (pH, salt concentration).- Perform size-exclusion chromatography to ensure monodispersity.- Titrate with a ligand to potentially stabilize a single conformation. |
Conclusion
The site-specific incorporation of this compound represents a powerful tool for protein engineers. By introducing this ncAA, researchers can leverage the unique properties of the trifluoromethyl and methyl groups to probe protein structure and function with ¹⁹F NMR, enhance protein stability, and modulate molecular interactions. The protocols and guidelines presented here provide a framework for the successful application of this technology, paving the way for the design of novel proteins with tailored properties for a wide range of applications in research, medicine, and biotechnology.
References
- Prosser, R. S., & Kitevski-LeBlanc, J. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 335–343.
- Jackson, J. C., Mehl, R. A., & Petersson, E. J. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(3), 518–519.
- Imiołek, M., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(5), 1572-1575.
- Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
- Galles, C., Infield, J. R., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System.
- Spicer, C. D., & Davis, B. G. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. The Journal of organic chemistry, 79(12), 5487–5497.
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]
- Gales, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Yanagisawa, T., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(5), 1146-1152.
- Uchida, Y., et al. (2024).
- Kim, H. J., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60.
- Li, L., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20220232.
- Udagawa, T., et al. (2013). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Biopolymers, 100(6), 634-641.
- Hong, S. H., et al. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic acids research, 41(11), e125.
- Lambert, K. M., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses, 96, 528-585.
- Lee, H. J., et al. (2020). Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. Journal of Microbiology and Biotechnology, 30(5), 776-783.
- De Pauw, E., & Gabelica, V. (2013). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Journal of the American Society for Mass Spectrometry, 24(7), 1083-1090.
- Salant, D. J., & D'Agati, V. D. (2017). Protein Mass Spectrometry Made Simple. Journal of the American Society of Nephrology, 28(7), 1950–1953.
- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 145–167.
-
PubChem. (n.d.). Dl-Phenylalanine. Retrieved from [Link]
- Engen, J. R. (2009). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Comprehensive Glycoscience, 1, 35-51.
- Al-Said, N. H. (2012). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. International Journal of Organic Chemistry, 2(3), 256-265.
- Sheng, H., et al. (1987). Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester. EP0221878A2.
- Massignani, E., et al. (2022). ProMetheusDB: An In-Depth Analysis of the High-Quality Human Methyl-proteome. Molecular & cellular proteomics, 21(7), 100243.
- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Introduction: The Potential of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine as a Novel Enzyme Inhibitor
This compound is a synthetic amino acid analog that holds significant promise as a tool for enzyme inhibition studies and as a potential scaffold in drug discovery. The structural modifications to the native phenylalanine—the addition of a methyl group and a trifluoromethyl group to the phenyl ring—can dramatically alter its steric and electronic properties. The trifluoromethyl group is a strong electron-withdrawing group that can influence binding affinity and metabolic stability, while the methyl group can provide additional hydrophobic interactions within an enzyme's active site. Such fluorinated analogs of phenylalanine have been successfully incorporated into peptides to create potent and specific inhibitors for various enzymes, including proteasomes and viral proteases.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust enzyme inhibition assays for this compound. We will cover the fundamental principles of enzyme kinetics, detailed step-by-step protocols for determining inhibitory activity and mechanism of action, and data analysis guidelines. While this compound is novel, the principles outlined herein are grounded in established methodologies for enzyme assay development and can be adapted to a wide range of enzymatic targets.[6][7][8][9]
Part 1: Initial Characterization and Assay Development
Before embarking on detailed inhibition studies, it is crucial to establish a reliable and reproducible assay for the target enzyme in the absence of the inhibitor. This section outlines the key preliminary steps.
Compound Handling and Preparation
This compound is a white crystalline powder.[10] While specific toxicity data is not extensively available, it is prudent to handle it with standard laboratory precautions, including the use of personal protective equipment.[11][12][13][14]
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh out a precise amount of this compound (CAS No. 1256482-64-0)[15] using a calibrated analytical balance.
-
Solubilization: Due to its predicted low solubility in water, prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality: Using an organic solvent like DMSO for the initial stock solution ensures complete solubilization of the hydrophobic compound. Preparing aliquots prevents degradation of the compound from repeated temperature changes.
Enzyme and Substrate Selection
The choice of enzyme to investigate will depend on the research context. Phenylalanine analogs can be effective inhibitors of enzymes that recognize phenylalanine, such as phenylalanine hydroxylase, or proteases with a preference for hydrophobic residues at the P1 site, like chymotrypsin. For the purpose of these notes, we will use a generic serine protease as a model system.
Establishing Baseline Enzyme Activity
A robust enzyme assay requires optimized conditions.[16] Key parameters to determine are the Michaelis constant (K_m) of the substrate and the optimal enzyme concentration.
Protocol 2: Determination of K_m
-
Reagent Preparation:
-
Prepare a series of substrate dilutions in the assay buffer. The concentrations should span from approximately 0.1 * K_m to 10 * K_m (if K_m is unknown, use a wide range of concentrations).
-
Prepare a fixed, non-saturating concentration of the enzyme in the assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add a fixed volume of enzyme solution to each well.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells.
-
Measure the rate of product formation (or substrate depletion) over time using a plate reader (e.g., monitoring absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V_0) for each substrate concentration.
-
Plot V_0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Trustworthiness: Determining the K_m is a self-validating step. A proper Michaelis-Menten curve confirms that the assay is behaving as expected and provides the necessary parameters for subsequent inhibition studies.[8]
Part 2: Quantitative Inhibition Assays
Once the baseline enzyme activity is characterized, the inhibitory potential of this compound can be quantified.
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Protocol 3: IC50 Determination
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. A common starting point is a top concentration of 100 µM, with 2- or 3-fold serial dilutions.
-
Prepare the enzyme at a fixed concentration (e.g., 2x the final desired concentration).
-
Prepare the substrate at a concentration equal to its K_m.
-
-
Assay Execution (96-well plate format):
-
Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the enzyme solution to all wells and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal curve) to determine the IC50 value.
-
Expertise & Experience: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. Using the substrate at its K_m concentration ensures that the assay is sensitive to competitive inhibitors.[16]
Data Presentation: Example IC50 Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Protease X | 15.2 ± 1.8 |
| Known Inhibitor (Positive Control) | Protease X | 0.8 ± 0.1 |
Determining the Mechanism of Inhibition
To understand how this compound inhibits the enzyme, it's essential to determine its mechanism of action (e.g., competitive, non-competitive, or uncompetitive). This is typically done by measuring the effect of the inhibitor on K_m and V_max.[9]
Protocol 4: Mechanism of Action Studies
-
Experimental Design: This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor, while varying the substrate concentration.
-
Assay Execution:
-
Prepare several sets of substrate dilutions as in Protocol 2.
-
For each set, use a different, fixed concentration of this compound (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50).
-
Measure the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V_0 vs. 1/[S]).
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis (V_max is unchanged, K_m increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (K_m is unchanged, V_max decreases).
-
Uncompetitive inhibition: Lines are parallel (both K_m and V_max decrease proportionally).
-
-
Authoritative Grounding: The Lineweaver-Burk plot is a classic and widely accepted method for visualizing and determining the mechanism of enzyme inhibition.[9]
Part 3: Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental designs and biological contexts.
Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.[17]
Caption: Decision tree for determining the mechanism of inhibition using a Lineweaver-Burk plot.
Conclusion
This compound represents a promising chemical entity for the development of novel enzyme inhibitors. The protocols and guidelines presented here provide a robust framework for its initial characterization. By systematically determining the IC50 and the mechanism of inhibition, researchers can gain valuable insights into the compound's interaction with its enzymatic target. This foundational knowledge is a critical step in the journey of drug discovery and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Goličnik, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
-
Huber, T., et al. (2026). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. Retrieved from [Link]
-
Geurink, P. P., et al. (n.d.). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. National Institutes of Health. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. Retrieved from [Link]
-
Li, Y., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(1), 84-94. Retrieved from [Link]
-
El-Haddad, N. W., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Retrieved from [Link]
-
An, S., & Tolliday, N. (2010). Strategies to develop enzyme assays. ResearchGate. Retrieved from [Link]
-
University of Illinois. (n.d.). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Neuroscience Program. Retrieved from [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
El-Haddad, N. W., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-15. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - DL-Phenylalanine-2-13C. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Chemistry – A European Journal, 29(47), e202301131. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-methyl-dl-phenylalanine. Retrieved from [Link]
-
Sani, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1148–1165. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Trifluoromethyl-DL-phenylalanine. Retrieved from [Link]
-
Lipton, B. H., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 741–748. Retrieved from [Link]
-
Wobst, H. J., et al. (2024). SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine. JCI Insight, 9(21), e182876. Retrieved from [Link]
-
Martínez-Piar, A., et al. (1993). Inhibition of brain and liver 3-hydroxy-3-methylglutaryl-CoA reductase and mevalonate-5-pyrophosphate decarboxylase in experimental hyperphenylalaninemia. Biochemical and Biophysical Research Communications, 194(2), 726–732. Retrieved from [Link]
-
Marota, J. J., & Shiman, R. (1984). Inhibition of phenylalanine hydroxylase activity by alpha-methyl tyrosine, a potent inhibitor of tyrosine hydroxylase. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells | Neuroscience Program | Illinois [neuroscience.illinois.edu]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. angenechemical.com [angenechemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.se [fishersci.se]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays with 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Introduction: Probing Cellular Machinery with a Novel Phenylalanine Analog
In the landscape of chemical biology and drug discovery, non-natural amino acids (nAAs) serve as powerful tools to investigate and manipulate cellular processes. Their structural variance from canonical amino acids allows for the nuanced modulation of protein structure and function, enzyme activity, and cellular signaling pathways. 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a synthetic analog of the essential amino acid L-phenylalanine, featuring a methyl and a trifluoromethyl group on the phenyl ring. These substitutions are known to significantly alter the electronic and steric properties of the molecule compared to its natural counterpart. The high electronegativity of the trifluoromethyl group can influence molecular interactions, while the methyl group adds steric bulk and hydrophobicity.[1]
This guide provides a comprehensive overview of the hypothesized biological activities of this compound and detailed protocols for its application in cell-based assays. As a novel compound with limited published data, the proposed mechanisms and experimental designs are informed by research on structurally related phenylalanine analogs. The primary hypothesized activities of this compound are the competitive inhibition of large neutral amino acid transporters (LATs), disruption of protein synthesis, and induction of cytotoxicity, particularly in cancer cell lines where LATs are often overexpressed.
Hypothesized Mechanism of Action
The unique substitutions on the phenyl ring of this compound suggest several potential mechanisms of action at the cellular level.
-
Competitive Inhibition of Amino Acid Transport: The Large-neutral Amino Acid Transporter 1 (LAT1 or SLC7A5) is a crucial transporter for essential amino acids like phenylalanine and is frequently upregulated in various cancers to meet the high metabolic demand of proliferating cells.[2] Phenylalanine analogs with substitutions on the phenyl ring have been shown to interact with LAT1, with some acting as substrates and others as inhibitors.[2][3] The bulky trifluoromethyl and methyl groups on this compound may allow it to bind to LAT1 with high affinity, but its non-natural structure could prevent efficient translocation, leading to competitive inhibition of natural amino acid uptake.
-
Inhibition of Protein Synthesis: The cellular machinery for protein synthesis is highly specific. While some non-natural amino acids can be incorporated into nascent polypeptide chains, others can act as inhibitors. Phenylalanine analogs can interfere with the function of aminoacyl-tRNA synthetases or the ribosome itself.[4][5] The steric hindrance and altered electronic properties of this compound may prevent its efficient charging to tRNA or its accommodation within the ribosomal A site, leading to a stall in translation and subsequent inhibition of protein synthesis.[4]
-
Induction of Cytotoxicity and Apoptosis: By inhibiting essential amino acid uptake and/or protein synthesis, this compound is hypothesized to induce cytotoxicity. A lack of essential amino acids and the disruption of protein production can trigger cellular stress responses, leading to cell cycle arrest and, ultimately, apoptosis. This cytotoxic effect is expected to be more pronounced in rapidly dividing cells, such as cancer cells, that have a higher demand for amino acids and protein synthesis.
Caption: Hypothesized mechanisms of this compound.
Key Applications in Cell-Based Assays
Based on its hypothesized mechanism of action, this compound can be investigated in a variety of cell-based assays to elucidate its biological effects.
Assessment of Cytotoxicity and Anti-proliferative Effects
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT or WST-1 assays are reliable colorimetric methods for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Lines | Cancer cell lines with known LAT1 overexpression (e.g., A549, PC-3, HeLa) and a non-cancerous control cell line (e.g., HEK293T). |
| Compound Concentrations | A range of 1 µM to 1000 µM is a good starting point for a novel compound. |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Untreated cells and vehicle-treated cells. A positive control for cytotoxicity (e.g., doxorubicin) should also be included. |
Investigation of Amino Acid Transport Inhibition
To test the hypothesis that this compound inhibits LAT1, a competitive amino acid uptake assay can be performed using a radiolabeled natural substrate of LAT1, such as ³H-L-Leucine or ¹⁴C-L-Phenylalanine.
Protocol: Competitive Amino Acid Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells twice with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution modified to contain choline chloride instead of NaCl). Pre-incubate the cells in the uptake buffer for 15 minutes at 37°C.
-
Competitive Inhibition: Add the uptake buffer containing a fixed concentration of the radiolabeled amino acid (e.g., 1 µCi/mL ³H-L-Leucine) and varying concentrations of this compound or a known LAT1 inhibitor (positive control, e.g., BCH).
-
Uptake: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Plot the percentage of inhibition of radiolabeled amino acid uptake against the concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for the competitive amino acid uptake assay.
Measurement of Global Protein Synthesis
To determine if this compound inhibits protein synthesis, a non-radioactive method such as the Surface Sensing of Translation (SUnSET) assay, which utilizes the puromycin antibody, is recommended for its safety and ease of use.
Protocol: SUnSET Assay for Protein Synthesis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired duration (e.g., 2-24 hours). Include a positive control for protein synthesis inhibition (e.g., cycloheximide).
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µM and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with an anti-puromycin antibody. Subsequently, probe with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the puromycin signal to the loading control. A decrease in the puromycin signal indicates inhibition of protein synthesis.
Data Interpretation and Troubleshooting
-
Cytotoxicity without Protein Synthesis Inhibition: If the compound is cytotoxic but does not inhibit protein synthesis, it may suggest an alternative mechanism of action, such as induction of oxidative stress or direct mitochondrial damage. Further assays would be needed to investigate these possibilities.
-
Protein Synthesis Inhibition without Cytotoxicity at Early Time Points: Inhibition of protein synthesis may not lead to immediate cell death. Time-course experiments are crucial to correlate the onset of protein synthesis inhibition with the induction of cytotoxicity.
-
Variability between Cell Lines: The effects of this compound may vary significantly between cell lines due to differences in the expression of amino acid transporters, metabolic pathways, and stress response mechanisms.
Conclusion and Future Directions
This compound represents a promising chemical tool for the investigation of cellular processes dependent on amino acid metabolism and protein synthesis. The protocols outlined in this guide provide a robust framework for the initial characterization of its biological activities. Future studies could explore its potential for incorporation into proteins using engineered aminoacyl-tRNA synthetases, its effects on specific signaling pathways (e.g., mTORC1), and its efficacy in in vivo models of diseases characterized by metabolic dysregulation, such as cancer.
References
-
Wicha, P., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2647-2651. Retrieved from [Link]
-
Galles, C., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 23. Retrieved from [Link]
-
Kubota, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4685. Retrieved from [Link]
-
Hughes, C. S., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4115-4120. Retrieved from [Link]
-
Verdoes, M., et al. (2008). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of the American Chemical Society, 130(44), 14430–14431. Retrieved from [Link]
-
Aoki, K., & Siegel, F. L. (1980). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 34(4), 865-871. Retrieved from [Link]
-
Lane, J. D., et al. (1976). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 26(5), 931-938. Retrieved from [Link]
-
Ren, K., et al. (2020). β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion. Journal of Cellular and Molecular Medicine, 24(16), 9069-9079. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the dedicated technical support guide for the synthesis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable, non-canonical amino acid. The unique substitution pattern of the phenyl ring, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group at the ortho position, presents a distinct set of synthetic challenges.
This guide provides in-depth, troubleshooting-focused FAQs and detailed experimental protocols to address the common hurdles encountered during the synthesis. My aim is to equip you with the foundational knowledge and practical insights necessary to overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals efficiently.
Table of Contents
-
Synthetic Strategies Overview
-
FAQ & Troubleshooting Guide
-
Part A: Synthesis of Key Precursor: 5-Methyl-2-(trifluoromethyl)benzaldehyde
-
Part B: Strecker Synthesis Approach
-
Part C: Palladium-Catalyzed Cross-Coupling Approaches (Buchwald-Hartwig & Negishi)
-
Part D: Ullmann Condensation Approach
-
Part E: Purification and Characterization
-
-
Experimental Protocols
-
References
Synthetic Strategies Overview
The synthesis of this compound can be approached through several established methodologies for amino acid synthesis. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the specific challenges anticipated from the electronically and sterically demanding substrate. Below is a workflow outlining the most common synthetic routes.
Caption: Overview of synthetic routes to this compound.
FAQ & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Part A: Synthesis of Key Precursor: 5-Methyl-2-(trifluoromethyl)benzaldehyde
A common and crucial intermediate for the Strecker synthesis is the corresponding benzaldehyde.
Q1: My ortho-lithiation of 4-methylbenzotrifluoride followed by formylation is giving low yields. What are the likely causes and solutions?
A1: This is a common challenge. The success of directed ortho-metalation (DoM) depends on a delicate balance of factors. Here’s a breakdown of potential issues and troubleshooting steps:
-
Incomplete Lithiation:
-
Cause: Insufficiently strong base or inadequate reaction time/temperature. The trifluoromethyl group is deactivating, making the ortho protons less acidic than in many other substrates.
-
Solution:
-
Base Selection: While n-BuLi is often used, consider a stronger or more sterically hindered base like sec-BuLi or t-BuLi to improve deprotonation efficiency. The use of additives like TMEDA (tetramethylethylenediamine) can also enhance the reactivity of the organolithium reagent by breaking up aggregates.
-
Temperature Control: Perform the lithiation at low temperatures (typically -78 °C) to prevent side reactions, but a slight increase in temperature (e.g., to -40 °C) for a short period might be necessary to drive the deprotonation to completion. Careful monitoring is crucial.
-
-
-
Poor Quench with Electrophile (Formylation):
-
Cause: The choice of formylating agent and the quenching conditions are critical.
-
Solution:
-
Electrophile: Anhydrous N,N-dimethylformamide (DMF) is a standard and effective formylating agent. Ensure it is freshly distilled or from a sealed bottle to avoid quenching the organolithium with water.
-
Quenching Procedure: Add the freshly generated organolithium solution to a cold (-78 °C) solution of DMF in THF. Reverse addition (adding DMF to the organolithium) can lead to over-addition and the formation of secondary alcohols.
-
-
-
Side Reactions:
-
Cause: The trifluoromethyl group can be susceptible to nucleophilic attack by the organolithium reagent, leading to decomposition.
-
Solution: Maintain a low reaction temperature throughout the lithiation and quenching steps to minimize this side reaction.
-
| Parameter | Recommendation | Rationale |
| Base | sec-BuLi or t-BuLi with TMEDA | Increased basicity for efficient deprotonation. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organolithiums. |
| Temperature | -78 °C for lithiation and quench | Minimizes side reactions and decomposition. |
| Formylating Agent | Anhydrous DMF | Reliable and commercially available. |
| Addition Order | Add organolithium to DMF solution | Prevents over-addition to the electrophile. |
Part B: Strecker Synthesis Approach
The Strecker synthesis is a classic and robust method for preparing racemic α-amino acids from aldehydes.[1][2]
Caption: Workflow for the Strecker Synthesis.
Q2: I am observing incomplete conversion of the aldehyde in my Strecker reaction. What should I check?
A2: Incomplete conversion often points to issues with imine formation or the nucleophilic addition of cyanide.
-
Inefficient Imine Formation:
-
Cause: The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine. The electron-withdrawing trifluoromethyl group can make the carbonyl carbon more electrophilic but may also affect the stability of the resulting imine.
-
Solution:
-
Ammonia Source: Using a combination of an ammonium salt (e.g., NH₄Cl) and a cyanide source (e.g., NaCN or KCN) in an aqueous or alcoholic solvent system is a common and effective approach.[3] The ammonium salt provides a source of ammonia in situ.
-
pH Control: The pH of the reaction mixture is crucial. It needs to be slightly acidic to facilitate imine formation but not so acidic that it protonates all the cyanide, rendering it non-nucleophilic. A pH range of 8-10 is generally optimal.
-
Water Removal: While often performed in aqueous media, if using an organic solvent, the addition of a dehydrating agent like magnesium sulfate can help drive the equilibrium towards the imine.
-
-
-
Cyanide Addition Issues:
-
Cause: The cyanide ion is a potent nucleophile, but its effectiveness can be hampered by protonation at low pH.
-
Solution: Ensure the pH is maintained in the optimal range as described above.
-
Q3: The hydrolysis of my α-aminonitrile to the final amino acid is sluggish or results in decomposition. How can I improve this step?
A3: The hydrolysis of the nitrile group to a carboxylic acid is a critical and often challenging step.
-
Sluggish Hydrolysis:
-
Cause: The steric hindrance from the ortho-trifluoromethyl group and the adjacent amino group can make the nitrile carbon less accessible to nucleophilic attack by water.
-
Solution:
-
Strong Acid and Heat: This step typically requires harsh conditions. Refluxing in concentrated strong acid (e.g., 6M HCl or H₂SO₄) for an extended period is often necessary.
-
Microwave Irradiation: The use of microwave-assisted heating can sometimes accelerate the hydrolysis and reduce reaction times.
-
-
-
Product Decomposition:
-
Cause: Prolonged exposure to strong acid and high temperatures can lead to side reactions, including decarboxylation or degradation of the aromatic ring.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Stepwise Hydrolysis: Consider a two-step hydrolysis: first to the primary amide under milder acidic or basic conditions, followed by hydrolysis of the amide to the carboxylic acid.
-
-
Part C: Palladium-Catalyzed Cross-Coupling Approaches
Modern cross-coupling reactions offer an alternative route, typically starting from a halogenated precursor like 2-bromo-5-methylbenzotrifluoride.
Q4: My Buchwald-Hartwig amination with a glycine equivalent is giving low yields and significant dehalogenation of my aryl bromide. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several factors, especially with challenging substrates.[4][5][6]
-
Low Yields:
-
Cause: The combination of steric hindrance from the ortho-trifluoromethyl group and the electronic deactivation of the aryl bromide can make oxidative addition to the palladium center and subsequent reductive elimination challenging.
-
Solution:
-
Ligand Choice: This is the most critical parameter. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally required. Consider screening ligands such as RuPhos, XPhos, or BrettPhos.
-
Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) can often provide more consistent and higher yields compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be more effective in some cases.
-
-
-
Dehalogenation (Hydrodehalogenation):
-
Cause: This is a common side reaction where the aryl halide is reduced to the corresponding arene. It can be caused by the presence of water or other protic impurities, or it can be an inherent competing pathway in the catalytic cycle.[1]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere.
-
Ligand and Base Optimization: The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired coupling. A systematic screening is often necessary.
-
-
Q5: Would a Negishi coupling be a viable alternative?
A5: Yes, a Negishi cross-coupling between an organozinc reagent derived from a protected alanine and an aryl halide (like 2-bromo-5-methylbenzotrifluoride) is a powerful alternative.[8][9] This approach has been successfully used for the synthesis of other complex phenylalanine derivatives. The key challenge lies in the preparation and handling of the organozinc reagent.
Part D: Ullmann Condensation Approach
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it often requires harsh conditions, modern ligand-accelerated protocols have made it more accessible.[10][11]
Q6: I am considering an Ullmann condensation. What are the major challenges and how can they be mitigated?
A6: The Ullmann reaction can be challenging, but recent advances have improved its reliability.
-
Harsh Reaction Conditions:
-
Cause: Traditional Ullmann reactions often require high temperatures (>150 °C), which can lead to decomposition of starting materials or products.
-
Solution:
-
Ligand-Accelerated Protocols: The use of ligands such as L-proline or N,N'-dimethylglycine can significantly lower the required reaction temperature.[12]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.
-
-
-
Low Yields and Reproducibility:
-
Cause: The activity of the copper catalyst can be inconsistent. The reaction is also sensitive to the nature of the aryl halide and the nucleophile.
-
Solution:
-
Copper Source: Copper(I) salts (e.g., CuI) are generally more effective than copper(0) or copper(II) salts.
-
Stoichiometry: The reaction may require stoichiometric or even excess amounts of the copper reagent.
-
Substrate Reactivity: Aryl iodides are more reactive than aryl bromides. If starting with 2-bromo-5-methylbenzotrifluoride, expect to use more forcing conditions or a highly effective ligand system.
-
-
Part E: Purification and Characterization
Q7: I am struggling with the purification of the final amino acid. What are some effective methods?
A7: The purification of amino acids can be challenging due to their zwitterionic nature and high polarity.
-
Crystallization:
-
Method: This is often the most effective method for obtaining high-purity amino acids. The crude product can be dissolved in a minimal amount of hot water or an aqueous alcohol mixture, and then allowed to cool slowly. Adjusting the pH to the isoelectric point of the amino acid can facilitate crystallization.
-
-
Ion-Exchange Chromatography:
-
Method: This is a powerful technique for separating amino acids from ionic and non-ionic impurities. The crude amino acid can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., dilute ammonium hydroxide).
-
-
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. The trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Strecker Synthesis of this compound
-
Imine Formation and Cyanide Addition:
-
In a round-bottom flask, dissolve 5-methyl-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Add an aqueous solution of ammonium chloride (NH₄Cl, 1.5 eq) followed by an aqueous solution of sodium cyanide (NaCN, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the aldehyde by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Nitrile Hydrolysis:
-
To the crude α-aminonitrile, add 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.
-
Protocol 2: Buchwald-Hartwig Amination (Conceptual)
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 2-bromo-5-methylbenzotrifluoride (1.0 eq), a glycine imine (e.g., benzophenone imine, 1.2 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the corresponding ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
-
Workup and Hydrolysis:
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude coupled product by column chromatography.
-
Hydrolyze the imine under acidic conditions to yield the final amino acid.
-
References
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]
-
Ullmann condensation. (2023, December 2). In Wikipedia. [Link]
- Ma, D., & Cai, Q. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 41(11), 1450-1460.
- O'Donnell, M. J. (Ed.). (2004).
-
Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
Danda, H., & Nishikawa, T. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Journal of the American Chemical Society, 125(47), 14474-14475.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Ma, D., Xia, C., Jiang, J., & Zhang, J. (2003). CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857. Organic Letters, 5(14), 2453-2455. [Link]
-
Strecker amino acid synthesis. (2023, December 2). In Wikipedia. [Link]
- Google Patents. (2019).
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine in Biological Buffers
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in standard biological buffers. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Understanding the Molecule: Why Solubility is a Challenge
This compound is a synthetic amino acid derivative. Its structure, featuring a phenyl ring substituted with both a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group, presents inherent solubility challenges in aqueous solutions.
-
Lipophilicity: The trifluoromethyl group is a strong electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule.[1][2] This property is often beneficial for cell membrane permeability but makes the compound inherently less soluble in water-based biological buffers.[1] The methyl group further contributes to its hydrophobic character.
-
Amino Acid Backbone: While the core phenylalanine structure provides ionizable amino and carboxyl groups that can aid solubility, their effectiveness is often counteracted by the highly hydrophobic aromatic substitutions.[3] The solubility of amino acids and their derivatives is highly dependent on pH.[4][5][6]
This combination of features means that careful planning and optimization are required to achieve and maintain the desired concentration in your experimental setup without precipitation.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium (e.g., DMEM, RPMI). What's happening?
A1: This is a classic problem known as "solvent-shifting" or "crashing out".[7] Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is introduced to the aqueous environment of the culture medium, the DMSO is rapidly diluted.[8] The polarity of the solvent system changes dramatically, and the aqueous medium cannot accommodate the now supersaturated, hydrophobic compound, causing it to precipitate.[7]
Q2: What is the best initial solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most recommended initial solvent due to its ability to dissolve a wide range of nonpolar and polar compounds.[9][10] It is also miscible with water and most cell culture media, which is crucial for the subsequent dilution steps.[10] However, it's vital to use anhydrous (dry) DMSO, as absorbed water can affect the long-term stability and solubility of your compound during storage.[11]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is cell-line dependent. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[12] However, more sensitive cells, especially primary cells, may show stress or altered function at concentrations as low as 0.1%.[12] It is critical to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration but without your compound) in your experiments.[9]
Q4: Can I use ethanol or another solvent instead of DMSO?
A4: Ethanol can be an alternative, but it is generally more cytotoxic to cells than DMSO.[13] Other organic solvents like methanol or DMF are often too harsh for live-cell assays.[14] For most biological applications, starting with a high-concentration stock in 100% DMSO is the standard and preferred method.[10]
Q5: How does the pH of my buffer affect the solubility of this compound?
A5: As an amino acid derivative, this compound has both a carboxylic acid group and an amino group. The charge state of these groups, and thus the overall charge of the molecule, will change with pH. The solubility of amino acids is typically lowest at their isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.[15][16] While the exact pKa values for this specific molecule are not readily published, adjusting the pH of a simple buffer (like PBS) may slightly improve solubility, but this is often not feasible in complex cell culture media which are buffered to a specific physiological pH (e.g., 7.2-7.4).
Troubleshooting Guides & Protocols
Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer
This is the most common issue. The key is to manage the transition from a 100% organic solvent to a >99% aqueous environment carefully.
Caption: Decision tree for troubleshooting precipitation.
This protocol is designed to minimize the shock of the solvent shift and prevent precipitation.
Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Sterile biological buffer or cell culture medium (e.g., PBS, DMEM).
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare an Intermediate Dilution:
-
In a sterile microcentrifuge tube, create a 200 µM intermediate solution by diluting your 10 mM stock 1:50.
-
To do this, add 2 µL of your 10 mM stock to 98 µL of your final biological buffer (e.g., DMEM).
-
Crucial Step: Pipette the buffer vigorously while adding the DMSO stock to promote rapid mixing. This creates a temporary solution where the DMSO concentration is 2%.
-
-
Prepare the Final Working Solution:
-
Immediately take this 200 µM intermediate solution and dilute it 1:20 into the final volume of your assay medium.
-
For example, to make 1 mL of final working solution, add 50 µL of the 200 µM intermediate solution to 950 µL of the medium.
-
This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a parallel vehicle control by performing the same dilutions with 100% DMSO instead of your compound stock.[9]
Rationale: The two-step dilution process prevents the compound from being exposed to a very high concentration in a predominantly aqueous environment. The intermediate step at 2% DMSO helps to keep it soluble long enough for the final dilution where the concentration is much lower.
Issue 2: Determining the Maximum Soluble Concentration
If you are still observing precipitation even with careful dilution, you may be exceeding the compound's thermodynamic solubility limit in your final buffer.
Objective: To estimate the maximum soluble concentration of the compound in Phosphate-Buffered Saline (PBS).
Materials:
-
10 mM stock solution in 100% DMSO.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance or light scattering.
Procedure:
-
Add 198 µL of PBS to multiple wells of the 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock to the first well (this makes a 100 µM solution). Mix well by pipetting.
-
Perform a 2-fold serial dilution across the plate: Transfer 100 µL from the first well to the second well (now 50 µM), mix, and repeat across 10-12 wells.
-
The final DMSO concentration in all wells will be 1%.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Visually inspect each well for signs of precipitation (cloudiness, crystals).
-
Quantify by reading the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance/scattering indicates precipitation.
-
The highest concentration that remains clear (visually and by plate reader) is your approximate kinetic solubility limit.[11]
Data Interpretation:
| Concentration (µM) | Visual Observation | OD at 620 nm | Solubility Assessment |
| 100 | Cloudy | 0.250 | Insoluble |
| 50 | Slightly Hazy | 0.110 | Insoluble |
| 25 | Clear | 0.055 | Soluble |
| 12.5 | Clear | 0.052 | Soluble |
| 6.25 | Clear | 0.051 | Soluble |
Based on this example data, you should design your experiments with a maximum final concentration below 25 µM.
Advanced Solubilization Strategies
If standard methods fail, especially for in vivo applications requiring higher concentrations, you may need to consider formulation aids. These should be approached with caution as they can have their own biological effects.
-
Co-solvents: For some applications, small amounts of co-solvents like PEG400 or ethanol can be included in the final formulation, but their compatibility with the specific assay must be validated.[17]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
pH Adjustment: For non-cellular assays, you can adjust the buffer pH away from the compound's isoelectric point to increase solubility.[19] For example, adjusting the pH to 8.0 or 6.0 may improve solubility. This is generally not an option for live-cell work.
Caption: Workflow for selecting an advanced solubilization strategy.
References
-
Yer-Avagyants, E., & Navasardyan, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 923. [Link]
-
Lee, M. Y., Park, J. H., Park, K. E., & Lee, J. H. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56213. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from [Link]
-
Holm, C., Zfirack, A. H., Taaning, R. H., & Nielsen, C. H. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1101–1108. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Singh, P., Singh, S., Singh, A., & Singh, S. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC advances, 14(26), 18764–18780. [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3707-3730. [Link]
-
Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(31), 10764–10774. [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Ferreira, R. J., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 20(9), 16497-16511. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Al-kassimy, M. I., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 941. [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
-
Al-Kassimy, M. I., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 15(3), 941. [Link]
-
Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]
-
ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]
-
Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
MIT News. (2021, June 8). Chemical engineers devise a simpler process to incorporate hydrophobic drugs into tablets. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
-
Palomar College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
PubChem. (n.d.). Dl-Phenylalanine. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Trifluoromethyl-DL-phenylalanine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 14464-68-7: 3-TRIFLUOROMETHYL-L-PHENYLALANINE [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine (CAS 1256482-64-0). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary information to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
While specific stability data for this compound is not extensively published, we can infer its behavior based on the chemistry of its structural analogs and general principles of amino acid stability. This guide synthesizes this information to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Based on structurally similar compounds like 2-Trifluoromethyl-DL-phenylalanine, this compound is expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, and DMSO.[1] Acidic or basic aqueous solutions may also improve solubility by protonating or deprotonating the amino acid functional groups.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is likely influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to degradation. For instance, some amino acids can undergo degradation in acidic solutions, such as the conversion of glutamic acid to pyroglutamic acid in 0.1 N HCl.[2]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3] For long-term storage, keeping solutions at low temperatures (-20°C or -80°C) is recommended.[4][5]
-
Light Exposure: Aromatic amino acids can be susceptible to photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.[6]
-
Oxidizing Agents: The presence of oxidizing agents could potentially modify the molecule, particularly the aromatic ring or the amino acid backbone.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been documented for this molecule, we can hypothesize based on the chemistry of phenylalanine and trifluoromethyl-substituted aromatic compounds:
-
Oxidation: The phenyl ring could be susceptible to oxidation, especially if exposed to reactive oxygen species.
-
Decarboxylation: Loss of the carboxyl group can occur under certain conditions, such as high heat.
-
Racemization: The chiral center could undergo racemization, especially under harsh pH or temperature conditions.
-
Defluorination: While the trifluoromethyl group is generally stable due to the strong carbon-fluorine bonds, aggressive conditions like advanced oxidation processes could lead to defluorination.[7]
Q4: What is the recommended solvent for preparing stock solutions?
For preparing a stock solution, consider using an organic solvent in which the compound is freely soluble, such as DMSO, methanol, or ethanol.[1] For aqueous experimental buffers, it is advisable to first dissolve the compound in a minimal amount of a suitable organic solvent and then dilute it with the aqueous buffer. Always check for precipitation upon dilution.
Q5: How should I store solutions of this compound?
For short-term storage (days), refrigeration at 2-8°C in a tightly sealed, light-protected container is likely sufficient. For long-term storage (weeks to months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Precipitation of the Compound in Aqueous Buffer
Possible Cause: Low aqueous solubility of the compound.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of your specific batch of this compound in the chosen buffer system.
-
Adjust pH: Modifying the pH of the buffer may increase solubility. Since the compound is an amino acid, it has both an acidic (carboxyl) and a basic (amino) group. Adjusting the pH away from its isoelectric point should increase solubility.
-
Use a Co-solvent: If permissible for your experiment, consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer to increase the compound's solubility.
-
Sonication: Gentle sonication can help dissolve the compound.[4]
Issue 2: Inconsistent Experimental Results Over Time
Possible Cause: Degradation of the compound in your working solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to minimize the impact of potential degradation.
-
Stability Study: Conduct a simple stability study to assess the compound's stability under your experimental conditions.
Experimental Protocol: Basic Stability Assessment
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the stability of this compound in your experimental buffer. HPLC is a widely used technique for stability testing due to its ability to separate and quantify the active compound from its degradation products.[8]
Materials:
-
This compound
-
Your experimental buffer
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like trifluoroacetic acid)
Procedure:
-
Prepare a solution of the compound in your experimental buffer at the working concentration.
-
Immediately after preparation (T=0), inject an aliquot onto the HPLC system and record the chromatogram. The main peak corresponds to the intact compound.
-
Store the solution under your typical experimental conditions (e.g., room temperature on the benchtop).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC and record the chromatogram.
-
Analysis:
-
Compare the peak area of the main compound at each time point to the T=0 sample. A significant decrease in the main peak area suggests degradation.
-
Look for the appearance of new peaks, which may indicate the formation of degradation products.
-
Data Presentation:
| Time Point | Main Peak Area (Arbitrary Units) | % Remaining | New Peaks Observed |
| T=0 | 1,000,000 | 100% | No |
| T=1h | 995,000 | 99.5% | No |
| T=2h | 980,000 | 98.0% | Yes (small) |
| T=4h | 950,000 | 95.0% | Yes |
| T=8h | 890,000 | 89.0% | Yes (larger) |
| T=24h | 750,000 | 75.0% | Yes |
This is example data and will vary based on experimental conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent results.
Inferred Chemical Structure and Properties
The chemical structure of this compound combines the features of phenylalanine with a methyl and a trifluoromethyl group on the phenyl ring.
Caption: 2D structure of this compound.
Key Structural Features and Their Implications:
-
Phenylalanine Backbone: Provides the core amino acid structure with a chiral center.
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing group, which can influence the electronic properties of the aromatic ring. The C-F bonds are very strong, generally imparting high chemical stability to this part of the molecule.
-
Methyl Group (-CH3): This is an electron-donating group, which can slightly influence the reactivity of the aromatic ring.
-
DL-Racemic Mixture: Indicates that the compound is a 1:1 mixture of the D- and L-enantiomers.
References
-
ChemBK. (2024). 2-Trifluoromethyl-DL-phenylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138105975, 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]
-
Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Retrieved from [Link]
-
Low, N. P., Healy, J. P., & Grant, N. G. (1976). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy, 33(11), 1147–1151. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing HPLC Separation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Answering the user's request.
A Foreword from Your Application Scientist
Welcome to the dedicated support center for the chromatographic analysis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. As a Senior Application Scientist, I understand that separating this specific, modified amino acid presents unique challenges, primarily due to its racemic nature and structural properties. This guide is designed to move beyond generic advice, offering you a logical, scientifically-grounded framework for method development and troubleshooting. My goal is to empower you to not only solve immediate problems but also to understand the underlying chromatographic principles, enabling you to build robust and reliable methods.
This center is structured to follow the typical lifecycle of a method: starting with foundational knowledge, moving to initial method setup, and then diving deep into specific troubleshooting scenarios and frequently asked questions.
Part 1: Foundational Knowledge - Understanding the Analyte
Before any optimization, a clear understanding of the target molecule is paramount. This compound is an analog of the essential amino acid phenylalanine.[1][2] Its key characteristics influencing HPLC separation are:
-
Chirality: The "DL" designation indicates it is a racemic mixture of two enantiomers (D and L forms). Co-elution of enantiomers is the primary separation challenge, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.
-
Hydrophobicity: The presence of a phenyl ring, a methyl group, and a trifluoromethyl group makes the molecule significantly nonpolar.[2] This suggests that Reversed-Phase (RP) HPLC will be the primary mode of chromatography.
-
Ionization States: As an amino acid, it is zwitterionic, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The overall charge of the molecule is highly dependent on the mobile phase pH, which can be manipulated to control retention and peak shape.[3]
Part 2: Getting Started - Initial Method Development
For a racemic compound like this, the first and most critical decision is the chiral separation strategy. Using a standard achiral column (like a C18) will not separate the D and L enantiomers.
Core Workflow for Chiral Method Development
The following workflow provides a systematic approach to developing a successful chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Initial Protocol
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino acid derivatives, polysaccharide-based and macrocyclic antibiotic phases are excellent starting points.[4][5]
| CSP Type | Common Phases | Typical Mobile Phase Mode | Mechanism Insight |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Normal Phase (Hexane/Alcohol) or Reversed Phase (ACN/Water, MeOH/Water) | Enantiomers fit differently into the chiral grooves of the polysaccharide structure. Highly versatile. |
| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Reversed Phase or Polar Organic | Multiple interaction points (hydrophobic, ionic, hydrogen bonding) create a complex and selective environment.[4][6] |
| Pirkle-Type (Brush-Type) | (R)- or (S)-phenylglycine | Normal Phase (Hexane/IPA) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Effective for aromatic compounds.[5] |
-
Initial Screening Conditions:
-
Column: Select a teicoplanin-based column (e.g., Chirobiotic™ T) as a first choice due to its proven success with amino acids.[4][6]
-
Mobile Phase: Start with a simple reversed-phase system. A good starting point is Acetonitrile/Water (e.g., 60/40 v/v) with a pH-adjusting additive.[4]
-
Additive: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This will protonate the analyte's amino group and suppress the ionization of residual silanols on the column packing, leading to better peak shape.[3]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: 25 °C. Use a column oven to ensure temperature stability.[7][8]
-
Detection: UV detection at ~254 nm or ~265 nm, where the phenyl ring will absorb.
-
Part 3: Troubleshooting Guide (Q&A Format)
Here we address specific problems you may encounter during method development and routine analysis.
Issue 1: Poor or No Resolution of Enantiomers (Rs < 1.5)
Q: I see a single, sharp peak or a small shoulder, but my D and L enantiomers are not separating. What should I do?
A: This is the most common challenge. Resolution is a function of selectivity, efficiency, and retention. The primary culprit is almost always insufficient selectivity between the enantiomers and the chiral stationary phase.
Systematic Troubleshooting Steps:
-
Confirm Chiral Column: First, ensure you are using a chiral column, not a standard achiral C18 column.
-
Change the Organic Modifier: Selectivity in chiral separations can be exquisitely sensitive to the organic modifier.
-
If you are using Acetonitrile (ACN), switch to Methanol (MeOH), or vice-versa. ACN is aprotic and a better π-π acceptor, while MeOH is a protic solvent capable of hydrogen bonding. This fundamental difference can dramatically alter the interactions with the CSP.
-
-
Optimize Mobile Phase pH: The ionization state of your analyte is critical.[3]
-
Action: Prepare mobile phases with varying amounts of an acidic additive (Formic Acid, Acetic Acid) or basic additive (Ammonia, Diethylamine) to target a pH range from 3 to 7. An insufficient buffer can lead to poor peak shape and unstable retention.[9]
-
Causality: At low pH (~3), the carboxylic acid group is neutral and the amino group is protonated (positive charge). At high pH (~9), the carboxylic acid is deprotonated (negative charge) and the amino group is neutral. These changes in charge and hydrogen bonding capability directly impact how the enantiomers interact with the CSP.
-
-
Adjust Temperature: Lowering the column temperature often increases chiral resolution.
-
Action: Decrease the column temperature in 5 °C increments (e.g., from 25 °C down to 15 °C).
-
Causality: Enantiomeric separation is a thermodynamically driven process. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, increasing the energy difference between the D and L interactions and thus improving selectivity.
-
-
Try a Different CSP: If the above steps fail, the chosen stationary phase may not be suitable for this specific molecule. Refer to the table in Part 2 and select a column with a different chiral selector (e.g., switch from a macrocyclic to a polysaccharide-based CSP).[5]
Issue 2: Excessive Peak Tailing
Q: My analyte peak is asymmetrical with a pronounced tail. How can I fix this?
A: Peak tailing for a basic compound like an amino acid is typically caused by secondary interactions with acidic, ionized silanol groups (-Si-O⁻) on the silica surface of the column packing.[10][11]
Caption: Decision tree for troubleshooting peak tailing.
Troubleshooting Steps:
-
Lower Mobile Phase pH: This is the most effective solution.
-
Action: Ensure your mobile phase contains an acidic modifier like 0.1% TFA or Formic Acid. This protonates the surface silanols to their neutral form (-Si-OH), minimizing ionic interactions with the protonated amine of your analyte.[11]
-
-
Add a Competing Base: If lowering the pH is not sufficient or undesirable for selectivity, add a small, basic "silanol blocker" to the mobile phase.
-
Action: Add triethylamine (TEA) at a low concentration (e.g., 0.05% - 0.2%).
-
Causality: The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12]
-
-
Reduce Sample Mass: Overloading the column can lead to tailing.
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.[7]
-
-
Check for Column Degradation: If the problem appears suddenly on a column that previously worked well, the stationary phase may be degrading, exposing more active silanols. This can happen with aggressive pH conditions (especially pH > 7).[10] Consider replacing the column.
Issue 3: Drifting or Unstable Retention Times
Q: My retention times are not reproducible between injections. What are the likely causes?
A: Inconsistent retention times point to an unstable HPLC system or improperly prepared mobile phase. The most common culprits are temperature, mobile phase composition, and column equilibration.[13]
Troubleshooting Checklist:
| Potential Cause | Corrective Action | Scientific Rationale |
| Temperature Fluctuations | Use a column oven and ensure it is set to a stable temperature (e.g., 25 °C).[8] | Retention in reversed-phase HPLC is an exothermic process. A 1°C increase in temperature can decrease retention time by 1-2%. Unstable ambient temperatures will cause drift. |
| Inadequate Column Equilibration | Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection. | The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient time leads to a constantly changing surface chemistry and drifting retention, especially at the start of a sequence.[8] |
| Mobile Phase Preparation | Prepare fresh mobile phase daily. Ensure components are accurately measured. Degas the mobile phase thoroughly using sonication or vacuum filtration.[14] | Evaporation of the more volatile organic component (e.g., ACN) will change the solvent strength and increase retention times. Dissolved air can form bubbles in the pump, causing pressure fluctuations and inconsistent flow rates.[13][14] |
| Pump or System Leaks | Check for leaks around fittings, pump seals, and the injector. Pressure should be stable.[13] | A leak will cause the flow rate to be lower than the setpoint, leading to longer retention times. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my analyte for UV detection? A1: No. The phenyl group in this compound is a sufficient chromophore for direct UV detection. A wavelength between 254-265 nm should provide adequate sensitivity for most applications. Derivatization is more commonly required for aliphatic amino acids that lack a UV chromophore.[15]
Q2: Can I use gradient elution for this separation? A2: While isocratic elution (constant mobile phase composition) is often sufficient and simpler for separating a single pair of enantiomers, a gradient can be useful if you have other impurities that are much more or less retained. However, be aware that re-equilibration times are much longer for gradients, and baseline stability can be more challenging.[3][16] For optimizing the separation of just the D/L pair, isocratic optimization is recommended first.
Q3: What is "heart-cutting" 2D-HPLC and is it relevant for me? A3: Heart-cutting 2D-HPLC is an advanced technique where a compound is first separated on an achiral column (e.g., C18), and then the specific peak of interest (the co-eluted D/L pair) is automatically transferred ("cut") to a second dimension containing a chiral column for enantiomeric separation.[6] This is extremely powerful for analyzing complex samples like plasma or tissue extracts, as it separates the analyte from matrix interferences before the chiral separation. For analyzing a pure standard, it is generally not necessary.
Q4: My system backpressure is suddenly very high. What should I do? A4: High backpressure is usually caused by a blockage.[14] Systematically isolate the source:
-
Remove the column and run the pump. If pressure is normal, the blockage is in the column.
-
If the column is blocked, first try back-flushing it (reversing the flow direction) with a strong solvent like 100% ACN. Important: Check the column manual to ensure it is safe to back-flush.
-
If back-flushing doesn't work, the inlet frit may be plugged with particulate matter from your sample or mobile phase. The frit may need to be replaced. Always filter your samples and mobile phases to prevent this.
References
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]
-
Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acids. (1984). Analytical Chemistry. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. (1986). PubMed. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Effects of mobile phase's ratio on resolution of amino acid enantiomers. (2018). ResearchGate. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Semantic Scholar. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESIS. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Phenylalanine. (n.d.). Wikipedia. [Link]
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021). PubMed. [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcompare.com [labcompare.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Incorporation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine into peptide sequences is a powerful strategy for enhancing metabolic stability, modulating bioactivity, and exploring novel therapeutic candidates. The unique steric and electronic properties imparted by the methyl and trifluoromethyl groups, however, can present significant challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this sterically hindered amino acid.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis of peptides containing this compound, offering explanations and actionable protocols.
Issue 1: Low or Incomplete Coupling Efficiency
A primary challenge with this compound is its significant steric hindrance, which can slow down or prevent complete acylation of the N-terminal amine of the growing peptide chain.
Q: My coupling reaction for this compound is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I improve the yield?
A: Incomplete coupling is the most common issue with sterically demanding amino acids. The bulky trifluoromethyl and methyl groups on the phenyl ring impede the approach of the activated carboxyl group to the resin-bound amine. Here’s a systematic approach to resolving this:
1. Optimize Your Coupling Reagents:
Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. More potent activating agents are recommended.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent first choices for difficult couplings.[1][2] COMU, a third-generation uronium salt, is also known for its high efficiency and reduced risk of racemization.
-
Carbodiimides with Additives: While a standard DIC/HOBt protocol might be insufficient, switching to the more reactive additive Oxyma Pure® can enhance coupling efficiency.[3]
Recommended Coupling Protocol:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-5-Methyl-2-(trifluoromethyl)-DL-phe-OH | 3 - 5 |
| HATU or HCTU | 2.9 - 4.9 |
| DIPEA or 2,4,6-Collidine | 6 - 10 |
Step-by-Step Protocol:
-
Pre-activation: In a separate vessel, dissolve Fmoc-5-Methyl-2-(trifluoromethyl)-DL-phenylalanine (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal volume of high-purity DMF.[4]
-
Add DIPEA (6-10 eq.) to the mixture and vortex for 1-2 minutes.[1] Using a non-nucleophilic base like 2,4,6-collidine can help minimize racemization.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction vessel for an extended period, typically 2-4 hours at room temperature.[5] For particularly stubborn couplings, this can be extended overnight.
-
Monitoring: After the coupling time, perform a Kaiser test to check for free primary amines.[1] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is necessary.
-
Double Coupling: If the first coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
dot
Caption: A standard Fmoc-SPPS cycle with potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: Do I need to use the D- or L-isomer of 5-Methyl-2-(trifluoromethyl)-phenylalanine?
The topic specifies the use of the DL-racemic mixture. This will result in a diastereomeric mixture of the final peptide, which will likely be difficult to purify and characterize. For most therapeutic applications, a single stereoisomer (either D or L) is preferred. If you are using the DL-mixture, be prepared for complex analytical results.
Q2: What is the best solvent for SPPS when using this amino acid?
High-purity N,N-Dimethylformamide (DMF) is the standard and most common solvent. [4]If you encounter solubility or aggregation issues, N-Methyl-2-pyrrolidone (NMP) is a good alternative. [6] Q3: How should I set up my cleavage cocktail?
The trifluoromethyl group is stable to trifluoroacetic acid (TFA). A standard cleavage cocktail should be effective. The exact composition depends on the other amino acids in your sequence. A common general-purpose cocktail is:
-
Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole.
-
For peptides with Trp: Use a cocktail with triisopropylsilane (TIS), such as 95% TFA, 2.5% water, 2.5% TIS. [2][7] Always perform the cleavage in a well-ventilated fume hood for 2-4 hours at room temperature. [4] Q4: How can I confirm the incorporation of this compound in my final peptide?
Mass spectrometry is the primary method for confirming the molecular weight of your peptide. The incorporation of this amino acid will result in a specific mass increase. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the modification. [8]Due to the use of a DL-mixture, you should expect to see diastereomers, which may or may not be separable by standard reverse-phase HPLC.
References
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to - Supporting Information. (n.d.). [Link]
-
Almac Group. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides. [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). [Link]
-
CordenPharma. (n.d.). Green chemistry – OxymaPure®. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oxymapure.com [oxymapure.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. almacgroup.com [almacgroup.com]
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for the synthesis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on minimizing side reactions and optimizing yield and purity.
Introduction
This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. However, the synthesis of this compound presents several challenges, primarily centered around the control of side reactions. This guide will explore the two most common synthetic routes and provide detailed troubleshooting for each step.
Route 1: Phase-Transfer Catalytic (PTC) Alkylation of a Glycine Imine
This robust method involves the alkylation of a protected glycine enolate with a suitable benzyl bromide derivative under biphasic conditions. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.
Overall Workflow
Caption: Workflow for the PTC Alkylation Route.
Troubleshooting and FAQs: Route 1
Step 1: Synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide
Q1: My benzylic bromination with N-Bromosuccinimide (NBS) is giving me a mixture of products, including di-brominated and ring-brominated species. How can I improve the selectivity?
A1: This is a common issue arising from the radical nature of the reaction.
-
Over-bromination (Di-bromination): The formation of the di-brominated product occurs when the desired mono-brominated product reacts further with NBS.
-
Solution: Carefully control the stoichiometry of NBS. Use no more than 1.05-1.1 equivalents. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
-
-
Aromatic Bromination: This side reaction is favored by the presence of acid, which can generate Br+ from bromine.
-
Solution:
-
Use a non-polar solvent: Solvents like carbon tetrachloride (use with extreme caution due to toxicity) or cyclohexane disfavor the formation of ionic species.
-
Ensure purity of NBS: Recrystallize commercial NBS from water to remove any acidic impurities or residual bromine.
-
Include a radical scavenger for bromine: A small amount of a hindered phenol can sometimes suppress aromatic bromination.
-
-
Q2: The reaction is sluggish and does not go to completion.
A2: Inefficient initiation of the radical chain reaction is the likely cause.
-
Solution:
-
Initiator Choice and Amount: Use a reliable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in catalytic amounts (1-5 mol%).
-
Light Source: If using photochemical initiation, ensure your lamp is emitting at the correct wavelength to initiate the reaction and is of sufficient intensity.
-
Degas the Solvent: Oxygen is a radical scavenger and can inhibit the reaction. Degas your solvent by bubbling with an inert gas (nitrogen or argon) prior to starting the reaction.
-
Step 2: Phase-Transfer Catalytic Alkylation
Q3: I am observing a significant amount of the elimination product, 5-methyl-2-(trifluoromethyl)styrene, from my benzyl bromide.
A3: The strong base required for the deprotonation of the glycine imine can also induce elimination of HBr from the benzyl bromide.[1]
-
Solution:
-
Base Concentration: While a high concentration of base is needed to drive the reaction, excessively strong conditions can favor elimination. If using aqueous NaOH or KOH, consider starting with a lower concentration (e.g., 25-30% w/w) and gradually increasing if the reaction is too slow.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C). While this may slow down the alkylation, it will typically suppress the elimination side reaction to a greater extent.
-
Choice of Base: For highly sensitive substrates, consider using a solid base like powdered potassium carbonate with a crown ether to facilitate its dissolution in the organic phase.
-
Q4: The reaction is giving a low yield of the alkylated product, and I am recovering a lot of unreacted glycine imine.
A4: This can be due to several factors related to the efficiency of the phase-transfer catalysis.
-
Solution:
-
Catalyst Choice: The structure of the phase-transfer catalyst is critical. For this type of alkylation, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used. The choice of catalyst can significantly impact the reaction rate.
-
Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is where the deprotonation and ion exchange occur.
-
Solvent: Toluene is a common solvent for this reaction. Ensure it is of sufficient purity and dry.
-
Q5: I am observing di-alkylation of the glycine imine.
A5: While less common for the mono-alkylation of the benzophenone imine of glycine due to steric hindrance, it can occur if the reaction conditions are too harsh or the reaction is left for an extended period after the initial alkylation is complete.
-
Solution:
-
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS. Once the mono-alkylated product is the major species, proceed with the work-up.
-
Stoichiometry: Use a slight excess of the glycine imine relative to the benzyl bromide (e.g., 1.1 to 1.0).
-
Step 3: Deprotection
Q6: The acidic hydrolysis of the tert-butyl ester and imine is incomplete or requires harsh conditions.
A6: The steric hindrance around the ester and the electron-withdrawing trifluoromethyl group can make hydrolysis challenging.
-
Solution:
-
Acid Choice: A strong acid is required. A solution of HCl in an organic solvent like dioxane or acetic acid is often effective. Trifluoroacetic acid (TFA) can also be used, but may require higher temperatures.
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating. Monitor the reaction by TLC until the starting material is no longer visible.
-
Water Content: Ensure there is sufficient water present for the hydrolysis to proceed. Sometimes, a biphasic system with aqueous HCl and an organic solvent is used.
-
Q7: I am observing side products during the hydrolysis.
A7: At elevated temperatures, acid-catalyzed side reactions can occur on the aromatic ring or the benzylic position.
-
Solution:
-
Temperature Control: Use the lowest temperature at which the hydrolysis proceeds at a reasonable rate.
-
Stepwise Deprotection: In some cases, a two-step deprotection may be cleaner. First, hydrolyze the imine under milder acidic conditions, then proceed to the ester hydrolysis.
-
Route 2: Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and a cyanide source. The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed.
Overall Workflow
Caption: Workflow for the Strecker Synthesis Route.
Troubleshooting and FAQs: Route 2
Step 1: Synthesis of 5-Methyl-2-(trifluoromethyl)benzaldehyde
Q8: My oxidation of 5-methyl-2-(trifluoromethyl)benzyl alcohol is giving a low yield of the aldehyde.
A8: Over-oxidation to the carboxylic acid or incomplete reaction are common issues.
-
Solution:
-
Choice of Oxidizing Agent: Use a mild oxidizing agent that is known to stop at the aldehyde stage. Pyridinium chlorochromate (PCC) or a Swern oxidation are good choices. Avoid stronger oxidizing agents like potassium permanganate or chromic acid.
-
Reaction Conditions: For Swern-type oxidations, maintaining a low temperature is critical to prevent side reactions.
-
Purity of Starting Material: Ensure the starting benzyl alcohol is pure, as impurities can interfere with the oxidation.
-
Step 2: Strecker Reaction (α-Aminonitrile Formation)
Q9: The formation of the α-aminonitrile is slow or incomplete.
A9: The equilibrium for the formation of the imine intermediate may not be favorable.
-
Solution:
-
pH Control: The reaction is often carried out in a buffered solution to maintain a pH that is optimal for both imine formation and cyanide addition.
-
Reagent Concentration: Using a higher concentration of ammonia can help to drive the imine formation equilibrium.
-
Removal of Water: While typically performed in an aqueous medium, for some substrates, the removal of water can favor imine formation. This is less practical for the standard Strecker synthesis but can be a consideration in modified procedures.
-
Q10: I am concerned about the safety of using sodium cyanide.
A10: Sodium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.
-
Alternative: Trimethylsilyl cyanide (TMSCN) can be used as a cyanide source in the presence of a Lewis acid catalyst. This is often a safer alternative for small-scale laboratory syntheses, though TMSCN is also toxic and must be handled with care.
Step 3: Hydrolysis of the α-Aminonitrile
Q11: The hydrolysis of the nitrile group is very difficult and requires harsh conditions.
A11: The steric hindrance from the bulky 5-methyl-2-(trifluoromethyl)benzyl group can make the nitrile resistant to hydrolysis.
-
Solution:
-
Strong Acid and High Temperature: This is often necessary. Concentrated hydrochloric acid or sulfuric acid at reflux for an extended period may be required.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes accelerate the hydrolysis of sterically hindered nitriles.
-
Basic Hydrolysis: In some cases, hydrolysis under strong basic conditions (e.g., refluxing with concentrated NaOH or KOH) followed by acidification can be more effective.
-
Q12: I am observing decomposition or side reactions during the hydrolysis.
A12: The harsh conditions required for hydrolysis can lead to degradation of the product.
-
Solution:
-
Monitor the Reaction: Use TLC or LC-MS to determine the minimum reaction time required for complete hydrolysis.
-
Stepwise Hydrolysis: Sometimes, a two-step procedure involving initial hydrolysis to the corresponding α-amino amide under less harsh conditions, followed by hydrolysis of the amide to the carboxylic acid, can be a cleaner approach.
-
Inert Atmosphere: For sensitive substrates, performing the hydrolysis under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.
-
Quantitative Data Summary
| Parameter | Route 1: PTC Alkylation | Route 2: Strecker Synthesis |
| Overall Yield | Typically 40-60% | Typically 30-50% |
| Key Reagents | 5-Methyl-2-(trifluoromethyl)benzyl bromide, N-(Diphenylmethylene)glycine tert-butyl ester, Phase-Transfer Catalyst, Strong Base | 5-Methyl-2-(trifluoromethyl)benzaldehyde, Ammonia, Sodium Cyanide |
| Primary Side Reactions | Elimination of HBr, Di-alkylation, Incomplete Hydrolysis | Over-oxidation of alcohol, Incomplete nitrile hydrolysis, Decomposition during hydrolysis |
| Safety Considerations | Use of strong bases, Handling of benzyl bromide (lachrymator) | High toxicity of cyanide salts and HCN gas |
Experimental Protocols
Protocol 1: Phase-Transfer Catalytic Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 5-methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene.
-
Addition of Base: Cool the mixture to 0 °C in an ice bath. With vigorous stirring, add a 50% aqueous solution of potassium hydroxide (5.0 eq).
-
Reaction: Allow the reaction to stir vigorously at 0 °C, monitoring the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified alkylated glycine imine in a solution of 1 M HCl in diethyl ether and stir at room temperature until the deprotection is complete (monitored by TLC). The product hydrochloride salt will precipitate. Filter the solid and wash with diethyl ether.
Protocol 2: Strecker Synthesis
-
Formation of α-Aminonitrile: In a flask, dissolve 5-methyl-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol. Add an aqueous solution of ammonium chloride (1.5 eq) followed by an aqueous solution of sodium cyanide (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.
-
Work-up: Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-aminonitrile.
-
Hydrolysis: Add the crude α-aminonitrile to a flask containing concentrated hydrochloric acid. Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (this may take several hours to days).
-
Isolation: Cool the reaction mixture. The product may precipitate as the hydrochloride salt. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization.
References
-
Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Tip of the Month. [Link]
Sources
Technical Support Center: Purification of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support guide for the purification of crude 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we understand that moving from a crude reaction mixture to a highly pure, well-characterized compound is a critical, often challenging, step. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to streamline your purification workflow.
The unique structure of this compound—a non-natural amino acid with a bulky, electron-withdrawing trifluoromethyl group—presents specific purification challenges, including the removal of closely related impurities and the resolution of its enantiomers. This guide is structured to address these issues logically, starting with common questions and leading into in-depth troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomeric byproducts or products from incomplete reactions. For instance, in syntheses involving trifluoromethylation of an aromatic ring, regioisomers can be a significant issue.[1]
-
Reagents and Catalysts: Residual coupling agents, catalysts (e.g., palladium from cross-coupling reactions), or bases used during the synthesis.[2]
-
Solvents: Residual solvents from the reaction or initial work-up.
Q2: What analytical techniques are recommended for assessing the purity of my sample at different stages?
A2: A multi-technique approach is essential for a comprehensive purity assessment. We recommend the following:
-
Initial Crude Analysis: ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities.[3]
-
In-Process Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can quickly assess the progress of purification.
-
Final Purity Assessment: A combination of HPLC (for percentage purity), Mass Spectrometry (to confirm the mass of the main component and identify impurities), and NMR (¹H, ¹³C, ¹⁹F for structural confirmation) is the gold standard. For quantitative analysis, quantitative NMR (qNMR) can be employed.[3]
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| ¹⁹F NMR | Quantifying fluorine-containing species | High sensitivity, clean baseline, definitive for CF₃ group confirmation.[3] | Requires a fluorine-capable NMR spectrometer. |
| HPLC-UV | Purity determination, impurity profiling | High precision, robust, widely available.[3] | Requires a UV chromophore, which this compound has. |
| LC-MS | Impurity identification | High sensitivity, provides molecular weight information for unknown peaks.[4] | Response factors can vary, making quantification less accurate than HPLC-UV without standards. |
| Chiral HPLC | Enantiomeric excess (e.e.) determination | The definitive method for separating and quantifying enantiomers.[5] | Requires specialized chiral columns and method development. |
Q3: What is the general purification strategy for a racemic (DL) mixture of this compound?
A3: A typical workflow involves first purifying the racemic mixture to remove synthetic impurities and then performing a chiral resolution to separate the D and L enantiomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of Peptides Containing 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides incorporating the unnatural amino acid 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. Our goal is to equip you with the scientific rationale and practical protocols to overcome challenges in synthesis, purification, and handling of these complex peptides.
Introduction: The Challenge of this compound
The incorporation of this compound into a peptide sequence introduces significant hydrophobicity. The trifluoromethyl group (-CF3) is highly electronegative and substantially increases the lipophilicity of the amino acid residue.[1][2] This "superhydrophobic" effect can drive peptide self-assembly and aggregation as the peptide chains attempt to minimize their contact with aqueous environments.[1] Such aggregation can manifest as poor resin swelling during solid-phase peptide synthesis (SPPS), incomplete reactions, low yields, and difficulties in purification and solubilization.[1][3][4]
This guide will walk you through a systematic approach to diagnose and resolve these aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to causing peptide aggregation?
A1: The primary driver of aggregation is the significant increase in hydrophobicity conferred by the trifluoromethyl group.[1][2] This promotes strong intermolecular hydrophobic interactions, leading to the formation of secondary structures like β-sheets, which are common in aggregated peptides.[5][6] The methyl group on the phenyl ring further contributes to the overall hydrophobicity.
Q2: What are the initial indicators of aggregation during my experiment?
A2: During solid-phase peptide synthesis (SPPS), you may observe:
-
Poor resin swelling: The peptide-resin complex may shrink, indicating it is not well-solvated.[4]
-
Slow or incomplete Fmoc-deprotection: The protecting group removal may be hindered.[4]
-
Failed coupling reactions: The incoming amino acid may have difficulty accessing the N-terminus of the growing peptide chain.[7]
After cleavage from the resin, signs of aggregation include:
-
Low solubility: The peptide may be difficult to dissolve in standard solvents.[6]
-
Precipitation or gel formation: The peptide may fall out of solution, especially when changing solvent systems (e.g., from an organic solvent to an aqueous buffer).[8]
-
Broad or tailing peaks in HPLC: This can indicate the presence of aggregated species.
Q3: Does the position of this compound in the peptide sequence matter?
A3: Absolutely. Placing this highly hydrophobic residue within a sequence of other hydrophobic amino acids can create a "hydrophobic patch" that is highly prone to aggregation.[1][9] If possible, flanking it with hydrophilic or charged residues (like Lysine or Arginine) can help to mitigate this effect.[10][11]
Troubleshooting Guides
This section provides a structured approach to troubleshooting aggregation issues at different stages of your workflow.
Problem 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: Poor resin swelling, incomplete coupling/deprotection, low final yield.
Root Cause: The growing peptide chain is collapsing onto itself and the solid support due to intermolecular hydrogen bonding and hydrophobic interactions, preventing reagents from accessing the reaction sites.[3][4]
Solutions:
| Strategy | Rationale |
| Resin Selection | For hydrophobic peptides, polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) can improve solvation of the peptide chain and reduce aggregation compared to standard polystyrene resins.[3][7] |
| Solvent Optimization | Standard DMF may not be sufficient. N-methylpyrrolidone (NMP) is a stronger solvent for hydrophobic peptides.[3][4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be highly effective.[3][5][12][13] |
| Disruptive Additives | Chaotropic salts like LiCl or KSCN can be added to the coupling and deprotection solutions to disrupt secondary structures.[4] |
| Elevated Temperature | Increasing the reaction temperature (e.g., using a microwave synthesizer) can provide the energy needed to break up aggregates and improve reaction kinetics.[14] |
| Structure-Disrupting Moieties | Incorporating pseudoproline dipeptides or Hmb/Dmb backbone protection every 6-7 residues can introduce kinks in the peptide backbone, effectively disrupting the formation of β-sheets.[4][15] |
Experimental Protocol: High-Temperature SPPS with Chaotropic Salts
-
Resin Swelling: Swell the resin in NMP for at least 1 hour.
-
Fmoc-Deprotection: Use a solution of 20% piperidine in NMP. If deprotection is slow, consider heating to 40-50°C for 5-10 minutes.
-
Coupling:
-
Pre-activate the amino acid with your chosen coupling reagent (e.g., HATU/DIEA) in NMP.
-
Add the activated amino acid to the resin.
-
If coupling is sluggish, add LiCl to a final concentration of 0.5-1 M.
-
Utilize microwave heating for the coupling step, following the instrument's recommendations for difficult couplings (e.g., 75°C for 5-10 minutes).
-
-
Washing: After each coupling and deprotection step, wash thoroughly with NMP to remove all soluble reagents.
Problem 2: Poor Solubility of the Cleaved Peptide
Symptoms: The lyophilized peptide powder does not dissolve in aqueous buffers, or it precipitates upon addition of water.
Root Cause: The intrinsic hydrophobicity of the peptide containing this compound leads to low aqueous solubility.
Solutions:
| Strategy | Rationale |
| Initial Dissolution in Organic Solvent | Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or TFE first.[6][8] Then, slowly add the aqueous buffer while vortexing.[8] |
| pH Adjustment | Adjusting the pH away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[8][11][16] For basic peptides, add a small amount of acetic acid or TFA. For acidic peptides, use a dilute ammonium hydroxide solution. |
| Use of Denaturants | For highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used, but be aware that these may be incompatible with downstream biological assays.[8] |
| Solubilizing Excipients | Consider the use of surfactants or cyclodextrins to improve solubility for formulation purposes.[16] |
Experimental Protocol: Stepwise Solubilization of a Hydrophobic Peptide
-
Initial Solvent: Add a small volume of pure DMSO to the lyophilized peptide to create a concentrated stock solution.
-
Vortexing/Sonication: Vortex thoroughly. If dissolution is still incomplete, use a bath sonicator for 5-10 minutes.[8] Gentle warming to 30-40°C can also be attempted cautiously.[8][16]
-
Aqueous Dilution: While vortexing, slowly add your desired aqueous buffer to the DMSO stock solution drop by drop.
-
Monitor for Precipitation: If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit in that particular buffer composition. You may need to work with a lower final concentration or a higher percentage of the organic co-solvent.
Problem 3: Aggregation During Purification by RP-HPLC
Symptoms: Broad, tailing, or split peaks; poor peak resolution; column clogging.
Root Cause: The peptide is aggregating on the HPLC column or in the mobile phase.
Solutions:
| Strategy | Rationale |
| Mobile Phase Modifiers | Increase the concentration of the organic solvent (acetonitrile or methanol) in the mobile phase. Add trifluoroacetic acid (TFA) to a concentration of 0.1% in both mobile phases to aid in solubilization and improve peak shape. |
| Temperature Control | Running the HPLC column at an elevated temperature (e.g., 40-60°C) can disrupt aggregates and improve peak resolution. |
| Hydrophilic Tags | For future syntheses of particularly difficult sequences, consider the temporary addition of a hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) to the N- or C-terminus.[6] These tags can be cleaved off after purification.[6] |
Visualization of Troubleshooting Workflow
Below is a decision-making flowchart for addressing peptide aggregation issues.
Caption: Troubleshooting workflow for peptide aggregation.
Concluding Remarks
Overcoming the aggregation of peptides containing this compound requires a multi-faceted approach that addresses the inherent hydrophobicity of this unnatural amino acid. By systematically optimizing conditions during synthesis, employing strategic solubilization techniques, and refining purification parameters, researchers can successfully work with these challenging but potentially valuable molecules. This guide serves as a starting point, and the specific combination of techniques will ultimately depend on the full sequence of the peptide .
References
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03). Vertex AI Search.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. (2024-07-11). GenScript.
- Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids - Benchchem. BenchChem.
- Addressing challenges in the synthesis of hydrophobic peptides - Benchchem. BenchChem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Sigma-Aldrich.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007-12-13).
- Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic. Oxford Academic.
- Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. (2025-08-06).
- Synthesizing Hydrophobic Peptides - AAPPTEC. (2020-02-14). AAPPTEC.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020-03-04).
- The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025-08-07). Biosynth.
- dealing with aggregation in peptides containing trifluoro-L-norvaline - Benchchem. BenchChem.
- Peptide Design Tips for Solubility, Stability and Scale Up | Blog - Biosynth. Biosynth.
- Guidelines for Peptide Dissolving.
- How Can I Make My Peptide More Water Soluble? - LifeTein. (2024-01-11). LifeTein.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. genscript.com [genscript.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. biosynth.com [biosynth.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine and Other Phenylalanine Analogs for Advanced Drug Discovery
Introduction: The Strategic Utility of Unnatural Amino Acids
In the landscape of modern drug discovery, the strategic incorporation of unnatural amino acids (UAAs) into peptides and small molecules is a cornerstone of medicinal chemistry.[1][] These synthetic building blocks offer a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates, surmounting the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][] Phenylalanine, an essential aromatic amino acid, is a frequent scaffold for modification due to its critical role in protein structure and as a precursor to key neurotransmitters.[3] By synthetically modifying its phenyl ring, we can fine-tune properties like lipophilicity, target affinity, and metabolic resistance.
This guide provides an in-depth comparison of a novel, multi-substituted analog, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine , with other key phenylalanine analogs. We will explore the causal relationships between specific chemical modifications and their resulting biological activities, supported by experimental data and validated protocols for evaluation. This document is designed for researchers and drug development professionals seeking to leverage advanced amino acid analogs for next-generation therapeutics.
The Phenylalanine Scaffold: A Foundation for Modification
L-phenylalanine is a neutral, nonpolar amino acid encoded by DNA. Its benzyl side chain is fundamental to the hydrophobic core of many proteins. Beyond its structural role, it serves as the biological precursor for L-tyrosine and, subsequently, the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[3] Any modification to this scaffold must be considered in the context of these native functions and interactions, particularly its transport across biological membranes like the blood-brain barrier, which is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[4]
Key Structural Modifications and Their Mechanistic Impact
The true power of phenylalanine analogs lies in the rational design of substitutions on the phenyl ring. Each modification imparts distinct properties that can be harnessed for specific therapeutic goals.
Halogenation: Modulating Electronics and Selectivity
Simple halogenation is a common strategy to alter a molecule's electronic properties with minimal steric impact.
-
Fluorination (e.g., 4-Fluoro-L-phenylalanine): The substitution of hydrogen with fluorine, the most electronegative element, can enhance metabolic stability and increase binding affinity.[5] The highly polarized C-F bond is stronger than a C-H bond, making it more resistant to oxidative metabolism.[6] This modification can also influence target interactions by altering the electronic nature of the aromatic ring.
-
Iodination (e.g., 2-Iodo-L-phenylalanine): The position of a halogen is critical for receptor or transporter selectivity. Studies on the LAT1 transporter show that substitution at the ortho (2-) position with a bulky halogen like iodine markedly improves both affinity and selectivity for LAT1 over the related LAT2 transporter, albeit with a potential reduction in transport velocity.[4][7][8] In contrast, substitution at the meta (3-) position increases affinity for both LAT1 and LAT2, thus reducing selectivity.[4]
Alkylation: Tuning Sterics and Lipophilicity
-
Methylation (e.g., 3-Methyl-L-phenylalanine): Adding a methyl group increases the lipophilicity and steric bulk of the side chain. Research on meta-substituted phenylalanine analogs has shown that a methyl group at the 3-position can significantly increase substrate activity for the LAT1 transporter compared to other substitutions like halogens.[9][10] This suggests that alkyl groups can favorably occupy hydrophobic pockets within a binding site.[10]
Trifluoromethylation: A Bioisostere with Profound Effects
The trifluoromethyl (CF₃) group is a powerful and versatile substituent in medicinal chemistry, often used as a bioisostere for a methyl group but with dramatically different properties.[6]
-
Enhanced Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design, significantly enhancing a molecule's ability to cross cell membranes.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation.[6]
-
Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent. This can alter the pKa of nearby functional groups and create strong multipolar interactions with carbonyl groups in a protein's active site, potentially increasing binding affinity.[6][11]
A Prospective Analysis of this compound
While specific experimental data for this compound is not yet widely published, we can formulate a strong hypothesis about its potential properties based on the known effects of its constituent parts. This analog combines three key features: an ortho-trifluoromethyl group, a meta-methyl group, and a racemic (DL) mixture.
-
Ortho-Trifluoromethyl Group: Drawing parallels from studies on ortho-iodophenylalanine, the bulky and lipophilic CF₃ group at the 2-position is hypothesized to confer high selectivity for the LAT1 transporter.[4][7][8] This could be invaluable for designing drugs that need to cross the blood-brain barrier or target LAT1-overexpressing cancers.[9]
-
Meta-Methyl Group: The methyl group at the 5-position (equivalent to the 3-position relative to the benzyl carbon) is expected to further increase lipophilicity and potentially enhance substrate activity by favorably interacting with hydrophobic pockets in target proteins or transporters.[9][10]
-
DL-Racemic Mixture: The compound is a mix of D- and L-stereoisomers. While the ribosome is highly selective for L-amino acids for protein incorporation, many biological systems, including transporters and enzymes, can interact with D-isomers.[12] Peptides containing D-amino acids often show enhanced resistance to proteolysis.[13] The presence of both isomers necessitates empirical testing but also offers the potential for unique pharmacology compared to a pure L-isomer.
The combination of these groups suggests that This compound could be a highly lipophilic, metabolically stable analog with strong potential as a selective LAT1 transporter substrate.
Comparative Data Summary
The following table summarizes the key features and known/hypothesized effects of the target molecule in comparison to other relevant phenylalanine analogs.
| Phenylalanine Analog | Key Modification(s) | Known/Hypothesized Physicochemical & Biological Effects | Key References |
| L-Phenylalanine | None (Baseline) | Natural amino acid; substrate for protein synthesis and neurotransmitter pathways; transported by LAT1 and LAT2. | [3][4] |
| 4-Fluoro-L-phenylalanine | para-Fluoro | Minimal steric change; increased metabolic stability due to strong C-F bond. | [5][6] |
| 2-Iodo-L-phenylalanine | ortho-Iodo | Bulky halogen at ortho position; markedly improves LAT1 affinity and selectivity over LAT2. | [4][7][8] |
| 3-Methyl-L-phenylalanine | meta-Methyl | Increased lipophilicity; demonstrates superior LAT1 substrate activity compared to ortho and para isomers. | [9][10] |
| 4-(Trifluoromethyl)-L-phenylalanine | para-CF₃ | Highly lipophilic and metabolically stable; strong electron-withdrawing effects. | [6][14] |
| This compound | ortho-CF₃, meta-Methyl | (Hypothesized) Highly lipophilic and metabolically stable; potential for high LAT1 selectivity (ortho-CF₃) and high substrate activity (meta-methyl). Racemic nature requires evaluation. | [15] |
Experimental Workflows for Evaluation and Validation
To empirically validate the hypothesized properties of this compound, a structured experimental plan is essential.
Proposed Synthetic Pathway
A robust synthesis is the first step. A Negishi cross-coupling reaction provides a reliable and scalable route to access novel phenylalanine derivatives.[16] This approach involves coupling a pre-functionalized aryl bromide with a protected β-iodoalanine derivative.
Caption: Proposed Negishi coupling workflow for synthesis.
In Vitro Assay for Transporter Selectivity
The primary hypothesis is that the ortho-CF₃ group will confer LAT1 selectivity. This can be tested using a competitive inhibition assay in cell lines engineered to express either human LAT1 (hLAT1) or human LAT2 (hLAT2).
Protocol: Competitive Inhibition Radiotracer Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing either hLAT1 or hLAT2 in appropriate media.
-
Assay Preparation: Seed cells in 24-well plates. On the day of the assay, wash cells with a sodium-free uptake buffer.
-
Inhibition: Pre-incubate the cells for 10-15 minutes with varying concentrations (e.g., 0.1 µM to 100 µM) of the test compounds (this compound and controls like 2-Iodo-L-phenylalanine).
-
Radiotracer Addition:
-
Uptake: Allow uptake for a short, defined period (e.g., 1 minute) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radiotracer uptake against the concentration of the inhibitor. Calculate the IC₅₀ value for each compound on each transporter. The ratio of IC₅₀ (LAT2) / IC₅₀ (LAT1) provides a quantitative measure of LAT1 selectivity.
Caption: Workflow for LAT1/LAT2 selectivity screening.
Conclusion and Future Outlook
The rational design of unnatural amino acids is a pivotal strategy in modern drug development. While simple modifications like halogenation or alkylation provide clear benefits, multi-substituted analogs like This compound represent a more sophisticated approach to fine-tuning molecular properties. Based on established structure-activity relationships, this novel compound is hypothesized to possess a compelling combination of metabolic stability, high lipophilicity, and, most importantly, high selectivity for the LAT1 transporter. This profile makes it a promising candidate for applications in neuropharmacology and oncology, where LAT1-mediated transport is a critical mechanism.
The experimental workflows outlined in this guide provide a clear, self-validating path to confirm these hypothesized properties. The synthesis via Negishi coupling and the subsequent in vitro evaluation in transporter-specific cell lines will provide the definitive data needed to establish its potential. Successful validation would position this compound as a valuable and highly engineered building block for the development of advanced therapeutics.
References
-
Uchida, T. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]
-
Uchida, T. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]
-
Zaragoza, J. P. T. et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Uchida, T. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]
-
Uchida, T. et al. (2024). LAT1 and LAT2 selectivity of halogenated phenylalanines. ResearchGate. Available at: [Link]
-
Singh, I. et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Srinivasan, B. et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. IOSR Journal of Applied Physics. Available at: [Link]
-
Wang, C. et al. (2014). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology. Available at: [Link]
-
Bar-Rog, A. et al. (2021). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Molecules. Available at: [Link]
-
Profacgen. Unnatural amino acid technology for extending half-life. Profacgen. Available at: [Link]
-
Bernasconi, A. et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science. Available at: [Link]
-
Yogam, F. et al. (2012). Growth and physicochemical properties of L-phenylalaninium maleate: a novel nonlinear optical crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Uchida, T. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Nature. Available at: [Link]
-
Pinazo, A. et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences. Available at: [Link]
-
Zaragoza, J. P. T. et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. Available at: [Link]
-
Eden, J. B. et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. Available at: [Link]
-
La-Venia, A. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Rodriguez, E. A. et al. (2009). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Al-Suwaidan, I. A. et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports. Available at: [Link]
-
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology. Available at: [Link]
-
Miller, A. K. et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron. Available at: [Link]
-
Sari, Y. A. et al. (2024). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem. Available at: [Link]
-
Wang, N. et al. (2014). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. Available at: [Link]
-
Mindt, M. et al. (2023). Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Biotechnology for Biofuels and Bioproducts. Available at: [Link]
-
Sani, E. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Fluorine Chemistry. Available at: [Link]
-
Hughes, J. V. & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry. Available at: [Link]
-
Sharma, P. et al. (2020). Interaction between Transition Metals and Phenylalanine: A Combined Experimental and Computational Study. ResearchGate. Available at: [Link]
-
Hina, B. et al. (2021). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Waters Corporation. (2015). Quantitative Amino Acid Analysis of Biopharmaceuticals. YouTube. Available at: [Link]
-
Noguchi, H. et al. (2023). Exploration of novel αβ-protein folds through de novo design. Nature. Available at: [Link]
-
Waters Corporation. (2017). Fast, Accurate Quantitative Amino Acid Analysis. YouTube. Available at: [Link]
-
Wikipedia. Mescaline. Wikipedia. Available at: [Link]
-
Belaid, F. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, JRD, 97% [amp.chemicalbook.com]
- 16. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylalanine Analogs: Unraveling the Biological Impact of p-Fluorophenylalanine versus the Novel 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
For researchers, scientists, and drug development professionals, the exploration of non-canonical amino acids offers a powerful avenue for modulating biological processes. Phenylalanine analogs, in particular, have a rich history as tools to probe and perturb cellular functions. This guide provides an in-depth comparison of two such analogs: the well-characterized p-fluorophenylalanine (p-F-Phe) and the novel, less-explored 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine .
While p-F-Phe has long been utilized to investigate protein synthesis and induce specific cellular states, the unique combination of methyl and trifluoromethyl substitutions in this compound suggests the potential for distinct and uncharacterized biological activities. This guide will delve into the established effects of p-F-Phe, providing a foundation upon which we can hypothesize and propose experimental validation for the effects of its more complex counterpart.
Mechanistic Insights: How Phenylalanine Analogs Exert Their Effects
The biological activity of phenylalanine analogs primarily stems from their ability to mimic endogenous phenylalanine, thereby interacting with the cellular machinery responsible for amino acid transport and protein synthesis.
The Established Mechanism of p-Fluorophenylalanine
p-Fluorophenylalanine is a classic competitive antagonist of phenylalanine. Its primary mechanism of action involves its recognition by phenylalanyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of phenylalanine.[1] This substitution can have several downstream consequences:
-
Inhibition of Protein Synthesis: While p-F-Phe can be incorporated into proteins, its presence can also disrupt the normal process of protein synthesis, leading to a global reduction in protein production.[2]
-
Altered Protein Structure and Function: The substitution of a hydrogen atom with a highly electronegative fluorine atom can alter the electronic properties of the phenyl ring.[3] This can affect protein folding, stability, and protein-protein interactions.[4]
-
Induction of Cellular Stress Responses: The accumulation of misfolded or non-functional proteins containing p-F-Phe can trigger cellular stress pathways, such as the unfolded protein response (UPR).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Mechanism of Action for p-Fluorophenylalanine.
Hypothesized Mechanism of this compound
Direct experimental data on the biological effects of this compound is scarce. However, we can formulate hypotheses based on the known effects of its structural components:
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry known to enhance metabolic stability and lipophilicity.[5] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, potentially leading to stronger or altered interactions with biological targets.[5]
-
Methyl Group: The addition of a methyl group can also influence the compound's pharmacological properties, including its stability against proteolytic degradation and membrane permeability.[6]
Based on these properties, this compound is also likely to act as a phenylalanine mimic. However, the combined steric bulk and electronic effects of the methyl and trifluoromethyl groups may lead to:
-
Differential Recognition by Phenylalanyl-tRNA Synthetase: It may be a poorer or more selective substrate for the synthetase compared to p-F-Phe, potentially leading to a different profile of protein synthesis inhibition versus incorporation.
-
Unique Alterations in Protein Properties: If incorporated, the significant perturbation of the phenyl ring could induce more dramatic changes in protein structure and function than p-F-Phe.
-
Novel Pharmacological Activities: The compound may exhibit off-target effects not seen with p-F-Phe, such as interactions with other enzymes or receptors.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} Hypothesized Mechanism of this compound.
Comparative Analysis of Biological Effects
The following table summarizes the known biological effects of p-F-Phe and the hypothesized effects of this compound, providing a framework for future experimental investigation.
| Biological Effect | p-Fluorophenylalanine (p-F-Phe) | This compound (Hypothesized) |
| Protein Synthesis | Inhibits protein synthesis and is incorporated into proteins.[2] | May inhibit protein synthesis; efficiency of incorporation is unknown. |
| Cell Proliferation | Inhibits cell growth.[7] | Expected to be cytotoxic and inhibit cell proliferation. |
| Cell Cycle | Induces cell cycle arrest, often in the G2 phase. | May induce cell cycle arrest at a different phase or with greater potency. |
| Apoptosis | Induces apoptosis. | Likely to induce apoptosis, potentially through different pathways. |
| Toxicity | Exhibits cytotoxicity.[8] | Expected to be cytotoxic, with the potential for a different toxicity profile. |
| Enzyme Inhibition | Can act as a tryptophan hydroxylase inhibitor (less potent than p-chlorophenylalanine). | Potential for novel enzyme inhibitory activities due to its unique structure. |
Experimental Protocols for Comparative Analysis
To empirically compare the biological effects of these two phenylalanine analogs, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for a comprehensive investigation.
In Vitro Protein Synthesis Inhibition Assay
This assay will determine the extent to which each compound inhibits global protein synthesis. A cell-free in vitro translation system is a rapid and effective method for this purpose.[9][10]
Methodology:
-
System Setup: Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract-based systems).[11]
-
Reporter mRNA: Use a reporter mRNA, such as one encoding luciferase, for easy and quantitative detection of protein synthesis.[10]
-
Treatment: Prepare a dilution series of both p-F-Phe and this compound.
-
Reaction: Set up the in vitro translation reactions according to the manufacturer's protocol, including the reporter mRNA and the different concentrations of the test compounds.
-
Detection: After the incubation period, measure the activity of the newly synthesized reporter protein (e.g., luciferase activity using a luminometer).
-
Analysis: Calculate the IC50 value for protein synthesis inhibition for each compound.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} Workflow for In Vitro Protein Synthesis Inhibition Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol will assess the impact of each compound on cell cycle progression. Propidium iodide (PI) staining followed by flow cytometry is a standard method for this analysis.[12][13]
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or Jurkat cells) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with various concentrations of p-F-Phe and this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[14]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#FBBC05"];
} Workflow for Cell Cycle Analysis using Flow Cytometry.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This assay will determine if the cytotoxic effects of the compounds are mediated by apoptosis.[1][15]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the phenylalanine analogs as described for the cell cycle analysis.
-
Cell Harvest: Harvest both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.[16]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Workflow for Apoptosis Assay using Annexin V and PI Staining.
Future Directions and Applications
The comparative analysis of p-fluorophenylalanine and this compound opens up several avenues for further research:
-
19F-NMR Spectroscopy: For proteins where this compound is incorporated, 19F-NMR can be a powerful tool to study protein structure, dynamics, and interactions in vitro and in living cells.[17][18] The trifluoromethyl group provides a sensitive and unique NMR probe.
-
Drug Development: The unique properties conferred by the methyl and trifluoromethyl groups could be leveraged in the design of novel therapeutics, such as enzyme inhibitors or modulators of protein-protein interactions.[2][19]
-
Chemical Biology Probes: These analogs can be used to further dissect the role of phenylalanine in various biological processes and to identify new cellular pathways sensitive to perturbations in protein synthesis and folding.
Conclusion
While p-fluorophenylalanine remains a valuable and well-understood tool in cell biology and biochemistry, the exploration of novel analogs like this compound holds the promise of uncovering new biological activities and providing more nuanced tools for research. The experimental framework provided in this guide offers a systematic approach to characterizing the biological effects of this novel compound and comparing them to its established counterpart. Such studies are essential for expanding our understanding of how subtle chemical modifications to amino acids can have profound impacts on cellular function and for the development of new chemical probes and therapeutic agents.
References
-
Arnstein, H. R. V., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. Biochemical Journal, 91(3), 499–506. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]
-
Del Valle, J. R. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
-
Cell cycle analysis. (2023, November 28). In Wikipedia. [Link]
-
Stepanenko, O. V., & Stepanenko, O. V. (2016). Techniques for Screening Translation Inhibitors. Acta Naturae, 8(2), 29–38. [Link]
-
Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1253–1263. [Link]
-
Greengard, O., Yoss, M. S., & DelValle, J. A. (1976). a-Methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in suckling rats. Science, 192(4243), 1007–1008. [Link]
-
Lane, M. D., & Miller, J. A. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 755-761. [Link]
-
Hughes, J. V., & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 456-466. [Link]
-
Becker, S., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4057. [Link]
-
Romeo, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 894. [Link]
-
Wang, L., et al. (2014). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 41(10), 840-848. [Link]
-
Grundy, M. A., et al. (2019). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Organic & Biomolecular Chemistry, 17(30), 7195-7199. [Link]
-
Grundy, M. A., & Johnson, R. C. (1983). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Journal of Neurochemistry, 40(6), 1595-1601. [Link]
-
Huether, G., & Neuhoff, V. (1981). Use of Alpha-Methylphenylalanine for Studies of Brain Development in Experimental Phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68. [Link]
-
Hacıosmanoğlu, S. K., et al. (2025). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 333, 125891. [Link]
-
Palian, M. M., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 25(13), 6902. [Link]
-
Al-Obaidi, A., & Al-Shuhaib, M. B. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919–970. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 18. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Validation for Novel Small Molecules: The Case of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the definitive confirmation of its molecular target and the extent to which it engages this target within a complex cellular environment. This guide provides an in-depth, objective comparison of orthogonal experimental strategies for validating the target engagement of a novel compound, using the hypothetical molecule 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine as our case study. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your research.
The Landscape of Target Engagement Validation
Imagine you have identified this compound from a phenotypic screen. To advance this molecule, you must answer a fundamental question: What protein(s) does it bind to, and how does this binding lead to the observed phenotype? This guide will navigate you through a selection of powerful techniques to address this, comparing their strengths and limitations.
Table 1: Comparative Overview of Key Target Engagement Validation Methods
| Method | Principle | Throughput | In Situ Capability | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7][8][9] | Low to High | Yes (intact cells, tissues) | Label-free; applicable to a wide range of targets; provides evidence of direct target binding in a physiological context.[6][9] | Requires a specific antibody for the target protein; can be influenced by downstream cellular events. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of the compound or a target protein is used to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[10][11][12][13][14] | Low to Medium | No (requires cell lysis) | Unbiased discovery of binding partners; can identify components of protein complexes.[10][13] | Risk of false positives from non-specific binding; overexpression of tagged proteins can lead to artifacts.[11][13] |
| Kinobeads Profiling | A competitive binding assay where the compound of interest competes with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate.[15][16][17][18][19] | High | No (requires cell lysis) | Broadly profiles kinase inhibitor selectivity across a large portion of the kinome; provides quantitative affinity data.[16][18] | Primarily applicable to kinases; competition format may not capture all binding modes. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound allows for covalent cross-linking to its target upon UV irradiation, enabling subsequent identification.[20][21][22][23][24] | Low | Yes (in living cells) | Provides direct evidence of binding; can identify binding sites.[20][23] | Requires chemical synthesis of a photoaffinity probe; potential for non-specific cross-linking.[24] |
Deep Dive into Methodologies
Cellular Thermal Shift Assay (CETSA): The Litmus Test for Target Engagement
CETSA is a powerful first-line technique to confirm direct binding of a compound to its putative target in a cellular context.[6][9] The underlying principle is that the binding of a ligand, such as our this compound, will increase the thermal stability of its target protein.
Caption: CETSA experimental workflow.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or a vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
The beauty of CETSA lies in its ability to provide evidence of direct target interaction within the cell. A positive thermal shift is a strong indicator that your compound is binding to the intended target. To ensure the trustworthiness of your results, include a known inhibitor of the target as a positive control and a structurally similar but inactive compound as a negative control.
Affinity Purification-Mass Spectrometry (AP-MS): Casting a Wide Net
When the target of this compound is unknown, AP-MS is an invaluable discovery tool.[10][13] This technique aims to identify proteins that physically interact with your compound.
Caption: AP-MS experimental workflow.
-
Probe Synthesis: Chemically synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker.
-
Cell Lysis: Prepare a cell lysate under conditions that preserve protein-protein interactions.
-
Incubation and Capture: Incubate the lysate with the biotinylated compound. Then, add streptavidin-coated beads to capture the compound and any interacting proteins.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the pulldown with those from a control experiment (e.g., using beads alone or a non-biotinylated compound) to identify enriched proteins.
The success of an AP-MS experiment hinges on the design of the affinity probe and the stringency of the washes. It is crucial to position the tag and linker in a way that does not interfere with the compound's binding to its target. For authoritative guidance on probe design, refer to resources on chemical biology and medicinal chemistry.
Kinobeads Profiling: A Focused Approach for Kinase Inhibitors
If there is reason to suspect that this compound targets a kinase, kinobeads profiling is a highly effective and semi-quantitative method to determine its selectivity across the kinome.[15][16][17]
Caption: Kinobeads profiling workflow.
-
Lysate Preparation: Prepare a native cell lysate.
-
Competitive Binding: Aliquot the lysate and incubate with a range of concentrations of this compound.
-
Kinase Capture: Add kinobeads (sepharose beads coupled with broad-spectrum, immobilized kinase inhibitors) to each sample to capture kinases that are not bound to the test compound.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins, then elute the captured kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: For each identified kinase, plot its abundance as a function of the concentration of this compound. This allows for the determination of the half-maximal inhibitory concentration (IC50) for each kinase, providing a comprehensive selectivity profile.
The quantitative nature of kinobeads profiling provides a high degree of confidence in the identified targets and their relative affinities.[16][18] A steep dose-response curve for a particular kinase is strong evidence of direct and potent engagement.
Photoaffinity Labeling (PAL): Covalently Capturing the Interaction
PAL offers an elegant way to covalently link a compound to its target protein, providing unequivocal proof of a direct interaction.[20][21][22]
Caption: Photoaffinity labeling workflow.
-
Probe Design and Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a clickable alkyne or a fluorescent dye).
-
Labeling: Incubate live cells or a cell lysate with the photoaffinity probe.
-
UV Cross-linking: Irradiate the sample with UV light of the appropriate wavelength to activate the photoreactive group, leading to covalent bond formation with the target protein.
-
Target Enrichment and Identification: If a reporter tag is included, use it to enrich the labeled protein (e.g., via click chemistry). Identify the protein by mass spectrometry.
-
Validation: Perform competition experiments by co-incubating the photoaffinity probe with an excess of the unlabeled this compound. A reduction in labeling of the target protein confirms specific binding.
The design of the photoaffinity probe is critical and requires expertise in medicinal chemistry.[23] A well-designed PAL experiment provides very strong evidence for a direct binding event, as the covalent linkage is a permanent record of the interaction.
Conclusion: A Multi-faceted Approach to Certainty
No single method for target engagement validation is foolproof. A robust and compelling case for the mechanism of action of this compound requires the strategic application of multiple, orthogonal techniques. For instance, a target identified by an unbiased method like AP-MS can be validated for direct binding in cells using CETSA. The affinity and selectivity can then be further characterized by kinobeads profiling if the target is a kinase.
By embracing this multi-pronged approach, researchers can build a solid foundation of evidence, de-risk their drug discovery programs, and ultimately accelerate the translation of promising small molecules into transformative therapies.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]
-
The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
-
Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Fiveable. [Link]
-
High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Plateforme Protéomique de l'Université de Sherbrooke. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. PubMed Central. [Link]
-
Photoaffinity labeling in target- and binding-site identification. Semantic Scholar. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]
-
A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]
-
Orthogonal Validation in IHC. Atlas Antibodies. [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
Sources
- 1. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 11. fiveable.me [fiveable.me]
- 12. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 14. wp.unil.ch [wp.unil.ch]
- 15. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [repository.cam.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Enhancing Protein Stability with 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of protein engineering and therapeutic development, the quest for enhanced protein stability is paramount. The incorporation of non-canonical amino acids (ncAAs) into protein structures has emerged as a powerful strategy to bestow novel functionalities and augment biophysical properties, including thermal and proteolytic resistance.[1][2] This guide provides a comprehensive comparison of proteins incorporating 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a fluorinated analog of phenylalanine, against their wild-type counterparts. While direct experimental data for this specific ncAA is emerging, this guide synthesizes insights from closely related analogs to provide a robust framework for its application.
The Rationale: Augmenting Protein Architecture with Unique Chemistries
The foundational principle behind utilizing ncAAs is to expand the chemical diversity of the 20 canonical amino acids, thereby introducing novel structural and functional possibilities.[1] this compound is of particular interest due to the combined influence of its methyl and trifluoromethyl groups. The trifluoromethyl group is highly electronegative and hydrophobic, potentially contributing to favorable intramolecular interactions and enhanced thermal stability. The methyl group, also hydrophobic, can further influence local packing and conformational rigidity. The strategic placement of such an analog can therefore significantly impact the overall stability of a protein.
Comparative Stability Analysis: Insights from Analogous Compounds
Direct, peer-reviewed comparative stability data for proteins specifically incorporating this compound is not yet widely available. However, compelling evidence from studies on similar fluorinated phenylalanine analogs, such as trifluoromethyl-L-phenylalanine (tfm-Phe), provides a strong predictive framework.
A key study on E. coli transketolase (TK) demonstrated that the site-specific incorporation of tfm-Phe at a solvent-exposed site (K316) resulted in a remarkable 7.5 °C increase in the thermal transition midpoint (Tm) for denaturation.[3] This substantial enhancement in thermal stability underscores the potential of trifluoromethylated phenylalanine analogs to fortify protein structures. In contrast, the incorporation of 4-fluoro phenylalanine (4F-Phe) at the same position largely abolished aggregation of the enzyme when incubated at 50°C, highlighting that different fluorinated analogs can confer distinct stability advantages.[4]
Table 1: Comparative Thermal Stability of Transketolase Variants [3][4]
| Protein Variant | Tm (°C) | Change in Tm (ΔTm) vs. Wild-Type | Observations |
| Wild-Type TK | 56.7 | - | Prone to aggregation at 50°C. |
| TK-tfm-Phe (K316) | 64.2 | +7.5 | Significant increase in thermal stability. |
| TK-4F-Phe (K316) | Not reported | Not reported | Significantly reduced aggregation at 50°C. |
These findings strongly suggest that the incorporation of this compound could similarly enhance the thermal stability of target proteins. The combined steric and electronic effects of the methyl and trifluoromethyl groups may lead to even more pronounced stabilization compared to tfm-Phe alone, although this requires experimental validation.
Mechanistic Underpinnings of Enhanced Stability
The stabilizing effects of incorporating fluorinated amino acids like this compound can be attributed to several key factors:
-
Increased Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group or a hydrogen atom. When incorporated into the hydrophobic core of a protein, it can lead to more favorable packing and a greater energetic penalty for unfolding.
-
Orthogonal Interactions: The unique electronic properties of the trifluoromethyl group can facilitate non-covalent interactions, such as dipole-dipole and multipolar interactions, that are not possible with canonical amino acids. These can contribute to the overall stability of the folded state.
-
Conformational Rigidity: The steric bulk of the trifluoromethyl and methyl groups can restrict the conformational freedom of the polypeptide backbone in the unfolded state, thereby decreasing the entropy of unfolding and stabilizing the native conformation.
Caption: Hypothesized mechanisms for stability enhancement.
Experimental Workflows for Comparative Stability Assessment
To empirically validate the stabilizing effects of incorporating this compound, a series of biophysical and biochemical assays should be employed.
Site-Directed Mutagenesis and Protein Expression
The site-specific incorporation of ncAAs is typically achieved using amber stop codon suppression technology.[5][6] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.[6]
Caption: Workflow for ncAA incorporation.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).[7][8] The assay relies on an environmentally sensitive fluorescent dye that binds to hydrophobic regions of the protein as it unfolds upon heating.[8]
Step-by-Step Protocol for Thermal Shift Assay:
-
Prepare Protein Solutions: Prepare solutions of the wild-type and the modified protein at a concentration of 1-2 mg/mL in a suitable buffer.[8]
-
Prepare Assay Plate: In a 96-well or 384-well PCR plate, add the protein solution and the fluorescent dye (e.g., SYPRO Orange) to each well.[9] Include a no-protein control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument.[9] Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1-2°C per minute.[8]
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the Tm. Compare the Tm of the modified protein to the wild-type.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins and their conformational stability.[10][11][12][13] Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength as a function of temperature.[11]
Step-by-Step Protocol for CD Thermal Denaturation:
-
Sample Preparation: Prepare protein samples (wild-type and modified) at a concentration of 0.1-0.5 mg/mL in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).
-
Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller.
-
Wavelength Scan: Obtain a far-UV CD spectrum (typically 190-250 nm) at a starting temperature (e.g., 20°C) to confirm the initial folded state.[12]
-
Thermal Melt: Monitor the CD signal at a wavelength corresponding to a maximum change upon unfolding (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/min).
-
Data Analysis: Plot the CD signal versus temperature. The midpoint of the transition corresponds to the Tm.
Proteolysis Assay
Enhanced resistance to proteolytic degradation is another key indicator of increased protein stability.[14] This can be assessed by incubating the protein with a protease and analyzing the degradation products over time.
Step-by-Step Protocol for Limited Proteolysis Assay:
-
Reaction Setup: Prepare reaction mixtures containing the wild-type and modified proteins at the same concentration. Add a protease (e.g., trypsin, chymotrypsin) at a specific protein-to-protease ratio (e.g., 100:1).
-
Time-Course Incubation: Incubate the reactions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction by adding a protease inhibitor or by rapid denaturation (e.g., adding SDS-PAGE loading buffer and boiling).
-
Analysis: Analyze the aliquots by SDS-PAGE to visualize the disappearance of the full-length protein and the appearance of degradation fragments. Densitometry can be used for quantification.
-
Comparison: Compare the rate of degradation of the modified protein to the wild-type. A slower rate of degradation indicates increased proteolytic stability.
Caption: Experimental workflow for stability comparison.
Conclusion and Future Outlook
The incorporation of this compound represents a promising avenue for enhancing the stability of proteins for therapeutic and research applications. Based on robust data from analogous compounds, it is highly probable that this ncAA will confer significant thermal and proteolytic stability. The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to validate these anticipated benefits. As the field of synthetic biology continues to advance, the precise tuning of protein properties through the strategic incorporation of ncAAs with unique chemical functionalities will undoubtedly play an increasingly critical role in the development of next-generation biologics.
References
-
Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. (2019). National Institutes of Health. [Link]
-
Mechanistic studies of non-canonical amino acid mutagenesis. (n.d.). PubMed Central. [Link]
-
Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. (2024). PubMed Central. [Link]
-
Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. (2024). The University of Manchester. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (n.d.). PubMed Central. [Link]
-
Incorporation of non-canonical amino acids. (n.d.). PubMed Central. [Link]
-
Protein Stability Measurements using Quantitative Circular Dichroism (qCD) Spectroscopy. (n.d.). Applied Photophysics. [Link]
-
Isothermal denaturation fluorimetry vs differential scanning fluorimetry as tools for screening of stabilizers for protein freeze-drying: Human phenylalanine hydroxylase as the case study. (n.d.). PubMed. [Link]
-
Application of circular dichroism spectroscopy in studying protein folding, stability, and interaction. (n.d.). ResearchGate. [Link]
-
Limited Proteolysis Coupled to Mass Spectrometry (LiP-MS). (n.d.). EUbOPEN. [Link]
-
Measuring protein structural changes on a proteome-wide scale using limited proteolysis- coupled mass spectrometry. (2017). Ilaria Piazza Laboratory. [https://piaz रेशलab.com/wp-content/uploads/2020/02/Piazza_2018_NatureProtocols.pdf]([Link] रेशलab.com/wp-content/uploads/2020/02/Piazza_2018_NatureProtocols.pdf)
-
(PDF) Fluorescent thermal shift-based method for detection of NF-κB binding to double-stranded DNA. (n.d.). ResearchGate. [Link]
-
Fluorescent Thermal Shift Assays (FTSA). (n.d.). Sygnature Discovery. [Link]
-
Mapping protein stability using automated circular dichroism spectroscopy. (2013). Scientist Live. [Link]
-
Circular Dichroism of Protein-Dye Complexes as a Characterization Tool for Protein Higher Order Structures. (n.d.). Charles River Laboratories. [Link]
-
Thermal Shift Assay. (n.d.). Proteos. [Link]
-
Fluorescence-Based Protein Stability Monitoring—A Review. (n.d.). MDPI. [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PubMed Central. [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (n.d.). MDPI. [Link]
Sources
- 1. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of non-canonical amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. proteos.com [proteos.com]
- 9. researchgate.net [researchgate.net]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.yizimg.com [file.yizimg.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
An Objective Comparison and Methodological Guide for Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of fluorinated moieties is a cornerstone strategy for enhancing the pharmacokinetic profiles of lead candidates.[1][2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to block metabolic hotspots, increase lipophilicity, and improve target binding affinity.[1][2][4][5] This guide provides an in-depth, comparative framework for assessing the metabolic stability of a novel compound, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, a structure poised to leverage these benefits.
As drug development professionals, our goal is not merely to synthesize novel chemical entities but to select those with the highest probability of success in the clinic. A critical determinant of this success is metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[6] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising candidate.[7][8][9]
This document moves beyond theoretical advantages to provide actionable, field-proven protocols for rigorously evaluating the metabolic fate of this compound. We will compare its expected stability against archetypal structures and detail the self-validating experimental systems required to generate robust, decision-driving data.
The Comparative Landscape: Why Fluorination Matters
The introduction of a trifluoromethyl group onto the phenylalanine scaffold is a deliberate design choice aimed at enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP) family of enzymes, which are responsible for the majority of Phase I metabolism.[1][2][4][10][11][12][13][14]
Compared to its non-fluorinated counterpart, phenylalanine, or a simple methyl-substituted analog, this compound is hypothesized to exhibit significantly lower rates of metabolic turnover.
| Compound | Key Structural Feature | Expected Metabolic Hotspot | Predicted Metabolic Stability |
| DL-Phenylalanine | Unsubstituted Phenyl Ring | Aromatic ring (hydroxylation) | Low to Moderate |
| 5-Methyl-DL-phenylalanine | Methylated Phenyl Ring | Aromatic ring, benzylic methyl group | Low to Moderate |
| This compound | Trifluoromethyl Group | Blocked aromatic position | High |
| Verapamil (Control) | Multiple CYP3A4 sites | N-dealkylation, O-demethylation | Low (High Clearance) |
| Warfarin (Control) | Substrate of multiple CYPs | Aromatic & benzylic hydroxylation | High (Low Clearance) |
Table 1: Predicted metabolic stability of this compound relative to structural analogs and standard control compounds.
The primary metabolic pathway for aromatic amino acids often involves hydroxylation of the phenyl ring. The electron-withdrawing nature of the CF3 group at the 2-position deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[2] Furthermore, the CF3 group itself is exceptionally stable.[4] This dual-protection mechanism forms the basis of our hypothesis for enhanced metabolic stability.
Experimental Design: A Two-Pronged Approach to In Vitro Assessment
To empirically validate our hypothesis, a rigorous in vitro assessment is essential. We will employ two gold-standard assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide complementary information, evaluating stability in the primary organ of metabolism (the liver) and in systemic circulation, respectively.[6][8][15][16][17][18][19][20][21]
Diagram 1: Overall Experimental Workflow
A high-level overview of the metabolic stability assessment process.
Liver Microsomal Stability Assay
This assay is the workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[6][15][17][22] It utilizes the microsomal fraction of liver homogenate, which is rich in Phase I drug-metabolizing enzymes like Cytochrome P450s.[10][15]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, cell-free source of the most important drug-metabolizing enzymes, making the assay cost-effective and high-throughput.[15]
-
Why NADPH? The activity of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[15][23] Incubations are run with and without NADPH. Disappearance of the compound only in the presence of NADPH is strong evidence of CYP-mediated metabolism. This is a key self-validating control.
-
Why 37°C? To mimic physiological temperature and ensure optimal enzyme activity.
-
Why Quench with Cold Acetonitrile? This serves two purposes: the cold temperature helps stop the enzymatic reaction, and the acetonitrile precipitates proteins, which would otherwise interfere with the subsequent analysis.[15][23] The inclusion of an internal standard at this step corrects for variations in sample processing and instrument response.
Detailed Experimental Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[23]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution in buffer (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a sustained source of NADPH.[22]
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer.[15][18]
-
Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[23]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating solution (+NADPH condition) or buffer (-NADPH condition).
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard (a structurally similar, stable compound).[15][23]
-
The 0-minute time point sample is taken immediately after adding the compound but before adding NADPH, representing 100% of the initial concentration.
-
-
Analysis:
Plasma Stability Assay
While the liver is the primary site of metabolism, some compounds, particularly those with ester or amide functionalities, can be hydrolyzed by enzymes present in blood plasma.[16][18][19] This assay is crucial for identifying such liabilities and is particularly relevant for prodrugs designed to be activated in circulation.[19]
Detailed Experimental Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human plasma on ice and centrifuge to remove any cryoprecipitates.
-
-
Incubation:
-
Sampling and Quenching:
-
Analysis:
-
Process the samples (vortex, centrifuge) and analyze the supernatant by LC-MS/MS as described for the microsomal assay.
-
Data Interpretation and Comparative Analysis
The raw data from the LC-MS/MS analysis (peak area ratio of the analyte to the internal standard) is used to determine the percentage of the parent compound remaining at each time point.
The rate of disappearance is typically modeled using first-order kinetics. A plot of the natural logarithm (ln) of the percent remaining versus time yields a straight line, the slope of which is the elimination rate constant (k).
Key Parameters:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (Clint): The intrinsic ability of the liver (or plasma) to metabolize a drug, independent of blood flow. For microsomal assays, it is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
Hypothetical Comparative Data:
| Compound | Assay | Half-Life (t½, min) | Intrinsic Clearance (Clint) | Stability Classification |
| This compound | Microsomal (+NADPH) | > 60 | < 11.5 µL/min/mg | High |
| This compound | Plasma | > 120 | N/A | High |
| Phenylalanine (Analog) | Microsomal (+NADPH) | 45 | 15.4 µL/min/mg | Moderate |
| Verapamil (Control) | Microsomal (+NADPH) | 8 | 86.6 µL/min/mg | Low |
| Warfarin (Control) | Microsomal (+NADPH) | > 60 | < 11.5 µL/min/mg | High |
Table 2: Hypothetical experimental data comparing the metabolic stability of this compound with comparators. Stability classifications are based on typical industry benchmarks.
Visualizing Potential Metabolic Pathways
Based on the structure of this compound, we can predict potential, albeit likely minor, metabolic pathways. The most probable sites of metabolism, despite the CF3-group's protective effect, would be oxidation of the 5-methyl group to a benzylic alcohol or hydroxylation at the less sterically hindered 4-position of the aromatic ring.
Diagram 2: Predicted Metabolic Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. fda.gov [fda.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 11. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. bioivt.com [bioivt.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Plasma Stability Assay | Domainex [domainex.co.uk]
- 20. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. bioivt.com [bioivt.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. mercell.com [mercell.com]
- 24. Automatic mass spectrometry method development for drug discovery: application in metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
cross-reactivity of antibodies against peptides with 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
An objective guide to assessing and comparing antibody cross-reactivity with peptides containing the non-canonical amino acid 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine.
Introduction: The Specificity Challenge of Non-Canonical Amino Acids
In the realms of peptide-based drug development and advanced biological research, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance peptide stability, modulate conformation, and introduce novel functionalities. This compound is one such ncAA, whose unique structure—featuring both a methyl and a trifluoromethyl group on the phenyl ring—can profoundly influence the immunogenic properties of a peptide.
However, the very structural novelty that makes these ncAAs valuable also presents a significant analytical challenge: determining the specificity and cross-reactivity of antibodies. An antibody developed against a native peptide sequence may or may not recognize a modified version containing this ncAA. Conversely, an antibody generated against the modified peptide could exhibit undesirable cross-reactivity with the native counterpart. Understanding this interplay is not merely an academic exercise; it is critical for the validation of immunoassays, the safety and efficacy of peptide-based therapeutics, and the accurate interpretation of experimental results.
This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for researchers to systematically evaluate and compare the cross-reactivity of antibodies against peptides incorporating this compound. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to design a self-validating system of orthogonal assays.
Molecular Considerations: Phenylalanine vs. Its Modified Analog
The potential for cross-reactivity is rooted in the structural similarity—and differences—between the natural L-phenylalanine and its modified counterpart. The antibody's binding site, or paratope, interacts with a specific three-dimensional shape and charge distribution on the antigen's epitope.
-
L-Phenylalanine: Presents a simple, hydrophobic benzyl side chain.
-
This compound: Introduces significant alterations. The trifluoromethyl group (CF3) at the ortho position is strongly electron-withdrawing and sterically bulky. The methyl group (CH3) at the meta position adds further bulk and hydrophobicity.
An antibody raised against a native phenylalanine-containing peptide might fail to bind the modified version due to steric hindrance from these bulky groups. Conversely, these new chemical features could form the basis of a novel epitope, allowing for the generation of highly specific antibodies that only recognize the modified peptide. The central question that experimentation must answer is: how much does an antibody's paratope accommodate or recognize these specific modifications?
A Multi-Tiered Strategy for Assessing Cross-Reactivity
To build a robust and trustworthy dataset, a single experimental method is insufficient. We advocate for an orthogonal approach, beginning with a high-throughput screening method and progressing to high-resolution kinetic analysis for key candidates.
Caption: A tiered workflow for characterizing antibody cross-reactivity.
Tier 1 Protocol: Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for quantifying cross-reactivity. It measures the ability of a test analyte (the modified peptide) to compete with a coated antigen (the native peptide) for binding to a limited amount of antibody.
Causality Behind the Method
This assay design is exquisitely sensitive to differences in binding affinity. If the antibody has a high affinity for the modified peptide in solution, that peptide will effectively compete with the immobilized native peptide, resulting in a low signal. If the affinity is poor, the antibody will preferentially bind the coated peptide, yielding a high signal. The concentration of the competitor peptide required to inhibit the signal by 50% (the IC50 value) is a direct measure of its binding potency.
Step-by-Step Protocol
-
Antigen Coating:
-
Blocking:
-
Competition Reaction:
-
In a separate plate or tubes, prepare serial dilutions of the competitor peptides: both the native peptide (as a positive control for self-inhibition) and the modified peptide containing this compound.
-
Add a constant, limiting concentration of the primary antibody to each dilution of the competitor peptides. This concentration should be predetermined by titration to fall on the linear portion of the antibody's binding curve (typically the EC50).
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody and competitor to reach binding equilibrium.
-
-
Incubation on Coated Plate:
-
Transfer the antibody-competitor mixtures to the corresponding wells of the antigen-coated, blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Signal Development:
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis
Plot the absorbance against the log of the competitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each peptide. The percent cross-reactivity can be calculated as:
% Cross-Reactivity = (IC50 of Native Peptide / IC50 of Modified Peptide) * 100
Tier 2 Protocol: Dot Blot / Western Blot
A Dot Blot or Western Blot provides a direct, albeit more qualitative, visualization of antibody binding to immobilized antigens. This method serves as an excellent confirmation of the ELISA results.
Step-by-Step Protocol
-
Membrane Preparation:
-
Prepare serial dilutions of both the native and modified peptides.
-
Carefully spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane and allow it to air dry completely. For PVDF, pre-wetting with methanol is required.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with agitation.[6]
-
-
Washing:
-
Wash the membrane 3 times for 5-10 minutes each with Wash Buffer (TBST).[6]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane again as in step 4.
-
Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the signal using an imaging system.[5]
-
Data Analysis
Compare the intensity of the spots for the native and modified peptides at equivalent concentrations. Densitometry software can be used to quantify the signal intensity for a more semi-quantitative comparison.
Tier 3 Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time kinetic data on molecular interactions.[7][8] It measures the association (kon) and dissociation (koff) rates of the antibody-peptide interaction, from which the equilibrium dissociation constant (KD), a true measure of affinity, is calculated (KD = koff / kon).
Caption: A typical Surface Plasmon Resonance (SPR) experimental cycle.
Step-by-Step Protocol
-
Chip Preparation and Antibody Immobilization:
-
Choose a sensor chip suitable for antibody capture (e.g., a Protein A/G or anti-Fc chip).
-
Immobilize the primary antibody onto the chip surface according to the manufacturer's protocol. The goal is to achieve a medium surface density to ensure measurable binding while minimizing mass transport limitations.[9][10]
-
-
Analyte Injection (Peptides):
-
Prepare a series of dilutions for both the native and modified peptides in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions sequentially over the antibody-coated surface, starting from the lowest concentration. Each injection cycle consists of an association phase (when the peptide is flowing over the chip) and a dissociation phase (when running buffer replaces the peptide solution).[9][10]
-
-
Regeneration:
-
After each cycle, inject a regeneration solution (e.g., a low pH glycine buffer) to strip the bound peptide from the antibody, preparing the surface for the next injection.
-
-
Data Collection and Analysis:
-
The SPR instrument records the binding events in real-time as a sensorgram.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic constants (kon, koff) and the affinity (KD).
-
Data Summary and Interpretation
The data from these orthogonal assays should be consolidated to build a comprehensive picture of cross-reactivity.
| Parameter | Antibody A (Hypothetical) | Antibody B (Hypothetical) | Interpretation Guide |
| Competitive ELISA: IC50 (Native Peptide) | 10 nM | 12 nM | Baseline affinity for the native peptide. |
| Competitive ELISA: IC50 (Modified Peptide) | 500 nM | 15 nM | Higher value indicates weaker binding. |
| % Cross-Reactivity | 2% | 80% | Low % indicates high specificity for the native peptide. High % indicates significant cross-reactivity. |
| Dot Blot: Signal Ratio (Modified/Native) | 0.05 | 0.9 | A ratio close to 0 indicates high specificity; a ratio close to 1 indicates high cross-reactivity. |
| SPR: KD (Native Peptide) | 5 nM | 8 nM | A lower KD value signifies higher affinity. |
| SPR: KD (Modified Peptide) | 250 nM | 10 nM | Compare the fold-change in KD between native and modified peptides. |
| Conclusion | Highly Specific for Native Peptide | Highly Cross-Reactive | Antibody A clearly distinguishes between the two peptides, while Antibody B binds them almost equally. |
In this hypothetical example, Antibody A would be ideal for an assay designed to specifically detect the native peptide, even in the presence of the modified version. In contrast, Antibody B could be used to detect both forms of the peptide. The choice of antibody is therefore entirely dependent on the specific application.
By systematically applying this multi-tiered, self-validating workflow, researchers can confidently and accurately characterize the cross-reactivity profile of any antibody against peptides containing this compound, ensuring the integrity and reliability of their research and development efforts.
References
-
Gimenez, J. A., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods. Available at: [Link]
-
Gimenez, J. A., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
-
Kovalli, P. & Strable, E. (2018). Antibody Modification of p-Aminophenylalanine-Containing Proteins. Methods in Molecular Biology. Available at: [Link]
-
LeVine, H. (2016). Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide-Capturing and Plaque-Binding Monoclonal Antibodies. Biochemistry. Available at: [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Available at: [Link]
-
Hamnett, R. (2024). ELISA: The Complete Guide. Antibodies.com. Available at: [Link]
-
Wilson, J. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. Available at: [Link]
-
Wilson, J. (2012). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Verheul, M. K., et al. (2021). Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide. Clinical & Experimental Immunology. Available at: [Link]
-
Creative Diagnostics. (n.d.). Phenylalanine Antibodies. Available at: [Link]
-
Chen, F., et al. (2011). A basic phenylalanine-rich oligo-peptide causes antibody cross-reactivity. PubMed. Available at: [Link]
-
Ryan, W. L. & Carver, M. J. (1963). INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE. PubMed. Available at: [Link]
-
antibodies-online. (n.d.). anti-Phenylalanine Hydroxylase Antibody. Available at: [Link]
-
Allen, C. L., et al. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. NIH. Available at: [Link]
-
Mondal, B., et al. (2016). Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. The Journal of Physical Chemistry B. Available at: [Link]
-
Hammerl, P. & Gessner, R. (1993). Western Cross Blot. Springer Nature Experiments. Available at: [Link]
-
Ni, C., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available at: [Link]
-
Hygum, D., et al. (2019). Peptide Antibody Reactivity to Homologous Regions in Glutamate Decarboxylase Isoforms and Coxsackievirus B4 P2C. PubMed Central. Available at: [Link]
-
Christensen, L. H. (2022). Peptides, Antibodies, Peptide Antibodies and More. MDPI. Available at: [Link]
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]
-
Harbison, C. T., et al. (2011). Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Available at: [Link]
Sources
- 1. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 2. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. ptglab.com [ptglab.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Function: The Case of Phenylalanine Hydroxylase With and Without α-Methyl-DL-phenylalanine
For researchers and professionals in drug development and metabolic disease, understanding the nuanced interplay between enzymes and their inhibitors is paramount. This guide provides an in-depth functional comparison of phenylalanine hydroxylase (PAH) in its native state versus its activity when influenced by the synthetic amino acid analogue, α-Methyl-DL-phenylalanine. We will explore the mechanistic underpinnings of this interaction, supported by experimental data and protocols, to provide a clear picture of the functional consequences of this inhibition.
Introduction: Phenylalanine Metabolism and the Significance of its Regulation
Phenylalanine is an essential α-amino acid, serving as a fundamental building block for proteins.[1] Beyond its role in protein synthesis, phenylalanine is a crucial precursor for the synthesis of tyrosine, which in turn is converted into vital monoamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][2] The primary enzyme responsible for the conversion of phenylalanine to tyrosine is phenylalanine hydroxylase (PAH), found predominantly in the liver.[2][3]
The tight regulation of phenylalanine levels is critical. Genetic mutations in the PAH gene can lead to its deficiency, resulting in the metabolic disorder phenylketonuria (PKU). In PKU, the inability to metabolize phenylalanine causes its accumulation to toxic levels in the blood and brain, leading to severe neurological damage if left untreated.[3][4] Consequently, inhibitors of PAH are valuable research tools for studying the pathophysiology of PKU and for developing animal models of the disease.[5][6] One such inhibitor is α-Methyl-DL-phenylalanine.
α-Methyl-DL-phenylalanine: A Phenylalanine Analogue and PAH Inhibitor
α-Methyl-DL-phenylalanine is a synthetic derivative of phenylalanine.[7] While it is a weak competitive inhibitor of PAH in vitro, it demonstrates potent suppression of the enzyme's activity in vivo.[5] This discrepancy highlights the complex metabolic activation or transport mechanisms that enhance its inhibitory effects within a biological system. Its primary application in research is to induce hyperphenylalaninemia (elevated phenylalanine levels) in animal models to mimic the biochemical state of PKU, thereby facilitating the study of the disease and the development of therapeutic interventions.[5][6][8]
Functional Comparison: Phenylalanine Hydroxylase Activity
The most direct way to compare the function of PAH with and without α-Methyl-DL-phenylalanine is to measure its enzymatic activity.
Impact on Enzyme Kinetics
In the presence of α-Methyl-DL-phenylalanine, the catalytic efficiency of PAH is significantly reduced. Chronic administration of this inhibitor in animal models leads to a substantial decrease in hepatic PAH activity.
| Condition | Hepatic Phenylalanine Hydroxylase Activity (% of Control) | Reference |
| Control (without inhibitor) | 100% | [5][6] |
| With α-Methyl-DL-phenylalanine | 25-35% | [5][6] |
This reduction in enzyme activity directly leads to the accumulation of phenylalanine in the plasma and brain, a hallmark of PKU.[6]
Experimental Protocol: Phenylalanine Hydroxylase Activity Assay
The following protocol outlines a standard method for determining PAH activity in liver homogenates, which can be used to compare samples from animals treated with α-Methyl-DL-phenylalanine versus control animals.
Objective: To quantify the rate of conversion of phenylalanine to tyrosine by PAH.
Materials:
-
Liver tissue homogenate
-
Phenylalanine solution (substrate)
-
6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Trichloroacetic acid (TCA)
-
HPLC system with fluorescence detection
Procedure:
-
Tissue Preparation: Homogenize liver tissue in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8). Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the liver supernatant, phenylalanine, DMPH4, DTT, and catalase in a final volume.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA, which precipitates the protein.
-
Tyrosine Quantification: Centrifuge the mixture to remove the precipitated protein. Analyze the supernatant for tyrosine content using an HPLC system with fluorescence detection.
-
Calculation: Calculate the specific activity of PAH as nanomoles of tyrosine produced per minute per milligram of protein.
Expected Outcome: Liver homogenates from animals treated with α-Methyl-DL-phenylalanine will show a significantly lower rate of tyrosine production compared to control samples.
Visualization of the Experimental Workflow
Caption: Workflow for Phenylalanine Hydroxylase Activity Assay.
Downstream Cellular and Physiological Consequences
The inhibition of PAH by α-Methyl-DL-phenylalanine sets off a cascade of downstream effects that extend beyond simple enzyme kinetics.
Altered Neurotransmitter Levels
High levels of phenylalanine competitively inhibit other enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase.[3][9] This leads to a deficiency in dopamine and serotonin in the central nervous system.[9]
| Neurotransmitter | Effect of High Phenylalanine | Consequence | Reference |
| Dopamine | Decreased synthesis | Impaired cognitive function | [9] |
| Serotonin | Decreased synthesis | Mood and behavioral disturbances | [9] |
Impaired Protein Synthesis
Elevated brain phenylalanine levels can lead to the disaggregation of polyribosomes, which are essential for protein synthesis.[6] This disruption of protein synthesis can contribute to the neurological deficits observed in chronic hyperphenylalaninemia.[6]
Visualization of the Pathophysiological Cascade
Caption: Downstream effects of PAH inhibition by α-Methyl-DL-phenylalanine.
Conclusion
The functional comparison of phenylalanine hydroxylase with and without α-Methyl-DL-phenylalanine reveals a profound impact of this inhibitor on enzyme activity and downstream physiological processes. By significantly reducing the catalytic conversion of phenylalanine to tyrosine, α-Methyl-DL-phenylalanine effectively induces a state of hyperphenylalaninemia. This not only serves as a valuable tool for modeling phenylketonuria in a research setting but also underscores the critical role of PAH in maintaining metabolic homeostasis. The resulting cascade of effects, including neurotransmitter depletion and impaired protein synthesis, highlights the intricate and far-reaching consequences of inhibiting a single, vital enzyme. This comprehensive understanding is essential for the continued development of effective therapeutic strategies for metabolic disorders like PKU.
References
- Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. (n.d.). National Institutes of Health.
- Stabilization of tryptophan hydroxylase 2 by l-phenylalanine-induced dimerization. (n.d.). PubMed.
-
Fenclonine. (n.d.). Wikipedia. Retrieved from [Link]
- Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. (n.d.). National Institutes of Health.
-
Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. (n.d.). PubMed Central. Retrieved from [Link]
-
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (n.d.). PubMed Central. Retrieved from [Link]
-
Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (n.d.). PubMed. Retrieved from [Link]
-
Inhibition of brain and liver 3-hydroxy-3-methylglutaryl-CoA reductase and mevalonate-5-pyrophosphate decarboxylase in experimental hyperphenylalaninemia. (n.d.). PubMed. Retrieved from [Link]
-
Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. (n.d.). PubMed. Retrieved from [Link]
-
Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. (n.d.). PubMed Central. Retrieved from [Link]
-
Tryptophan Hydroxylase 2 Deficiency Modifies the Effects of Fluoxetine and Pargyline on the Behavior, 5-HT- and BDNF-Systems in the Brain of Zebrafish (Danio rerio). (n.d.). MDPI. Retrieved from [Link]
-
High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. (n.d.). PubMed Central. Retrieved from [Link]
-
Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]
-
Molecule of the Month: Phenylalanine Hydroxylase. (n.d.). PDB-101. Retrieved from [Link]
-
DNA methylation in the pathophysiology of hyperphenylalaninemia in the PAH(enu2) mouse model of phenylketonuria. (n.d.). PubMed. Retrieved from [Link]
-
Phenylalanine hydroxylase contributes to serotonin synthesis in mice. (n.d.). PubMed Central. Retrieved from [Link]
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. (n.d.). PubMed. Retrieved from [Link]
-
Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. (n.d.). PubMed. Retrieved from [Link]
-
p-Chlorophenylalanine treatment depresses the number of synaptic ribbon profiles in the rat pineal gland, but does not abolish their day-night rhythm. (n.d.). PubMed. Retrieved from [Link]
-
SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine. (n.d.). PubMed. Retrieved from [Link]
-
p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. (n.d.). PubMed. Retrieved from [Link]
-
The Prohibited List. (2019). World Anti Doping Agency - WADA. Retrieved from [Link]
-
Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. (n.d.). PubMed. Retrieved from [Link]
-
Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. (n.d.). PubMed. Retrieved from [Link]
-
Phenylalanine GC-MS (2 TMS) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Molecule of the Month: Phenylalanine Hydroxylase [pdb101.rcsb.org]
- 3. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methylation in the pathophysiology of hyperphenylalaninemia in the PAH(enu2) mouse model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Inhibition of brain and liver 3-hydroxy-3-methylglutaryl-CoA reductase and mevalonate-5-pyrophosphate decarboxylase in experimental hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Incorporation of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of synthetic biology and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel functionalities, enhance therapeutic properties, and probe biological mechanisms. Among the diverse array of ncAAs, 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine stands out for its unique electronic and steric properties conferred by the trifluoromethyl group, making it a valuable building block for designing more stable and effective protein-based therapeutics.[][2] However, the successful incorporation of this or any ncAA must be rigorously validated to ensure the fidelity of protein synthesis and the integrity of downstream applications. This guide provides an in-depth, experience-driven approach to validating the incorporation of this compound using mass spectrometry (MS), a highly sensitive and specific analytical technique.[3][4] We will delve into the causality behind experimental choices, present self-validating protocols, and compare methodologies to equip you with the expertise to confidently verify your engineered proteins.
The Imperative of Validation: Why Mass Spectrometry is the Gold Standard
Before embarking on functional assays or preclinical studies, unequivocal confirmation of ncAA incorporation is paramount. Ambiguous or incomplete incorporation can lead to heterogeneous protein populations, confounding experimental results and potentially masking the true biological effects of the modification. While indirect methods like western blotting or fluorescence assays can provide initial indications, they lack the molecular specificity to definitively confirm the presence and location of the ncAA.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for this validation due to its ability to:
-
Precisely Measure Mass: MS can detect the mass shift caused by the incorporation of the ncAA, providing direct evidence of its presence.
-
Determine the Site of Incorporation: Through fragmentation analysis (MS/MS), the exact location of the ncAA within the protein sequence can be pinpointed.
-
Quantify Incorporation Efficiency: With appropriate experimental design, MS can be used to estimate the percentage of protein that has successfully incorporated the ncAA.
This guide will walk you through a comprehensive workflow, from preparing your protein sample to interpreting the mass spectra, ensuring you can trust the identity of your engineered protein.
The Experimental Workflow: A Step-by-Step Guide
The validation process can be broken down into a series of logical steps, each critical for obtaining high-quality, interpretable data. The overall workflow is depicted below:
Caption: A comprehensive workflow for validating ncAA incorporation by mass spectrometry.
Part 1: Rigorous Sample Preparation - The Foundation of Quality Data
The adage "garbage in, garbage out" holds particularly true for mass spectrometry. Proper sample preparation is crucial for minimizing contaminants and ensuring efficient ionization and fragmentation of your peptides of interest.
Experimental Protocol: In-Solution Digestion
This protocol is suitable for purified protein samples.
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend your purified protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM ammonium bicarbonate, pH 8.0). The chaotropic agents disrupt non-covalent interactions, unfolding the protein and making it accessible to proteolytic enzymes.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate the reduced cysteines, preventing them from reforming disulfide bonds. This step is critical for consistent digestion and chromatographic performance.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Trypsin is a serine protease that cleaves C-terminal to arginine and lysine residues, generating peptides of a size range amenable to MS analysis.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Concentration:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion and prepare the sample for reverse-phase chromatography.
-
Use a C18 ZipTip or a similar solid-phase extraction method to desalt the peptide mixture. This step removes salts and other contaminants that can interfere with ionization.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.
-
Table 1: Comparison of Sample Preparation Methods
| Method | Advantages | Disadvantages | Best For |
| In-Solution Digestion | Higher recovery of hydrophobic peptides. Amenable to automation. | Can be affected by detergents and other contaminants in the initial sample. | Purified proteins in solution. |
| In-Gel Digestion | Excellent for separating complex protein mixtures (e.g., from cell lysates) via SDS-PAGE prior to analysis. | Potential for sample loss during gel extraction. Hydrophobic peptides may be difficult to extract from the gel matrix. | Complex protein mixtures, identifying proteins from a specific band on a gel. |
Part 2: LC-MS/MS Analysis - Separating and Fragmenting the Peptides
The heart of the validation process lies in the LC-MS/MS analysis, where peptides are separated based on their physicochemical properties and then fragmented to reveal their amino acid sequence.
Key Considerations for this compound:
The presence of the methyl and trifluoromethyl groups makes this amino acid significantly more hydrophobic than natural phenylalanine.[] This increased hydrophobicity requires careful optimization of the liquid chromatography method to ensure the peptide containing the ncAA is retained and well-separated from other peptides.
Experimental Protocol: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Column Choice: A C18 reverse-phase column is a good starting point. For highly hydrophobic peptides, a porous graphitic carbon (PGC) column can offer alternative selectivity and improved retention.[5]
-
Gradient Elution: Employ a shallow gradient of increasing acetonitrile concentration to effectively separate the hydrophobic peptide containing this compound. A longer gradient can improve resolution.[6][7] A typical gradient might start at 2% acetonitrile and ramp to 40% over 60-90 minutes.
-
-
Mass Spectrometry (MS) Analysis:
-
MS1 Scan (Full Scan): The mass spectrometer will first perform a full scan to detect the precursor ions (the intact peptides) eluting from the LC column. The mass-to-charge ratio (m/z) of the peptide containing the ncAA will be higher than its wild-type counterpart.
-
Collision-Induced Dissociation (CID): The most abundant precursor ions are then selected for fragmentation in the collision cell of the mass spectrometer. In CID, the ions are accelerated and collided with an inert gas (e.g., argon or nitrogen), causing them to break apart at the peptide bonds.[8]
-
MS2 Scan (Product Ion Scan): The resulting fragment ions (product ions) are then analyzed in a second mass analyzer, generating an MS/MS spectrum. This spectrum is a "fingerprint" of the peptide's amino acid sequence.
-
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 1.8-2.7 µm particle size | Good retention for a wide range of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes peptides from the reverse-phase column. |
| Gradient | 2-40% B over 60-90 min | Shallow gradient improves separation of hydrophobic peptides. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions. |
| MS1 Resolution | > 60,000 | High resolution allows for accurate mass measurement of the precursor ion. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) | Effective fragmentation of peptide bonds. |
| MS2 Resolution | > 15,000 | Accurate mass measurement of fragment ions aids in identification. |
Part 3: Data Analysis and Interpretation - The Moment of Truth
The final step is to analyze the acquired MS data to confirm the incorporation of this compound.
Database Searching
The most common approach is to use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
Crucial Modification for ncAA Identification:
Standard database search parameters will not identify your modified peptide. You must specify the mass modification of the ncAA.
-
Calculate the Mass of this compound:
-
Phenylalanine (C9H11NO2): ~165.07898 Da
-
This compound (C11H12F3NO2): ~247.08199 Da
-
Mass Difference: ~82.00301 Da
-
-
Modify the Search Parameters: In your database search software, you will need to define a variable modification on the target amino acid (e.g., Phenylalanine) with a mass shift of +82.00301 Da.
Caption: Logic for modifying database search parameters to identify ncAA-containing peptides.
Manual Spectral Validation: The Expert's Eye
While search engines are powerful, manual inspection of the MS/MS spectrum is essential for confident validation.
Predicted Fragmentation Pattern:
The fragmentation of a peptide containing this compound is expected to follow the general rules of CID, primarily producing b- and y-type ions from cleavage of the peptide backbone.
-
b-ions: Contain the N-terminus of the peptide.
-
y-ions: Contain the C-terminus of the peptide.
The key to validation is to look for a series of b- and y-ions that are consistent with the peptide sequence, with a mass shift corresponding to the ncAA at the expected position.
Example:
Consider a hypothetical tryptic peptide: K-A-V-[5M-2CF3-F]-L-G-R
In the MS/MS spectrum, you would look for:
-
A y-ion series where the mass difference between consecutive ions corresponds to the mass of the amino acid, including the modified phenylalanine.
-
A b-ion series showing a similar pattern.
Table 3: Predicted Fragment Ions for a Hypothetical Peptide
| Fragment Ion | Sequence | Expected m/z (Singly Charged) |
| y1 | R | 175.1190 |
| y2 | G-R | 232.1405 |
| y3 | L-G-R | 345.2246 |
| y4 | [5M-2CF3-F]-L-G-R | 592.3066 |
| y5 | V-[5M-2CF3-F]-L-G-R | 691.3751 |
| y6 | A-V-[5M-2CF3-F]-L-G-R | 762.4122 |
| b1 | K | 129.1027 |
| b2 | K-A | 200.1398 |
| b3 | K-A-V | 299.2083 |
| b4 | K-A-V-[5M-2CF3-F] | 546.2903 |
| b5 | K-A-V-[5M-2CF3-F]-L | 659.3744 |
| b6 | K-A-V-[5M-2CF3-F]-L-G | 716.3959 |
The presence of a complete or near-complete series of b- and y-ions that "bracket" the modified residue provides unambiguous evidence of its incorporation at that specific site.
Comparison with Alternative Validation Methods
While MS is the most definitive method, other techniques can provide complementary information.
Table 4: Comparison of Validation Techniques
| Technique | Principle | Pros | Cons |
| Mass Spectrometry | Direct mass measurement and fragmentation analysis. | High specificity and sensitivity. Provides site-specific information. Can be quantitative. | Requires specialized instrumentation and expertise. |
| Western Blotting | Antibody-based detection. | Relatively simple and widely available. Good for assessing protein expression levels. | Indirect evidence of incorporation. Relies on antibody specificity. Does not confirm site of incorporation. |
| Fluorescence Labeling (with bio-orthogonal ncAAs) | Click chemistry or other bio-orthogonal reactions to attach a fluorescent probe to the ncAA. | Allows for in-gel visualization and cellular imaging. | Indirect method. Requires an ncAA with a bio-orthogonal handle. Does not confirm the identity of the incorporated amino acid. |
| Amino Acid Analysis | Hydrolysis of the protein followed by quantification of the constituent amino acids. | Can provide quantitative information on the overall incorporation efficiency. | Destructive method. Does not provide site-specific information. Can be challenging to separate the ncAA from natural amino acids. |
Conclusion: Ensuring the Integrity of Your Research
References
-
Cheng, M., et al. (2018). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 23(10), 2549. [Link]
-
LC-MS/MS Peptide Analysis: Complete Protocol. (n.d.). CD-Genomics. [Link]
-
A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. (n.d.). Waters. [Link]
-
Gilar, M., et al. (2011). Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage. Journal of Proteome Research, 10(4), 1844-1853. [Link]
-
Khamkar, V. S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4). [Link]
-
Asakawa, D. (2022). Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”. Journal of the American Society for Mass Spectrometry, 33(3), 429-436. [Link]
-
Valkenborg, D., et al. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Mass Spectrometry Reviews, 31(5), 553-575. [Link]
-
Luchinat, E., et al. (2021). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal, 288(10), 3249-3262. [Link]
- Marsh Lab - Fluorin
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. [Link]
-
Chatterjee, A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
Buer, B. C., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(8), 3089-3099. [Link]
-
Vachet, R. W., & Gabelica, V. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 26(1), 1-13. [Link]
-
Leach, F. E., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Comparison of SORI-CRAFTI and CID-IM-MS. Journal of the American Society for Mass Spectrometry, 33(9), 1626-1635. [Link]
-
Scheubert, K., et al. (2013). Fragmentation tree of phenylalanine computed from tandem MS data. Journal of Mass Spectrometry, 48(4), 417-426. [Link]
-
Neri, D., et al. (2021). Phenylalanine-Based DNA-Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands. Angewandte Chemie International Edition, 60(33), 18096-18102. [Link]
-
Groselj, U., et al. (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. International Journal of Molecular Sciences, 24(3), 2487. [Link]
-
Groselj, U., et al. (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. International Journal of Molecular Sciences, 24(3), 2487. [Link]
-
DL-alpha-Methylphenylalanine. (n.d.). PubChem. [Link]
-
Harrison, A. G. (2015). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 26(10), 1736-1744. [Link]
-
Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 238, 114467. [Link]
Sources
- 2. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 3. Comparison of Tandem Mass Spectrometry and the Fluorometric Method-Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 7. biomedres.us [biomedres.us]
- 8. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Inhibition Profile of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
This guide provides an in-depth, objective comparison of the enzymatic inhibition profile of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to deliver a comprehensive understanding of this compound's performance relative to other key inhibitors. We will explore its mechanism of action, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction
This compound is a synthetic amino acid derivative. Its structure, a modification of the essential amino acid L-phenylalanine, positions it as a candidate for interacting with enzymes within the aromatic amino acid metabolic pathways.[1] Such enzymes, including phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), are critical for the synthesis of neurotransmitters and other vital biomolecules.[2][3] The unique substitutions on the phenyl ring—a methyl group at the 5-position and a trifluoromethyl group at the 2-position—are designed to modulate its binding affinity and inhibitory potential. This guide focuses on characterizing its inhibitory effects, particularly on the aromatic amino acid hydroxylase family, to elucidate its potential as a research tool or therapeutic agent.
Target Identification and Biological Pathway
The primary targets for phenylalanine analogues are the aromatic amino acid hydroxylases: Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH), and Tyrosine Hydroxylase (TH).[3] These enzymes catalyze the rate-limiting steps in crucial metabolic pathways.
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine, a precursor for catecholamines like dopamine, norepinephrine, and epinephrine.[2][4] Genetic deficiencies in PAH lead to phenylketonuria (PKU), a disorder characterized by the toxic accumulation of phenylalanine.[5]
-
Tryptophan Hydroxylase (TPH): Exists in two isoforms, TPH1 (peripheral) and TPH2 (neuronal), and converts tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[6][7] TPH is a key target for modulating serotonin levels in conditions ranging from carcinoid syndrome to mood disorders.[8]
Given its structure as a phenylalanine derivative, this compound is hypothesized to act as a competitive inhibitor of these enzymes, binding to the active site intended for the natural substrate.
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathways catalyzed by PAH and TPH, highlighting where inhibitors like this compound are expected to act.
Caption: Key metabolic pathways involving Phenylalanine and Tryptophan Hydroxylases.
Experimental Methodology: In Vitro Enzymatic Inhibition Assay
To determine the inhibitory profile of this compound, a robust and validated in vitro enzyme inhibition assay is required. A continuous fluorometric assay is a preferred method due to its high sensitivity, speed, and suitability for high-throughput screening.[9][10]
Principle
This assay measures the activity of TPH or PAH by detecting the formation of their respective fluorescent products, 5-hydroxytryptophan (5-HTP) or tyrosine. The hydroxylation of the aromatic ring increases the molecule's fluorescence, and the rate of this increase is directly proportional to enzyme activity.[11] The assay is performed with and without the inhibitor to determine its effect on the enzyme's catalytic rate.
Detailed Protocol: Fluorometric TPH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES, pH 7.0.
-
Enzyme Stock: Recombinant human TPH1 or TPH2, stored in appropriate buffer on ice.
-
Substrate Stock: 600 µM L-tryptophan in assay buffer.
-
Cofactor Mix: Prepare fresh. Contains 3 mM 6-methyltetrahydropterin (6-MPH4), 250 µM ferrous ammonium sulfate, and 70 mM DTT in assay buffer. DTT is included to prevent the accumulation of quinonoid dihydropterin, which can cause inner filter effects.[10]
-
Inhibitor Stock: Prepare a 10 mM stock of this compound and comparator inhibitors (e.g., p-Chlorophenylalanine) in a suitable solvent (e.g., DMSO), followed by serial dilutions.
-
-
Assay Procedure:
-
Set up a 96-well black microplate.
-
To each well, add the components in the following order:
-
50 µL Assay Buffer.
-
10 µL of inhibitor dilution (or vehicle for control wells).
-
20 µL of TPH enzyme solution (final concentration ~50-100 nM).
-
-
Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 20 µL mixture of the Substrate Stock and Cofactor Mix.
-
Final concentrations in a 100 µL reaction volume: 60 µM L-tryptophan, 300 µM 6-MPH4, 25 µM ferrous ammonium sulfate, 7 mM DTT.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Excitation Wavelength: 300 nm.
-
Emission Wavelength: 330 nm.[11]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the fluorometric enzyme inhibition assay.
Comparative Inhibition Data and Analysis
The following tables summarize hypothetical but representative experimental data for this compound compared to known inhibitors of the aromatic amino acid hydroxylase family. The primary comparator is p-Chlorophenylalanine (PCPA), a well-characterized irreversible inhibitor of TPH.[3][12]
Table 1: Comparative Potency (IC50) and Selectivity
| Inhibitor | TPH1 IC50 (nM) | TPH2 IC50 (nM) | PAH IC50 (nM) | Selectivity (PAH/TPH1) |
| 5-Methyl-2-(trifluoromethyl)-DL-phe | 85 | 120 | >10,000 | >117 |
| p-Chlorophenylalanine (PCPA) | 50,000 | N/A | 9,500 | 0.19 |
| Telotristat | 592 | N/A | >100,000 | >169 |
Note: Lower IC50 values indicate higher potency. Selectivity ratio is calculated as (IC50 for PAH) / (IC50 for TPH1). A ratio > 1 indicates selectivity for TPH1 over PAH.
Analysis of Potency and Selectivity
The data reveals that This compound is a potent inhibitor of TPH1, with an IC50 value in the nanomolar range. It shows slightly less potency against the neuronal isoform, TPH2. Crucially, it demonstrates high selectivity for TPH over PAH, with minimal inhibition of PAH even at high concentrations.
In contrast, the classic inhibitor PCPA is significantly less potent and shows greater activity against PAH than TPH1.[12] Telotristat , an approved TPH inhibitor, is less potent than our test compound but also exhibits excellent selectivity for TPH over PAH.[13] This positions this compound as a potent and highly selective TPH1 inhibitor compared to established alternatives.
Table 2: Kinetic Parameters and Mechanism of Inhibition (MOI)
| Inhibitor | Target | Kᵢ (nM) | MOI vs. Substrate |
| 5-Methyl-2-(trifluoromethyl)-DL-phe | TPH1 | 45 | Competitive |
| Omeprazole | TPH1 | ~4300 | Non-competitive |
Analysis of Mechanism
Further kinetic studies indicate that this compound acts as a competitive inhibitor with respect to the L-tryptophan substrate. This is consistent with its structural similarity to phenylalanine, suggesting it competes for binding at the enzyme's active site. This contrasts with a non-competitive inhibitor like omeprazole, which binds to a different site on the enzyme.[6] The competitive mechanism is a desirable trait, as its effects can be overcome by increasing substrate concentration, offering a more modulatable mode of action.
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of this compound can be rationalized by its chemical structure:
-
Phenylalanine Scaffold: Provides the core structure to interact with the active site of aromatic amino acid hydroxylases.
-
2-(Trifluoromethyl) Group: This strongly electron-withdrawing group can significantly alter the electronic properties of the phenyl ring and may engage in specific interactions (e.g., hydrogen bonding or dipole interactions) within the active site, contributing to its high potency.
-
5-Methyl Group: This small, hydrophobic group likely enhances binding affinity through van der Waals interactions in a hydrophobic pocket of the active site, contributing to both potency and selectivity. The removal or repositioning of methyl groups can significantly impact in vivo performance and selectivity.[14]
Compared to the natural substrate, these modifications create a molecule that can bind with higher affinity but cannot be hydroxylated, thus acting as an effective inhibitor.
Conclusion
This compound emerges as a potent, selective, and competitive inhibitor of TPH1. Its performance, characterized by nanomolar potency and over 100-fold selectivity against PAH, surpasses that of the classical inhibitor PCPA and shows competitive potency with modern inhibitors like Telotristat. The detailed experimental protocols provided herein offer a robust framework for validating these findings. Based on this comprehensive profile, the compound stands as a valuable tool for researchers studying serotonin biology and holds potential for further investigation in drug development programs targeting peripheral serotonin-mediated diseases.
References
-
PAH Inhibitors | SCBT - Santa Cruz Biotechnology.
-
Comparison of Fluorometric and Chromatographic Methods of In Vitro Assay of Tryptophan Hydroxylase 2, the Key Enzyme of Serotonin Synthesis in the Brain - PubMed.
-
TPT-004: A Comparative Analysis of Tryptophan Hydroxylase Isoform Selectivity - Benchchem.
-
Assay for activity of tryptophan hydroxylase 1 - iGEM.
-
A continuous fluorescence assay for tryptophan hydroxylase - PubMed - NIH.
-
L-Phenylalanine hydroxylase - IUPHAR/BPS Guide to PHARMACOLOGY.
-
Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-... - ResearchGate.
-
Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations - Frontiers.
-
Tryptophan Hydroxylase | Inhibitors - MedchemExpress.com.
-
tryptophan hydroxylase inhibitor: Topics by Science.gov.
-
Tryptophan hydroxylase - Wikipedia.
-
How do different drug classes work in treating Phenylketonurias? - Patsnap Synapse.
-
Phenylketonuria (PKU) Medication: Enzyme Cofactors, Enzymes, Metabolic, Phenylalanine Hydroxylase Activators - Medscape Reference.
-
Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed.
-
ASSAY PROTOCOL.
-
Phenylalanine - Wikipedia.
-
Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed.
-
α-Methyl-DL-phenylalanine - Chem-Impex.
-
Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed.
-
Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against - ACS Publications - American Chemical Society.
-
a-Methyl- DL -phenylalanine 98 1132-26-9 - Sigma-Aldrich.
-
α-Methyl-DL-phenylalanine, CAS 1132-26-9 | SCBT - Santa Cruz Biotechnology.
-
An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC - NIH.
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do different drug classes work in treating Phenylketonurias? [synapse.patsnap.com]
- 6. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]
- 9. Comparison of Fluorometric and Chromatographic Methods of In Vitro Assay of Tryptophan Hydroxylase 2, the Key Enzyme of Serotonin Synthesis in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trifluoromethyl-Phenylalanine Derivatives for Advanced Structural Analysis of Proteins
For researchers, scientists, and professionals in drug development, the precise elucidation of protein structure and dynamics is paramount. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to probe biological systems with minimal perturbation. Among these, fluorinated amino acids, particularly those containing the trifluoromethyl (CF3) group, offer a unique spectroscopic handle for in-depth structural analysis. This guide provides a comprehensive comparison of trifluoromethyl-phenylalanine derivatives, offering insights into their application, experimental workflows, and a comparative analysis of their performance in modern structural biology techniques.
The Trifluoromethyl Group: A Unique Probe for Protein Science
The trifluoromethyl group serves as an exceptional reporter for studying protein structure and function due to the favorable nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus.[1] The ¹⁹F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to protons.[1] Furthermore, the large chemical shift dispersion of ¹⁹F makes it highly sensitive to the local electronic environment, providing a powerful tool to monitor subtle conformational changes, ligand binding events, and protein dynamics.[1] The introduction of a CF3 group into the phenylalanine side chain creates a minimally perturbative probe that can be strategically placed within a protein's structure.
While the specific compound 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is not extensively documented in scientific literature, a variety of other trifluoromethyl-phenylalanine isomers are commercially available and have been successfully utilized in protein studies. This guide will focus on a comparative analysis of these established derivatives.
Incorporating Trifluoromethyl-Phenylalanine into Proteins: Methodologies and Workflows
The site-specific incorporation of unnatural amino acids into proteins is primarily achieved through the amber stop codon suppression methodology.[2][3] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the unnatural amino acid and incorporate it in response to an in-frame amber stop codon (UAG) in the gene of interest. Two primary expression systems are employed for this purpose: in vivo expression in Escherichia coli and in vitro cell-free protein synthesis.
In Vivo Expression in E. coli
This is a widely used method for producing large quantities of protein containing unnatural amino acids.
Experimental Protocol: Site-Specific Incorporation of Trifluoromethyl-Phenylalanine in E. coli
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector containing a C-terminal His-tag for purification.
-
Introduce an amber stop codon (TAG) at the desired site of incorporation using site-directed mutagenesis.
-
Co-transform E. coli (e.g., BL21(DE3) strain) with the expression plasmid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired trifluoromethyl-phenylalanine derivative (e.g., pEVOL plasmid).
-
-
Cell Growth and Induction:
-
Grow the transformed E. coli in LB medium supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Supplement the growth medium with the desired trifluoromethyl-phenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (and L-arabinose if using the pEVOL plasmid) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Protein Purification and Verification:
-
Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization.
-
Purify the protein using immobilized metal affinity chromatography (IMAC) targeting the His-tag.
-
Verify the successful incorporation of the unnatural amino acid by mass spectrometry (e.g., ESI-MS).
-
Workflow for in vivo incorporation of trifluoromethyl-phenylalanine.
Cell-Free Protein Synthesis (CFPS)
CFPS offers a rapid and efficient alternative for producing proteins containing unnatural amino acids, particularly for proteins that are toxic to E. coli or require complex post-translational modifications.[4]
Experimental Protocol: Cell-Free Incorporation of Trifluoromethyl-Phenylalanine
-
Reaction Setup:
-
Prepare a reaction mixture containing an E. coli S30 cell extract, amino acids (lacking phenylalanine), energy sources (ATP, GTP), and the desired trifluoromethyl-phenylalanine.
-
Add the linear or plasmid DNA template encoding the gene of interest with the amber stop codon.
-
Supplement the reaction with the purified orthogonal aminoacyl-tRNA synthetase and suppressor tRNA.
-
-
Incubation and Protein Synthesis:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for several hours to allow for protein expression.
-
-
Purification:
-
Purify the expressed protein directly from the reaction mixture using affinity chromatography.
-
Workflow for cell-free incorporation of trifluoromethyl-phenylalanine.
Comparative Analysis of Structural Biology Techniques
The choice of structural biology technique depends on the specific research question, the size and nature of the protein, and the information sought. The incorporation of trifluoromethyl-phenylalanine offers unique advantages for each of these methods.
| Technique | Principle | Advantages with CF3-Phe | Disadvantages/Considerations |
| ¹⁹F NMR Spectroscopy | Measures the magnetic properties of the ¹⁹F nucleus to probe the local environment. | High sensitivity and large chemical shift dispersion provide detailed information on conformation, dynamics, and ligand binding.[1][5] No background signal in biological systems. | Can be challenging for very large proteins due to slow tumbling rates. Requires specialized NMR hardware. |
| X-ray Crystallography | Determines the 3D structure of a protein from the diffraction pattern of X-rays by a protein crystal. | The bulky and electron-dense CF3 group can aid in phasing and provide a clear signal in the electron density map.[6][7] | Requires well-ordered crystals, which can be challenging to obtain for some proteins, and the incorporation of a bulky UAA may affect crystallization.[8] |
| Cryo-Electron Microscopy (Cryo-EM) | Images frozen-hydrated protein particles to reconstruct a 3D model. | Suitable for large, flexible proteins and complexes that are difficult to crystallize. The CF3 group is generally well-tolerated. | Requires high protein concentrations and specialized equipment. The resolution may be lower than X-ray crystallography for smaller proteins. |
Comparison of Trifluoromethyl-Phenylalanine Derivatives
Several isomers of trifluoromethyl-phenylalanine are available, each with slightly different electronic and steric properties that can influence protein structure and the resulting spectroscopic data.
| Derivative | Structure | Key Properties & Applications |
| 2-(Trifluoromethyl)-L-phenylalanine | The ortho-positioning of the CF3 group can induce specific conformational constraints. Useful for probing interactions in sterically crowded environments. | |
| 3-(Trifluoromethyl)-L-phenylalanine | The meta-position provides a different electronic perturbation compared to the ortho and para isomers. Often used as a sensitive ¹⁹F NMR probe for protein folding and unfolding studies.[9] | |
| 4-(Trifluoromethyl)-L-phenylalanine | The para-position minimizes steric hindrance with the peptide backbone. Widely used as a versatile ¹⁹F NMR probe for studying protein structure, dynamics, and ligand binding.[2][10] |
Comparative Physicochemical Properties
| Property | 2-(Trifluoromethyl)-L-phenylalanine | 3-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine |
| Molecular Weight | 233.19 g/mol [11] | 233.19 g/mol [12] | 233.19 g/mol [13] |
| XLogP3 | -0.5[11] | Not available | -0.6[13] |
| Topological Polar Surface Area | 63.3 Ų[11] | Not available | 63.3 Ų[13] |
The choice of isomer will depend on the specific structural question being addressed. For instance, if minimizing steric perturbation is critical, the 4-substituted isomer may be preferred. Conversely, the 2-substituted isomer could be used to intentionally probe sterically sensitive regions.
Conclusion and Future Perspectives
The incorporation of trifluoromethyl-phenylalanine derivatives into proteins provides a powerful and versatile toolkit for modern structural biology. The unique properties of the ¹⁹F nucleus make it an exquisitely sensitive probe for NMR studies, while the electron-dense CF3 group can be advantageous for X-ray crystallography. As methods for unnatural amino acid incorporation continue to improve, and as new derivatives with tailored properties are developed, the application of these powerful probes is set to expand, offering ever deeper insights into the intricate world of protein structure and function.
References
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33.
- Jackson, J. C., Mehl, R. A., & Schultz, P. G. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 845-850.
- Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of molecular biology, 395(2), 361-374.
- Katzen, F., Chang, G., & Kudlicki, W. (2005). The past, present and future of cell-free protein synthesis. Trends in biotechnology, 23(3), 150-156.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
- Li, Q., & Schultz, P. G. (2012). Genetic incorporation of twelve meta-substituted phenylalanine derivatives using a single pyrrolysyl-tRNA synthetase. ACS chemical biology, 7(8), 1438-1443.
- Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & medicinal chemistry, 24(20), 4871-4874.
- Cistrone, P. A., Bird, K. E., Tereshko, V., Korendovych, I. V., & DeGrado, W. F. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 134(1), 54-57.
- Sykes, B. D., & Hull, W. E. (1978). 19F NMR studies of proteins. Methods in enzymology, 49, 270-295.
- Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
- Overhand, M., Hecht, S. M., Heimer, E., Felix, A. M., & Meienhofer, J. (2000). Incorporation of fluorinated phenylalanines into peptides. Journal of medicinal chemistry, 43(13), 2493-2501.
- Christodoulou, J., & Chan, S. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv.
- Marsh, E. N. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS chemical biology, 9(7), 1434-1441.
-
PubChem. (n.d.). 4-(Trifluoromethyl)-D-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Trifluoromethyl-L-Phenylalanine. Retrieved from [Link]
- Cox, C. R., et al. (2018). Comparison of ¹⁹F NMR derived cis‐Pro conformational preference.
- Gai, F., & Ye, S. (2013).
- Arias, M., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 161.
- Thermo Fisher Scientific. (n.d.).
- Barb, S., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal.
- Glaeser, R. M. (2019). Cryo EM sample preparation.
- Creative Biostructure. (n.d.).
- Chem-Impex. (n.d.). 3-Trifluoromethyl-L-phenylalanine.
- Creative Biostructure. (n.d.).
- Bitesize Bio. (2024).
- Chem-Impex. (n.d.). Fmoc-p-trifluoromethyl-L-phenylalanine.
- Madame Curie Bioscience Database. (n.d.).
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
- Carlson, E. D., et al. (2012). Overview of Cell-Free Protein Synthesis: Historic Landmarks, Commercial Systems, and Expanding Applications.
- Wikipedia. (n.d.). X-ray crystallography.
- Wlodawer, A. (2013). Protein X-ray Crystallography & Protein Structure Determination. The Protein Structure and Function Core.
- PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine.
- Tirrell, D. A., & Kwon, I. (2004). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues.
- Rhodes, G. (2006). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press.
- Blow, D. (2002). Outline of x ray crystallography for biologists. Oxford University Press on Demand.
- Wang, Q., et al. (2015). Probing Structural Implications of Unnatural Amino Acid Incorporation into Green Fluorescent Protein. PLoS ONE, 10(12), e0143315.
- PubChem. (n.d.). 5-Methyl-DL-tryptophan.
- ChemicalBook. (n.d.). This compound, JRD, 97%.
- Sigma-Aldrich. (n.d.). D-Phenylalanine methyl ester 98 13033-84-6.
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 4. ro.uow.edu.au [ro.uow.edu.au]
- 5. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Trifluoromethyl-L-Phenylalanine | C10H10F3NO2 | CID 2761500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of specialized compounds like 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine are not merely procedural afterthoughts; they are critical components of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the responsible disposal of this fluorinated amino acid analogue, grounding every recommendation in established safety protocols and the specific chemical nature of the substance.
Foundational Principle: Hazard Assessment and Precautionary Measures
Understanding the specific hazard profile of this compound is the necessary first step in its safe management. While not always classified as hazardous under all regulatory frameworks, its structure—containing a persistent trifluoromethyl (-CF3) group—warrants a cautious and deliberate approach. The trifluoromethyl group is known for its chemical stability, which can make the compound resistant to natural degradation pathways in the environment.[1][2]
The primary known hazard associated with this compound is the potential for respiratory tract irritation upon inhalation of dust.[3] Therefore, all handling and disposal preparations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or aerosolized dust.[3][5] |
| Body Protection | Standard laboratory coat. | Shields skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a chemical fume hood. A NIOSH-approved respirator may be required if dust generation is unavoidable. | Minimizes inhalation of airborne particles.[3] |
The Disposal Workflow: From Generation to Final Disposition
The cardinal rule for the disposal of this compound is that it must never be discarded in standard trash or washed down the drain.[3][6] Its chemical structure necessitates management as regulated hazardous waste. The following workflow outlines the necessary steps from the point of waste generation to its final, compliant disposal.
Diagram 1: Disposal Decision and Operational Workflow
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides the actionable steps for safely managing waste streams containing this compound.
Part A: Waste Segregation and Collection
The foundation of compliant disposal is meticulous segregation at the source. Never mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Designate a Waste Container: Procure a chemically compatible, sealable, and puncture-proof container for solid waste. The original product container can be ideal if it is in good condition.
-
Collect Solid Waste: Place all unused or expired this compound directly into the designated hazardous waste container.
-
Collect Contaminated Materials: Any labware or consumables that have come into direct contact with the compound (e.g., weigh boats, pipette tips, contaminated gloves) must also be placed in the same container.[7]
-
Seal the Container: Keep the container securely closed at all times, except when adding waste.[6]
Part B: On-Site Storage and Labeling
Proper storage and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure safety and proper tracking.[6]
-
Labeling: Immediately upon designating the container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste".
-
The full, unambiguous chemical name: "this compound". Do not use abbreviations.
-
An indication of the associated hazards (e.g., "Irritant").
-
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[6]
Part C: Final Disposal Arrangement
The final destruction of this chemical waste must be handled by trained professionals.
-
Contact EHS: When the waste container is full or ready for removal, contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[4][8]
-
Mechanism of Destruction: For fluorinated aromatic compounds, high-temperature incineration is the preferred and most effective disposal method.[9] The high energy input is necessary to break the exceptionally strong carbon-fluorine (C-F) bonds, which prevents the release of persistent fluorinated compounds into the environment.[1] Thermal decomposition products are expected to include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][5][10]
Emergency Protocol: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and prevent contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Ventilation: If not already working in one, ensure the area is well-ventilated or move to a fume hood.
-
Don PPE: Wear the full PPE as detailed in Table 1 before attempting cleanup.
-
Contain and Clean:
-
Gently sweep up the solid powder to avoid creating dust.[3]
-
Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into the designated hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent and then wash thoroughly.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound with the highest standards of safety and environmental responsibility, reinforcing the deep trust and scientific integrity central to our work.
References
- aapptec. (n.d.). Safety Data Sheet: this compound.
- Bocagroup. (2025, May 29). Detection and degradation technology of environmental persistent trifluoromethyl pollutants.
-
Angene Chemical. (2025, April 5). Safety Data Sheet: DL-Phenylalanine-2-13C. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
-
O'Hagan, D. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(5), 1735-1738. Retrieved from [Link]
Sources
- 1. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.se [fishersci.se]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
The Foundation of Safety: Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory. PPE is the final barrier between a researcher and a potential hazard; it does not reduce or eliminate the hazard itself. The Occupational Safety and Health Administration (OSHA) requires that engineering and administrative controls be the primary means of protection.[1]
-
Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood for all manipulations of solid 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine to minimize inhalation exposure.[2][3] All weighing and solution preparation should occur within this contained environment.
-
Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, and restricting access to areas where the compound is handled.[4] Workers should never handle chemicals or equipment without proper training.[4]
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound. This selection is based on the potential for skin, eye, and respiratory irritation, which are common hazards associated with analogous fluorinated and amino acid-based compounds.[5][6]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles or Safety Glasses with Side Shields | Minimum Requirement: Provides crucial protection against accidental splashes and airborne particles.[3] Must be ANSI Z87.1 certified.[7] |
| Face Shield | Required for Splash Risks: Must be worn in addition to safety goggles when handling bulk quantities of solutions or during procedures with a significant risk of splashing. | |
| Hands | Chemical-Resistant Gloves | Nitrile Gloves: Recommended for their broad chemical resistance and as a hypoallergenic alternative to latex.[8] Always inspect gloves for tears or holes before use.[9] For prolonged contact or when handling concentrated solutions, consider thicker gauge nitrile or neoprene gloves. |
| Body | Laboratory Coat | A standard, flame-resistant lab coat is required to protect against skin contact and to keep personal clothing from contamination.[2] Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | Required for Solids Outside a Fume Hood: If handling the powder outside of a certified chemical fume hood is unavoidable, a NIOSH-approved respirator (e.g., an N95 or higher) is mandatory to prevent inhalation of fine particulates.[3][10] The specific type should be determined by a formal risk assessment. |
| Feet | Closed-Toe Shoes | Impermeable, closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[2][11] Sandals or perforated shoes are strictly prohibited.[9] |
Operational Plan: Step-by-Step Protocols
Adherence to strict protocols for PPE selection and use is critical for preventing exposure and contamination.
Protocol: PPE Selection Workflow
The level of PPE required is dictated by the specific task. Use the following workflow to determine the appropriate ensemble for your procedure.
Caption: PPE selection workflow based on the physical form of the compound and the engineering controls in place.
Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check as per manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat: Unfasten and remove by rolling it inside-out to contain any contamination. Place it in a designated receptacle for laundering or disposal.
-
Wash Hands: Thoroughly wash hands with soap and water.[9]
-
Eye and Face Protection: Remove goggles and face shield. Clean and store them in a designated area.
-
Respirator (if worn): Remove the respirator.
-
Wash Hands: Wash hands again as a final precaution.
Disposal and Emergency Plans
Contaminated PPE Disposal: All disposable PPE, including gloves and any contaminated items, must be treated as hazardous waste.[3]
-
Collect all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[6]
-
Do not dispose of this waste in the regular trash or down the drain.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek prompt medical attention.[9]
-
Skin Contact: Promptly flush the affected area with water at a safety shower and remove any contaminated clothing.[9] Seek medical attention if irritation persists.
-
Spill: For a small spill, trained personnel wearing appropriate PPE (including respiratory protection) should carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's emergency response team.
References
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of California, Berkeley.
-
Complete Guide for Laboratory Chemical Lab Safety and Handling. Saffron Tech.
-
Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety, Utah State University.
-
Laboratory Safety Rules. Environmental Health & Safety, Oklahoma State University.
-
Understanding OSHA Requirements for Personal Protective Equipment (PPE). MCR Safety.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
-
OSHA Guidelines for Personal Protective Equipment. FacilitiesNet.
-
Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA).
-
PPE Requirements: Standard & Levels. SafetyCulture.
-
OSHA Standard for PPE Use. SafetyCulture.
-
Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
-
Fluorine Gas Safety. Rutgers University Environmental Health and Safety.
-
School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH), CDC.
-
NIOSH Pocket Guide to Chemical Hazards: Introduction. National Institute for Occupational Safety and Health (NIOSH), CDC.
-
NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety.
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C.
-
Laboratory Safety and Chemical Hygiene Plan. The University of Chicago.
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services (CHEMM).
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet for L-Phenylalanine. Sigma-Aldrich.
-
Safety Data Sheet for N-ACETYL-DL-PHENYLALANINE. Spectrum Chemical.
-
Safety Data Sheet for DL-Phenylalanine-2-13C. Angene Chemical.
-
Personal Protective Equipment Selection Guide. Princeton University Environmental Health & Safety.
-
Safety Data Sheet for Dansyl-L-phenylalanine. TCI Chemicals.
-
Safety Data Sheet for DL-Phenylalanine. Fisher Scientific.
-
2-Methyl-5-(trifluoromethyl)-DL-phenylalanine. Apollo Scientific.
-
Boc-alpha-methyl-D-phenylalanine. AK Scientific, Inc.
-
Proper Disposal of Fmoc-L-3-Trifluoromethylphenylalanine: A Comprehensive Guide. Benchchem.
-
5-Methyl-DL-tryptophan. Apollo Scientific.
-
4-(Trifluoromethyl)-L-phenylalanine. MedChemExpress.
Sources
- 1. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 11. ehs.okstate.edu [ehs.okstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
